4,6-Dinitrobenzene-1,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dinitrobenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBUFGZWPXQRJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303204 | |
| Record name | 4,6-dinitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4987-96-6 | |
| Record name | 4987-96-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-dinitrobenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,6-Dinitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dinitrobenzene-1,3-diamine, also known as 4,6-dinitro-m-phenylenediamine, is a valuable chemical intermediate characterized by a benzene ring substituted with two amino groups and two nitro groups at specific positions.[1] This compound serves as a crucial precursor in the synthesis of a variety of industrial products, including dyes and certain pharmaceuticals.[1] Its molecular structure and reactive functional groups make it a versatile building block in organic synthesis.[1] This guide provides a detailed, in-depth look at a reliable synthesis pathway for this compound, offering field-proven insights and step-by-step protocols for researchers and drug development professionals.
Synthesis Pathway Overview
The most direct and reliable synthesis of this compound is a two-step process commencing with 1,3-dichlorobenzene. This pathway offers a high degree of regioselectivity, ensuring the desired isomer is the primary product. The overall process can be visualized as follows:
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 1,3-Dichloro-4,6-dinitrobenzene
This initial step involves the electrophilic aromatic substitution of 1,3-dichlorobenzene. The presence of two chlorine atoms, which are ortho, para-directing but deactivating, and the strong nitrating conditions, favor the introduction of nitro groups at the 4 and 6 positions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1,3-Dichlorobenzene | 147.00 | 29.2 g |
| Concentrated Nitric Acid | 63.01 | 80 mL |
| Oleum (25% free SO3) | - | 150 mL |
| Crushed Ice | - | 2000 g |
| 30% Sodium Hydroxide Solution | 40.00 | As needed |
Step-by-Step Procedure: [2]
-
In a suitable reaction vessel, carefully add 80 mL of concentrated nitric acid dropwise to 150 mL of oleum (25% sulfur trioxide).
-
To this nitrating mixture, add 29.2 g of 1,3-dichlorobenzene.
-
Stir the resulting mixture for 30 minutes.
-
Carefully pour the reaction solution over 2000 g of crushed ice.
-
Once the ice has melted, neutralize the solution to a pH of 7 by adding a 30% sodium hydroxide solution.
-
Collect the precipitated product, 1,3-dichloro-4,6-dinitrobenzene, by filtration.
-
Dry the collected solid. This should yield approximately 24.2 g of the intermediate product.
Part 2: Synthesis of this compound
The second and final stage is a nucleophilic aromatic substitution where the chlorine atoms of the intermediate are displaced by amino groups from ammonia. This reaction is typically carried out under high pressure and temperature in an autoclave.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1,3-Dichloro-4,6-dinitrobenzene | 237.00 | 7.2 g |
| 30% Aqueous Ammonia | 17.03 (as NH3) | 50 mL |
Step-by-Step Procedure: [2]
-
Place 7.2 g of 1,3-dichloro-4,6-dinitrobenzene and 50 mL of 30% aqueous ammonia into a 100-mL autoclave.
-
Seal the autoclave and heat it to 443 K (170 °C) for 24 hours.
-
After the reaction period, allow the autoclave to cool to room temperature.
-
Recover the product, which will be in the form of colorless blocks.
-
The expected yield of this compound is approximately 5.6 g (a 23% yield based on the intermediate).
Product Characterization
The final product, this compound, is a solid with a melting point reported to be above 300°C.[1][3] Elemental analysis of the synthesized compound should align with the calculated values for its molecular formula, C₆H₆N₄O₄.[2]
Calculated vs. Found Elemental Analysis: [2]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 36.34 | 36.32 |
| Hydrogen (H) | 3.03 | 3.01 |
| Nitrogen (N) | 28.28 | 28.29 |
Safety Considerations
-
Nitrating agents (concentrated nitric acid and oleum) are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic. Proper temperature control is crucial to prevent runaway reactions.
-
The amination step is performed under high pressure and temperature in an autoclave. Ensure the equipment is properly rated and maintained for such conditions. Follow all safety protocols for high-pressure reactions.
-
This compound and its intermediates may be hazardous. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The synthesis pathway starting from 1,3-dichlorobenzene provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions in both the dinitration and amination steps, researchers can obtain this valuable chemical intermediate for further applications in dye manufacturing, pharmaceutical development, and other areas of organic synthesis. The provided protocols, when executed with the necessary safety precautions, offer a clear and reproducible route to this target molecule.
References
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Zhou, T., Han, D. F., & Hu, Y. J. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(5), o897. Available at: [Link]
- Pum, F. J., & Schnetzinger, R. W. (1972). U.S. Patent No. 3,654,363. U.S. Patent and Trademark Office.
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da Silva, G. F., & de Mattos, E. C. (2012). Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. Journal of Aerospace Technology and Management, 4(3), 357-363. Available at: [Link]
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LookChem. (n.d.). Cas 4987-96-6, this compound. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
- Bayer AG. (1996). DE4439194C2 - Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene. Google Patents.
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Chapman, N. B., & Gibson, R. E. (1975). Synthesis of the isomeric dinitro-p-phenylenediamines by nitration of NN′-bis(phenylsulphonyl)-p-phenylenediamine. Journal of the Chemical Society, Perkin Transactions 1, (14), 1322-1324. Available at: [Link]
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Quora. (2023). How to obtain m-phenylene diamine from benzene. Retrieved from [Link]
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ChemBK. (n.d.). 4,6-Dinitro-1,3-phenylenediamine. Retrieved from [Link]
-
Zhang, M. X., Kerr, A. T., DeHope, A. J., & Reynolds, J. G. (2016). A Mild Method to Synthesize TATB by Amination of 1,3,5-Trialkoxy-2,4,6-Trinitrobenzene under Phase Transfer Catalysis Conditions. Central European Journal of Energetic Materials, 13(4), 869-883. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitroaniline (C₆H₆N₄O₄)
Executive Summary & Compound Identification
This guide provides a comprehensive technical overview of 2,4-Dinitroaniline (CAS No: 97-02-9), a key aromatic amine and nitro compound with the molecular formula C₆H₅N₃O₄.[1][2] It is structurally defined as an aniline molecule substituted with two nitro groups at the 2 and 4 positions of the benzene ring.[1][3] This compound serves as a critical intermediate in the synthesis of various industrial products, including azo dyes, preservatives, and organic pigments.[2][4] Its unique electronic and structural properties, stemming from the interplay between the electron-donating amino group and the strongly electron-withdrawing nitro groups, dictate its reactivity and utility. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into its physical properties, chemical behavior, synthesis protocols, and safety considerations.
Compound Identifiers:
-
IUPAC Name: 2,4-Dinitroaniline[1]
-
Synonyms: 1-Amino-2,4-dinitrobenzene, 2,4-Dinitrophenylamine[5][6]
-
InChI Key: LXQOQPGNCGEELI-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical characteristics of 2,4-Dinitroaniline are fundamental to its handling, application, and purification. The strong intermolecular forces, including hydrogen bonding from the amine group and dipole-dipole interactions from the nitro groups, result in a high melting point and low water solubility.
| Property | Value | Source(s) |
| Appearance | Yellow powder or crystals with a musty odor.[1][8] | USCG, 1999[1][8] |
| Melting Point | 176-180 °C (349-356 °F).[4][8] | Sigma-Aldrich, NTP[8] |
| Boiling Point | Decomposes at elevated temperatures.[4][8] | Wikipedia, NOAA[4][8] |
| Density | 1.615 g/cm³ at 15 °C.[4][8] | USCG, 1999[4][8] |
| Solubility in Water | < 0.1 mg/mL (practically insoluble).[4][8] | NTP, 1992[8] |
| Solubility (Organic) | Soluble in acetone, ethyl acetate, and most alcohols.[4] | Wikipedia[4] |
| Vapor Pressure | 2.68 x 10⁻⁵ mmHg. | PubChem[1] |
| logP (Octanol/Water) | 1.84 (estimated).[1] | PubChem[1] |
| Acidity (pKa) | -4.53 (conjugate acid); 18.46 (amine proton).[1][4] | PubChem, Wikipedia[1][4] |
| Flash Point | 224 °C (435 °F) - closed cup.[8] | Sigma-Aldrich, NTP[8] |
Chemical Properties and Reactivity
The chemical behavior of 2,4-Dinitroaniline is dominated by the electron-withdrawing nature of the two nitro groups, which significantly deactivates the aromatic ring and reduces the basicity of the amino group compared to aniline.[4]
-
Basicity: The amino group is very weakly basic due to the delocalization of its lone pair of electrons into the nitro-substituted ring. Its conjugate acid has a pKa of -4.53.[4]
-
Reactivity: The compound is stable under normal conditions but can decompose violently at high temperatures.[1][3][8] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] Violent reactions can occur with chlorine and hydrochloric acid.[7]
-
Reduction: The nitro groups can be selectively or fully reduced. Reduction can yield 1,2-diamino-4-nitrobenzene or, upon complete reduction, 1,2,4-triaminobenzene, which are valuable synthetic intermediates.[4]
-
Diazotization: Despite the reduced basicity, the amino group can be diazotized to form a diazonium salt, which is a precursor for various azo dyes.
Synthesis and Experimental Protocols
The primary industrial synthesis of 2,4-Dinitroaniline involves the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with ammonia.[4][9] This reaction, known as ammonolysis, is typically performed under pressure at elevated temperatures.
General Synthesis Workflow
The synthesis process involves reacting the chlorinated precursor with an ammonia source, followed by workup and purification to isolate the final product. The choice of ammonia source (aqueous ammonia, ammonia gas, or a surrogate like urea) and reaction conditions (temperature, pressure, solvent) can be optimized to maximize yield and purity while ensuring operational safety.[10][11]
Caption: General workflow for the synthesis and purification of 2,4-Dinitroaniline.
Example Laboratory Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene
This protocol is an adaptation of established methods for the safe, high-yield synthesis of 2,4-Dinitroaniline in a laboratory setting.[9][10]
Causality and Insights:
-
Reactant Introduction: 1-chloro-1,3-dinitrobenzene is added to the aqueous ammonia. This sequence is crucial for safety. A slow, controlled addition allows the exothermic reaction to be managed, preventing a dangerous, uncontrolled temperature increase that could lead to explosive decomposition.[10]
-
Stoichiometry: A significant excess of ammonia (at least 3-fold stoichiometric amount) is used to ensure the reaction goes to completion and to minimize the formation of side products.[10]
-
Temperature Control: Maintaining the temperature between 70-80°C provides a balance between a reasonable reaction rate and preventing thermal decomposition of the product and reactants.[10]
Step-by-Step Methodology:
-
Setup: Equip a pressure-rated reaction vessel with a mechanical stirrer, a heating mantle, a temperature probe, and a pressure gauge.
-
Charge Reactor: Charge the vessel with a 3- to 4-fold molar excess of 15-40% aqueous ammonia solution.
-
Heating: Begin stirring and heat the ammonia solution to the target reaction temperature of 70-80°C.[10]
-
Reactant Addition: Slowly introduce molten 1-chloro-2,4-dinitrobenzene into the heated ammonia solution via a pump or pressure-equalizing addition funnel over 30-60 minutes. Monitor the temperature and pressure closely.
-
Reaction: Once the addition is complete, maintain the reaction mixture at 70-80°C with vigorous stirring for 1-2 hours to ensure the reaction is complete.[10]
-
Cooling & Isolation: Cool the reactor to approximately 50°C. The product, 2,4-dinitroaniline, will precipitate as a yellow solid.
-
Filtration & Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with water until the washings are neutral to remove unreacted ammonia and ammonium chloride byproduct.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. A typical yield is >95% with a melting point of 178-180°C.[10]
Applications in Research and Development
2,4-Dinitroaniline is not typically used as an active pharmaceutical ingredient (API) itself due to its toxicity.[4][7] However, its derivatives are of significant interest.
-
Herbicide Development: Dinitroaniline-based compounds are a class of pre-emergence herbicides.[12] They act by inhibiting tubulin polymerization, thereby disrupting cell division in target weeds.[12] Research into new derivatives aims to improve efficacy and selectivity.[13]
-
Dye and Probe Synthesis: It is a precursor for azo dyes and fluorescent probes.[4] For example, it can be incorporated into molecules like TMR-DN (TAMRA-2,4-dinitroaniline), which is used as a ligand for RNA aptamers in live-cell imaging studies.[14]
-
Chemical Intermediate: It serves as a building block for more complex molecules. The amino group can be modified, and the nitro groups can be reduced to create various di- and tri-substituted benzene derivatives used in medicinal chemistry and materials science.[2][4]
Safety and Handling
2,4-Dinitroaniline is a highly toxic substance and must be handled with extreme care by trained professionals in a controlled laboratory environment.[7][8]
GHS Hazard Statements:
-
H300, H310, H330: Fatal if swallowed, in contact with skin, or if inhaled.[7]
-
H373: May cause damage to organs through prolonged or repeated exposure.[7]
-
H411: Toxic to aquatic life with long-lasting effects.[7][15]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[7][15] For operations that may generate dust, respiratory protection is required.[5][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7][15] Do not breathe dust. Wash hands thoroughly after handling.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Store locked up.[15]
-
Disposal: Dispose of waste materials as hazardous waste in accordance with local, state, and federal regulations.[7][15]
Caption: Key hazard relationships for 2,4-Dinitroaniline.
References
-
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.
-
Wikipedia. (n.d.). 2,4-Dinitroaniline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). KR910005767B1 - Method for preparing 2,4-dinitroaniline.
-
Fisher Scientific. (n.d.). 2,4-Dinitroaniline, 99%. Retrieved from [Link]
-
ResearchGate. (2009). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Retrieved from [Link]
-
YouTube. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN113214088A - Preparation method of 2, 4-dinitroaniline.
-
NIST. (n.d.). Benzenamine, 2,4-dinitro-. NIST WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to 4,6-Dinitrobenzene-1,3-diamine (CAS: 4987-96-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Aromatic Building Block
4,6-Dinitrobenzene-1,3-diamine, also known by synonyms such as 4,6-Dinitro-1,3-phenylenediamine and 1,3-Diamino-4,6-dinitrobenzene, is a fascinating aromatic compound with the CAS number 4987-96-6.[1][2] Its structure, featuring a benzene ring substituted with two electron-donating amino groups and two strongly electron-withdrawing nitro groups, bestows upon it a unique chemical reactivity profile. This makes it a molecule of significant interest as a versatile precursor in the synthesis of a variety of industrial and potentially therapeutic compounds.[2] This guide aims to provide a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly within the realm of drug discovery and development. While direct biological studies on this specific molecule are limited, we will draw upon data from structurally related compounds to infer potential biological activities and guide future research.
I. Core Chemical and Physical Characteristics
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and synthesis. The compound is characterized by a high melting point and a high density, indicative of strong intermolecular forces in the solid state.
| Property | Value | Source(s) |
| CAS Number | 4987-96-6 | [1][2] |
| Molecular Formula | C₆H₆N₄O₄ | [1][2] |
| Molecular Weight | 198.14 g/mol | [1][3] |
| Melting Point | >300°C | [2][4] |
| Boiling Point (Predicted) | 535.4 ± 45.0 °C at 760 mmHg | [4] |
| Density | 1.683 g/cm³ | [2][4] |
| Appearance | Data not consistently available, may be crystalline solid | |
| Solubility | Data not readily available | |
| IUPAC Name | This compound | [1] |
II. Synthesis and Structural Elucidation
The synthesis of this compound has been reported in the literature, with a notable procedure detailed in a study focused on its crystallographic analysis. This method provides a clear pathway for obtaining the compound for research purposes.
Experimental Protocol: Synthesis of this compound
This two-step synthesis starts from 1,3-dichlorobenzene and proceeds via a dinitrated intermediate.
Step 1: Synthesis of 1,3-Dinitro-4,6-dichlorobenzene
-
To 29.2 g of 1,3-dichlorobenzene in 150 ml of oleum (25% sulfur trioxide), add 80 ml of concentrated nitric acid dropwise.
-
Stir the mixture for 30 minutes.
-
Pour the resulting solution over 2000 g of crushed ice.
-
After the ice has melted, neutralize the solution to pH 7 by adding a sufficient amount of 30% sodium hydroxide solution.
-
Filter the precipitate and dry to obtain 1,3-dinitro-4,6-dichlorobenzene.
Step 2: Synthesis of this compound
-
Seal 7.2 g of the 1,3-dinitro-4,6-dichlorobenzene intermediate and 50 ml of 30% aqueous ammonia in a 100-ml autoclave.
-
Heat the autoclave to 443 K (170 °C) for 24 hours.
-
After cooling to room temperature, recover the product. The reported yield is 5.6 g (23%) of colorless blocks.
This protocol is adapted from a published crystallographic study and should be performed with appropriate safety precautions in a laboratory setting.
Structural Insights from Crystallography
Single-crystal X-ray diffraction studies have provided detailed information about the three-dimensional structure of this compound.[5] The molecule is nearly planar, a conformation stabilized by two intramolecular N—H⋯O hydrogen bonds.[5] These intramolecular interactions, along with further intermolecular N—H⋯O hydrogen bonds, lead to the formation of a sheet-like structure in the crystal lattice.[5]
Table of Crystallographic Data:
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.1294 (6) |
| b (Å) | 7.1770 (9) |
| c (Å) | 9.1289 (8) |
| α (°) | 67.710 (6) |
| β (°) | 86.692 (6) |
| γ (°) | 62.214 (5) |
| Volume (ų) | 378.30 (7) |
| Z | 2 |
Data obtained from a single-crystal X-ray study.[5]
III. Applications and Potential in Drug Discovery
While specific drug development programs centered on this compound are not prominent in the public domain, its chemical functionalities suggest significant potential as a scaffold or intermediate in medicinal chemistry.
A Versatile Chemical Intermediate
The primary documented applications of this compound are as a chemical intermediate in the synthesis of dyes and other organic compounds.[2] The presence of two primary amine groups and two nitro groups provides multiple reaction sites for derivatization, allowing for the construction of more complex molecules. The amino groups can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the nitro groups can be reduced to amines, providing further synthetic handles.
Potential as a Bioactive Scaffold
The field of medicinal chemistry often utilizes "building blocks," which are relatively simple molecules that can be elaborated to create a diverse library of compounds for biological screening.[6][7][8] Aromatic nitro compounds, in particular, are a well-established class of molecules with a wide range of biological activities and are incorporated into numerous approved drugs.[9] The nitro group can act as a bioisostere for other functional groups and can be crucial for binding to biological targets.
Given this context, this compound represents an intriguing, yet underexplored, building block for the synthesis of novel bioactive molecules. The presence of both amino and nitro groups on the same aromatic ring offers the potential for creating compounds with unique electronic and steric properties.
Workflow for Utilizing this compound in Drug Discovery:
Caption: A conceptual workflow for leveraging this compound in a drug discovery program.
IV. Inferred Biological Activities and Toxicological Profile
Direct experimental data on the biological effects of this compound is scarce. However, by examining the known activities of related phenylenediamines and nitroaromatic compounds, we can infer potential biological properties and hazards. This approach is crucial for guiding safe handling and for hypothesizing potential mechanisms of action for future research.
Potential for Mutagenicity and Genotoxicity
Nitroarenes are a class of compounds known for their potential mutagenic and genotoxic effects.[10] Their biological activity is often dependent on the metabolic reduction of the nitro group to reactive intermediates that can interact with DNA.[10] Similarly, some phenylenediamine derivatives have been shown to be mutagenic in the Ames test, a widely used assay for detecting chemical mutagens.[11] For instance, 2-nitro-p-phenylenediamine is a direct-acting mutagen.[11] Therefore, it is prudent to assume that this compound may possess mutagenic properties and should be handled with appropriate precautions.
Cytotoxicity and Oxidative Stress
Phenylenediamines have been shown to induce cytotoxicity in hepatocytes through a mechanism involving redox cycling and oxidative stress.[12] This process can lead to the depletion of cellular antioxidants like glutathione and the formation of mixed protein disulfides, ultimately causing cell death.[12] While some phenylenediamines are not directly toxic, they can become phototoxic upon exposure to light, leading to the generation of reactive species that cause DNA damage and cell death.[13] Given the presence of the phenylenediamine moiety, this compound could potentially exhibit similar cytotoxic effects.
Enzyme Inhibition
The diverse structures of nitroaromatic compounds and their metabolites make them candidates for enzyme inhibitors.[9] The inhibition of enzymes is a common mechanism of action for many drugs.[14] The specific enzyme inhibitory potential of this compound has not been investigated, but its structural features warrant exploration in this area.
Hypothesized Mechanism of Potential Toxicity:
Caption: A hypothesized pathway for the potential biological effects of this compound.
V. Safety, Handling, and Future Directions
Given the potential for mutagenicity and cytotoxicity, this compound should be handled with care in a laboratory setting. Standard personal protective equipment, including gloves, lab coat, and safety glasses, is essential. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
The future of this compound in research and development hinges on a more thorough investigation of its biological properties. Key areas for future research include:
-
Systematic toxicological studies: Including Ames testing for mutagenicity and cytotoxicity assays in various cell lines.
-
Exploratory synthesis: Utilizing it as a building block to generate a library of novel compounds for screening against a range of biological targets.
-
Mechanistic studies: Investigating its potential to induce oxidative stress, inhibit enzymes, or interact with other cellular pathways.
VI. Conclusion
This compound is a structurally unique aromatic compound with significant, yet largely untapped, potential. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive building block for synthetic and medicinal chemists. While a comprehensive understanding of its biological activity requires further investigation, the available data on related compounds provides a valuable framework for guiding future research and ensuring its safe handling. As the quest for novel therapeutic agents continues, the exploration of such versatile chemical scaffolds will undoubtedly play a crucial role in the future of drug discovery.
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A Guide to the Structural Elucidation of 4,6-Dinitrobenzene-1,3-diamine: Synthesis, Crystallization, and X-ray Analysis
Abstract
This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 4,6-Dinitrobenzene-1,3-diamine (alternatively known as 4,6-dinitro-m-phenylenediamine). This molecule serves as a valuable precursor in the synthesis of dyes, pharmaceuticals, and certain energetic materials[1]. Its structural characteristics, particularly the interplay of its nitro and amine functional groups, dictate its chemical behavior and performance in these applications. We will delve into the proven methodology for its synthesis and the critical process of obtaining diffraction-quality single crystals. The core of this document is a detailed exploration of its crystal structure, focusing on the molecular geometry and the intricate network of hydrogen bonds that govern its supramolecular assembly. This guide is intended for researchers and professionals in crystallography, materials science, and drug development who require a deep understanding of the solid-state properties of nitro-aromatic compounds.
Introduction: The Significance of Structural Analysis
This compound (C₆H₆N₄O₄) is an aromatic compound characterized by a benzene ring substituted with two amine (-NH₂) groups and two nitro (-NO₂) groups[1]. The relative positioning of these electron-donating (amine) and electron-withdrawing (nitro) groups creates a unique electronic landscape, influencing its reactivity and intermolecular interactions. Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount. It allows us to predict material properties such as stability, solubility, and density, and to comprehend the mechanisms of its interactions in various applications. Single-crystal X-ray diffraction (SC-XRD) remains the definitive technique for obtaining this information, providing unambiguous data on bond lengths, bond angles, and the packing of molecules in a crystal lattice.
The study detailed herein is based on the authoritative structural determination published by Zhou, Han, and Hu in 2008, which serves as the primary reference for the crystallographic data presented[2][3].
Experimental Workflow: From Synthesis to Structure
The journey from a powdered compound to a fully characterized crystal structure involves a logical sequence of steps, each critical for the success of the next. The causality is clear: a successful synthesis and purification are prerequisites for growing high-quality crystals, which are in turn essential for collecting clean diffraction data.
Caption: Overall workflow from chemical synthesis to final crystal structure determination.
Synthesis and Purification Protocol
The synthesis of this compound is a two-step process starting from 1,3-dichlorobenzene. This method ensures the correct regiochemistry of the final product.
Step 1: Synthesis of 1,3-dinitro-4,6-dichlorobenzene
-
Reaction Setup: In a fume hood, add 29.2 g of 1,3-dichlorobenzene to 150 ml of oleum (25% sulfur trioxide) in a flask equipped with a stirrer.
-
Nitration: Cool the mixture in an ice bath. Slowly add 80 ml of concentrated nitric acid dropwise while stirring vigorously. Maintain the temperature to control the exothermic reaction. The mixture is stirred for an additional 30 minutes post-addition[2][3].
-
Scientist's Insight: The use of oleum (fuming sulfuric acid) as a solvent and catalyst is crucial. It protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the double nitration of the deactivated dichlorobenzene ring.
-
-
Precipitation: Carefully pour the resulting solution over a large volume of crushed ice (approx. 2000 g). This simultaneously quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium[2].
-
Neutralization & Isolation: Once the ice has melted, neutralize the solution to a pH of 7 by adding a 30% sodium hydroxide solution. This step is critical for safety and to ensure the product is in a neutral state for filtration.
-
Filtration: Collect the solid precipitate, 1,3-dinitro-4,6-dichlorobenzene, by vacuum filtration and dry it thoroughly. A yield of approximately 24.2 g is expected[2][3].
Step 2: Synthesis of this compound
-
Ammonolysis: Place 7.2 g of the dried intermediate and 50 ml of 30% aqueous ammonia into a 100-ml stainless steel autoclave[2][3].
-
Scientist's Insight: This is a nucleophilic aromatic substitution reaction. The high pressure and temperature (443 K / 170 °C) are necessary to overcome the high activation energy required for the amino group to displace the chloro substituents, which are activated by the electron-withdrawing nitro groups.
-
-
Reaction: Seal the autoclave and heat it to 443 K for 24 hours[2][3].
-
Isolation & Crystallization: After cooling the autoclave to room temperature, the product crystallizes directly from the reaction mixture. Collect the colorless block-like crystals by filtration. This process yielded 5.6 g of the title compound[2]. For further purification to obtain superior quality crystals, recrystallization from a suitable solvent like ethanol is recommended[4][5]. Slow evaporation or slow cooling of a saturated solution is key to growing large, well-ordered single crystals suitable for diffraction experiments[4].
Single-Crystal X-ray Diffraction: The Definitive Analysis
SC-XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms arranged in an ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, one can mathematically reconstruct a three-dimensional map of the electron density within the unit cell, and from that, determine the precise atomic positions.
Data Collection and Refinement Protocol
-
Crystal Selection: A suitable single crystal (in this case, dimensions 0.23 × 0.21 × 0.19 mm) is selected under a microscope for its sharp edges and lack of visible defects[2][3].
-
Mounting: The crystal is mounted on a goniometer head, often using cryo-oil, and placed within the X-ray beam of the diffractometer.
-
Data Collection: The data for this structure was collected on a Bruker APEXII CCD diffractometer at a temperature of 295 K using Molybdenum Kα radiation (λ = 0.71073 Å)[2][3]. The instrument collects a series of diffraction images (frames) as the crystal is rotated through various angles.
-
Data Processing: The collected frames are integrated to determine the intensities and positions of the diffraction spots. This raw data is then corrected for various experimental factors (e.g., absorption effects using methods like SADABS) to yield a final reflection file[2][3].
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms were placed in calculated positions and refined using a riding model[3]. The quality of the final model is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (S).
Results: The Crystal Structure of this compound
The analysis reveals a well-ordered structure in the solid state, stabilized by a network of strong hydrogen bonds.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below. The compound crystallizes in the triclinic space group P-1 with two molecules per unit cell[2][3].
| Parameter | Value | Source |
| Chemical Formula | C₆H₆N₄O₄ | [2][6] |
| Formula Weight | 198.15 g/mol | [2] |
| Crystal System | Triclinic | [2][3] |
| Space Group | P-1 | [2][3] |
| a (Å) | 7.1294 (6) | [2][3] |
| b (Å) | 7.1770 (9) | [2][3] |
| c (Å) | 9.1289 (8) | [2][3] |
| α (°) | 67.710 (6) | [2][3] |
| β (°) | 86.692 (6) | [2][3] |
| γ (°) | 62.214 (5) | [2][3] |
| Volume (ų) | 378.30 (7) | [2][3] |
| Z (molecules/unit cell) | 2 | [2][3] |
| Temperature (K) | 295 (2) | [2][3] |
| Final R1 [I > 2σ(I)] | 0.051 | [2] |
| wR2 (all data) | 0.187 | [2] |
Molecular Geometry and Supramolecular Assembly
The analysis of the refined structure reveals several key features that define the molecule's conformation and packing.
Molecular Planarity: The molecule is nearly planar. This planarity is a direct consequence of two strong intramolecular N-H···O hydrogen bonds[2][3][7]. These bonds create two six-membered hydrogen-bonded rings, which lock the amine and nitro groups into the plane of the benzene ring. The dihedral angles between the aromatic ring and the two nitro groups are minimal, at 3.7° and 4.6° respectively, confirming the co-planar arrangement[2][3].
Hydrogen Bonding Network: Beyond the intramolecular forces, the crystal packing is dominated by a series of intermolecular N-H···O hydrogen bonds. These interactions link individual molecules together, forming extensive two-dimensional sheets that propagate along the (100) plane of the crystal lattice[2][3][7]. This robust network is the primary reason for the compound's high melting point (>300 °C) and crystalline stability[1].
Caption: Relationship between intra- and intermolecular hydrogen bonding and crystal packing.
The specific hydrogen bond geometries are detailed in the crystallographic report, with donor-acceptor distances indicative of strong interactions (e.g., N-H···O distances ranging from 2.642 Å to 3.098 Å)[2]. It is this cooperative network of hydrogen bonds that ultimately defines the macroscopic properties of the crystalline material.
Conclusion
The crystal structure of this compound has been unambiguously determined through single-crystal X-ray diffraction. The analysis confirms a highly planar molecular geometry, which is enforced by strong intramolecular N-H···O hydrogen bonds. The crystal packing is directed by a further set of intermolecular N-H···O interactions, resulting in the formation of robust two-dimensional sheets. This detailed structural knowledge provides a fundamental basis for understanding the compound's physical properties and for rationally designing new materials and molecules based on its structural motifs for applications in pharmaceuticals, dyes, and materials science.
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molecular weight and formula of 4,6-Dinitrobenzene-1,3-diamine
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For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dinitrobenzene-1,3-diamine, also known as 4,6-dinitro-m-phenylenediamine, is an aromatic compound with the chemical formula C₆H₆N₄O₄.[1] It is characterized by a benzene ring substituted with two amino (-NH₂) groups and two nitro (-NO₂) groups. This specific arrangement of functional groups imparts unique chemical properties that make it a valuable intermediate in various fields of chemical synthesis.
The molecule is nearly planar and is stabilized by intramolecular hydrogen bonds.[2][3] Its structure and reactivity make it a key precursor in the synthesis of dyes, high-performance polymers, and energetic materials.[1] While it has been noted as a component in the synthesis of certain drugs, its primary applications lie in materials science and industrial chemistry.[1]
This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for this compound, tailored for professionals in research and development.
Compound Profile
A summary of the key identifiers and physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₄O₄ | [1][4][5][6] |
| Molecular Weight | 198.14 g/mol | [4][5][6] |
| CAS Number | 4987-96-6 | [1][4][6] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4,6-Dinitro-1,3-phenylenediamine, 1,3-Diamino-4,6-dinitrobenzene, 4,6-Dinitro-m-phenylenediamine | [1][6] |
| Melting Point | >300°C | [1][5] |
| Boiling Point | 535.4°C at 760 mmHg (Predicted) | [1][5] |
| Density | 1.683 g/cm³ | [1][5] |
| Appearance | Crystalline solid | [2] |
Synthesis Methodology
The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common and documented laboratory-scale synthesis proceeds via the dinitration of a dichlorobenzene derivative followed by amination.[2][3]
Causality in Experimental Choices:
-
Starting Material : 1,3-dichlorobenzene is an inexpensive and common starting material. The chlorine atoms are good leaving groups for the subsequent nucleophilic aromatic substitution (amination) step.
-
Nitration : A strong nitrating mixture (concentrated nitric acid and oleum) is required to introduce two nitro groups onto the benzene ring, which is deactivated by the two chlorine atoms.
-
Amination : Aqueous ammonia is used as the nitrogen source. The reaction is carried out under high temperature and pressure in an autoclave to facilitate the nucleophilic substitution of the chlorine atoms by amino groups. The electron-withdrawing nitro groups activate the ring towards this type of substitution.
-
pH Adjustment : The pH is adjusted to 7 after the initial nitration step to precipitate the dichlorinated intermediate.
Experimental Protocol:
A published procedure for the synthesis of this compound is outlined below.[2][3]
Step 1: Synthesis of 1,3-Dinitro-4,6-dichlorobenzene
-
To 29.2 g of 1,3-dichlorobenzene in 150 ml of oleum (25% sulfur trioxide), add 80 ml of concentrated nitric acid dropwise.
-
Stir the mixture for 30 minutes.
-
Pour the resulting solution over 2000 g of crushed ice.
-
Once the ice has melted, add sufficient 30% sodium hydroxide solution to neutralize the mixture to a pH of 7.
-
Filter the precipitate and dry to obtain 1,3-dinitro-4,6-dichlorobenzene.
Step 2: Synthesis of this compound
-
Place 7.2 g of the 1,3-dinitro-4,6-dichlorobenzene intermediate and 50 ml of 30% aqueous ammonia in a 100-ml autoclave.
-
Seal the autoclave and heat to 443 K (170°C) for 24 hours.
-
After cooling to room temperature, filter the product.
-
The final product is recovered as colorless blocks.
Caption: Synthesis workflow for this compound.
Key Applications
This compound serves as a versatile building block in organic synthesis. Its primary applications are in the production of dyes and as a monomer for high-performance polymers.[1]
-
Dye Production : The aromatic diamine structure is a common feature in many classes of dyes. The amino groups can be diazotized and coupled to form azo dyes, or the molecule can be used as a precursor for other chromophoric systems.[1]
-
Polymer Synthesis : The diamine functionality allows it to be used as a monomer in polycondensation reactions. For instance, it can be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. These polymers often exhibit high thermal stability and excellent mechanical properties, making them suitable for applications in electronics and aerospace.
-
Energetic Materials : Due to its high nitrogen content and the presence of nitro groups, this compound is used in the production of certain explosives.[1] Its structure is related to other well-known insensitive high explosives.
-
Pharmaceutical and Organic Synthesis : It is cited as a key component in the synthesis of some drugs and as a precursor for other organic compounds.[1] The reactivity of its functional groups allows for the development of a variety of derivatives with potential therapeutic properties.[1]
Safety and Handling
General Safety Precautions (based on related compounds):
-
Toxicity : Dinitrobenzenes are known to be highly toxic if swallowed, in contact with skin, or if inhaled.[7][8] They can cause damage to organs through prolonged or repeated exposure.[7][8]
-
Handling : Use only in a well-ventilated area or under a chemical fume hood.[7][8][9] Do not get in eyes, on skin, or on clothing.[7][8][9] Wash hands and any exposed skin thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[7][9]
-
Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.[7][9] In case of insufficient ventilation, wear respiratory protection.[8][9]
-
First Aid :
-
If inhaled : Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[7][8]
-
If on skin : Take off immediately all contaminated clothing. Wash with plenty of soap and water.[7][9]
-
If swallowed : Rinse mouth. Immediately call a poison center or doctor.[7][9]
-
-
Storage : Store locked up in a well-ventilated place.[7][8][9] Keep the container tightly closed.[7][8][9]
-
Disposal : Dispose of contents and container to an approved waste disposal plant.[7][9]
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a chemical intermediate with significant utility in the synthesis of a range of materials, from dyes to high-performance polymers. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Researchers and professionals working with this compound must adhere to strict safety protocols due to the potential hazards associated with dinitroaromatic compounds. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe application in research and development.
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An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in 4,6-Dinitrobenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,6-Dinitrobenzene-1,3-diamine is a molecule of significant interest due to the profound influence of its structural chemistry on its physical and chemical properties. This guide delves into the core of its molecular architecture, focusing on the intramolecular hydrogen bonds that dictate its conformation and reactivity. Through a synthesis of crystallographic data, spectroscopic principles, and computational chemistry insights, we present a comprehensive analysis of the N—H⋯O interactions that are fundamental to the stability and planarity of this compound. Understanding these non-covalent interactions is paramount for professionals in drug development and materials science, as they can significantly impact molecular recognition, crystal packing, and solubility—key determinants of a compound's efficacy and applicability.
Introduction: The Structural Significance of this compound
This compound, with the chemical formula C₆H₆N₄O₄, belongs to the class of nitroanilines, compounds that are pivotal as intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[1] The strategic placement of two amino groups (-NH₂) and two nitro groups (-NO₂) on the benzene ring creates a unique electronic and steric environment. This arrangement facilitates the formation of intramolecular hydrogen bonds, which are critical in defining the molecule's three-dimensional structure and, consequently, its macroscopic properties.
The molecule's structure has been unequivocally determined by X-ray crystallography to be nearly planar.[2][3] This planarity is not an inherent property of the benzene ring alone but is significantly reinforced by two intramolecular hydrogen bonds between the amino and nitro groups.[2][3] These interactions lock the substituent groups in a specific orientation, minimizing steric hindrance and maximizing electrostatic attraction. For drug development professionals, such conformational rigidity can be a desirable trait, as it reduces the entropic penalty upon binding to a biological target.
Experimental Evidence for Intramolecular Hydrogen Bonding
The primary evidence for intramolecular hydrogen bonding in this compound comes from single-crystal X-ray diffraction studies, which provide precise atomic coordinates and allow for the direct observation of bond lengths and angles consistent with hydrogen bonding.
Crystallographic Analysis
A definitive study published by the International Union of Crystallography reveals that the molecule of this compound is stabilized by two intramolecular N—H⋯O hydrogen bonds.[2][3] The hydrogen atoms of the amino groups form bonds with the oxygen atoms of the adjacent nitro groups. This interaction creates two six-membered rings, contributing to the overall planarity of the molecule. The aromatic ring forms dihedral angles of 3.7 (2)° and 4.6 (3)° with the N3/O1/O2 and N4/O3/O4 nitro groups, respectively, indicating a very slight deviation from perfect planarity.[3]
The geometry of these hydrogen bonds, as determined from the crystal structure, is summarized in the table below.
| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1B···O4 | 0.86 | 2.05 | 2.667 (3) | 128 |
| N2—H2B···O1 | 0.86 | 2.03 | 2.642 (2) | 128 |
Table 1: Hydrogen-bond geometry for the intramolecular interactions in this compound. Data sourced from Zhou et al. (2008).[3]
The D···A distances of 2.667 Å and 2.642 Å are significantly shorter than the sum of the van der Waals radii of nitrogen and oxygen (approximately 3.07 Å), providing strong evidence for a hydrogen bonding interaction.
Spectroscopic Signatures
While crystallographic data provides a static picture of the solid state, spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence of hydrogen bonding in various states of matter.
FTIR Spectroscopy: In the infrared spectrum of this compound, the N-H stretching vibrations of the amino groups are expected to be observed at a lower frequency (red-shifted) and appear broader compared to a similar compound without hydrogen bonding. This is because the N-H bond is weakened and its vibrational energy is lowered due to the interaction with the oxygen atom of the nitro group. For dinitro and diamine monomers, distinct peaks corresponding to these functional groups are typically observed.[4]
NMR Spectroscopy: In ¹H NMR spectroscopy, the protons involved in hydrogen bonding (the N-H protons) typically exhibit a downfield chemical shift (higher ppm value). This deshielding effect is a direct consequence of the involvement of the proton in the hydrogen bond, which reduces the electron density around it. The chemical shift of these protons is also often temperature and solvent-dependent. In the case of this compound, the N-H protons would be expected to resonate at a significantly downfield position. For similar diamine monomers, a broad signal for the amino protons is a characteristic feature in the ¹H-NMR spectrum.[5]
Theoretical Investigation of Intramolecular Hydrogen Bonding
Computational chemistry provides a powerful toolkit to investigate the nature and strength of hydrogen bonds, complementing experimental findings. Methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are particularly well-suited for this purpose.
Quantum Chemical Calculations
Molecular orbital methods, such as the AM1 semi-empirical method and more robust DFT calculations, have been effectively used to study hydrogen bonding in nitroanilines.[6] These calculations can optimize the molecular geometry in the gas phase, allowing for a direct comparison with the crystal structure and an assessment of the energetic contribution of the intramolecular hydrogen bonds to the molecule's stability.
Methodology for Theoretical Analysis:
A typical computational workflow to analyze the intramolecular hydrogen bonds in this compound would involve the following steps:
-
Geometry Optimization: The molecular structure is optimized using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-311G(d,p).[7] This provides the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and allows for the theoretical prediction of the IR spectrum, which can be compared with experimental data.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to quantify the donor-acceptor interactions associated with the hydrogen bond.[7] It can calculate the stabilization energy (E(2)) associated with the delocalization of the lone pair of the acceptor oxygen into the antibonding orbital of the donor N-H bond.
-
Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology.[7][8] The presence of a bond critical point (BCP) between the hydrogen and the acceptor oxygen is a definitive indicator of a hydrogen bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the strength and nature of the interaction.
Implications for Drug Development and Materials Science
The presence of strong intramolecular hydrogen bonds in this compound has several important consequences:
-
Conformational Rigidity: The locked planar conformation reduces the molecule's flexibility, which can be advantageous in drug design by pre-organizing the molecule for binding to a specific receptor site.
-
Solubility and Crystal Packing: Intramolecular hydrogen bonds satisfy some of the hydrogen bonding potential of the amino and nitro groups internally. This can decrease the extent of intermolecular hydrogen bonding, potentially affecting the molecule's solubility in protic solvents and influencing its crystal packing arrangement. The crystal structure indeed shows further intermolecular N—H⋯O hydrogen bonds leading to a sheet-like structure.[2][3]
-
Electronic Properties: The planarity enforced by the hydrogen bonds enhances π-conjugation across the molecule, influencing its electronic properties, such as its absorption and emission spectra. This is a critical consideration in the design of dyes and other functional materials.
Conclusion
The molecular architecture of this compound is a classic example of how intramolecular forces dictate molecular structure and properties. The presence of two stabilizing N—H⋯O intramolecular hydrogen bonds has been unequivocally confirmed by X-ray crystallography and is further supported by the principles of spectroscopic analysis and computational chemistry. These hydrogen bonds enforce a near-planar conformation, which has profound implications for the molecule's chemical behavior. For researchers and professionals in drug development and materials science, a thorough understanding of these non-covalent interactions is not merely academic but a practical necessity for the rational design of new molecules with tailored properties.
References
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Zhou, T., Han, D., & Hu, Y. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(5), o886. [Link]
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Vinson, L. K., & Dannenberg, J. J. (1989). An AM1 molecular orbital study of hydrogen bonding in crystalline nitroanilines. Journal of the American Chemical Society, 111(8), 2777–2781. [Link]
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ResearchGate. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). An AMI Molecular Orbital Study of Hydrogen Bonding in Crystalline Nitroanilines. Retrieved from [Link]
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Springer. (2022). Crystal Growth, Structural, Vibrational, Effects of Hydrogen Bonding(C-H…O and C-H…N), Chemical Reactivity, Antimicrobial Activity, Inhibitory Effects and Molecular Dynamic Simulation of 4-Methoxy-N-(Nitrobenzylidene)-Aniline. Retrieved from [Link]
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Semantic Scholar. (2001). Role of the hydrogen bonds in nitroanilines aggregation : charge density study of 2-methyl-5 .... Retrieved from [Link]
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ChemSynthesis. (n.d.). 4,6-dinitro-1,3-benzenediamine. Retrieved from [Link]
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University of St Andrews Research Portal. (n.d.). Hydrogen bonding in substituted nitroanilines: hydrogen-bonded sheets in 4-iodo-3-nitroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the dinitro monomer (a) and diamine monomer (b). Retrieved from [Link]
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The Genesis of a Chromophore: A Technical Guide to the Historical Synthesis of 4,6-Dinitrobenzene-1,3-diamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of 4,6-Dinitrobenzene-1,3-diamine
This compound, also known historically as 1,5-diamino-2,4-dinitrobenzene, is a significant chemical intermediate recognized for its versatile properties and applications.[1][2] Characterized by a benzene ring substituted with two amino groups and two nitro groups, this compound has been a cornerstone in the synthesis of a variety of industrial products, including dyes, pharmaceuticals, and energetic materials.[1] Its molecular structure, rich in both electron-donating amino groups and electron-withdrawing nitro groups, imparts a unique reactivity that has been harnessed by chemists for over a century. This guide delves into the core historical methods for the synthesis of this important molecule, providing a technical narrative grounded in the principles of organic chemistry and the evolution of industrial chemical processes.
Foundational Synthetic Strategies: A Tale of Two Pathways
The historical synthesis of this compound has predominantly followed two strategic pathways, each with its own set of advantages and challenges. These routes either begin with the nitration of a protected m-phenylenediamine or involve the nucleophilic substitution of a di-halogenated dinitrobenzene.
Pathway 1: Electrophilic Nitration of Protected m-Phenylenediamine
The direct nitration of m-phenylenediamine is a challenging endeavor due to the high reactivity of the aromatic ring, which is strongly activated by the two amino groups. This often leads to oxidation and the formation of a complex mixture of products. To circumvent this, a common historical strategy involved the protection of the amino groups via acylation, typically forming m-bis-acetamidobenzene (1,3-diacetamidobenzene). This protection serves a dual purpose: it moderates the activating effect of the amino groups and directs the incoming nitro groups to the desired 4- and 6-positions.
Causality Behind Experimental Choices:
-
Protection of Amino Groups: The acetylation of the amino groups to form amides is a classic strategy in aromatic chemistry. The acetyl group is electron-withdrawing, which deactivates the aromatic ring to a manageable level, preventing over-nitration and oxidative side reactions.
-
Directing Effects: The acetamido group is an ortho-, para-director. In the case of m-bis-acetamidobenzene, the positions ortho and para to each acetamido group are the 2-, 4-, and 6-positions. The steric hindrance at the 2-position, situated between the two bulky acetamido groups, favors substitution at the 4- and 6-positions.
-
Hydrolysis: Following the dinitration, the acetyl protecting groups are removed by acid or base-catalyzed hydrolysis to regenerate the free amino groups, yielding the final product.
Experimental Protocol: Synthesis via Nitration of m-bis-acetamidobenzene (A Historical Reconstruction)
Step 1: Acetylation of m-Phenylenediamine
-
In a round-bottom flask equipped with a reflux condenser, dissolve m-phenylenediamine in glacial acetic acid.
-
Add acetic anhydride to the solution and gently reflux the mixture.
-
After the reaction is complete, cool the mixture and pour it into cold water to precipitate the m-bis-acetamidobenzene.
-
Filter the solid, wash with water until neutral, and dry.
Step 2: Dinitration of m-bis-acetamidobenzene
-
To a flask cooled in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly add the dried m-bis-acetamidobenzene to the sulfuric acid with stirring, ensuring the temperature remains low.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of m-bis-acetamidobenzene, maintaining a low temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir at a controlled temperature to ensure complete dinitration.
-
Pour the reaction mixture onto crushed ice to precipitate the 4,6-dinitro-1,3-diacetamidobenzene.
-
Filter the product, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of 4,6-Dinitro-1,3-diacetamidobenzene
-
Suspend the dried dinitro-diacetamido compound in a mixture of water and a suitable acid (e.g., sulfuric or hydrochloric acid).
-
Heat the mixture under reflux until the hydrolysis is complete, as indicated by the dissolution of the solid.
-
Cool the solution and carefully neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.
-
Filter the orange-brown crystals, wash with water, and dry.
Pathway 2: Nucleophilic Aromatic Substitution of 1,5-Dichloro-2,4-dinitrobenzene
An alternative and historically significant route involves the ammonolysis of 1,5-dichloro-2,4-dinitrobenzene. In this method, the two chlorine atoms, activated by the electron-withdrawing nitro groups at the ortho and para positions, are susceptible to nucleophilic attack by ammonia.
Causality Behind Experimental Choices:
-
Activation of the Aryl Halide: The presence of two nitro groups strongly withdraws electron density from the benzene ring, making it electron-deficient and thus more susceptible to attack by nucleophiles. The chlorine atoms become good leaving groups in this activated system.
-
Nucleophilic Attack: Ammonia, acting as the nucleophile, attacks the carbon atoms bearing the chlorine atoms, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.
-
Reaction Conditions: This reaction typically requires elevated temperatures and pressures to proceed at a reasonable rate. The use of a high-boiling solvent like ethylene glycol can facilitate the reaction at atmospheric pressure by allowing for higher reaction temperatures.
Experimental Protocol: Synthesis from 1,5-Dichloro-2,4-dinitrobenzene
A detailed and reliable procedure for this synthesis is provided in Organic Syntheses, a highly authoritative source for chemical preparations.
Step 1: Preparation of 1,5-Dichloro-2,4-dinitrobenzene
-
To a well-stirred solution of potassium nitrate (140 g) in concentrated sulfuric acid (500 ml), add m-dichlorobenzene (100.0 g).
-
The temperature of the reaction mixture will rise to 135–140°C and then slowly drop. Maintain the stirred mixture at 120–135°C for an additional hour.
-
After cooling to about 90°C, pour the mixture over 1.5 kg of crushed ice.
-
Collect the precipitated product by suction filtration and recrystallize from boiling 95% ethanol. The yield of yellow needles is 112–115 g (70–71.5%).[3]
Step 2: Ammonolysis to form 1,5-Diamino-2,4-dinitrobenzene
-
Bubble ammonia gas into a well-stirred solution of 1,5-dichloro-2,4-dinitrobenzene (60.0 g) in technical grade ethylene glycol (400 ml) heated to 140°C.
-
The solution color will change from yellow to deep red, and an orange crystalline precipitate will begin to form after about an hour.
-
Continue heating for an additional 2 hours while bubbling a slow stream of ammonia through the mixture.
-
Cool the reaction mixture to room temperature, collect the product by suction filtration, and wash the orange-brown crystals with boiling water and boiling ethanol.
-
The yield of the dried product is 44–48 g (88–95.5%).[3]
Quantitative Data Summary
| Synthesis Pathway | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Reference |
| Pathway 1: Nitration of Protected Amine | m-bis-acetamidobenzene | Conc. HNO₃, Conc. H₂SO₄ | Low (ice bath) | Not specified | General Knowledge |
| Pathway 2: Nucleophilic Substitution | 1,5-Dichloro-2,4-dinitrobenzene | Ammonia, Ethylene Glycol | 140 | 88-95.5 | Organic Syntheses[3] |
Visualizing the Synthetic Pathways
Pathway 1: Nitration of Protected m-Phenylenediamine
Caption: Synthetic route via protection, nitration, and hydrolysis.
Pathway 2: Ammonolysis of 1,5-Dichloro-2,4-dinitrobenzene
Caption: Synthesis via dinitration followed by nucleophilic substitution.
Evolution of Synthesis and Industrial Perspective
The historical development of the synthesis of this compound is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The methods described reflect the state of chemical technology of their time, relying on readily available bulk chemicals like benzene, nitric acid, and sulfuric acid.
The choice between the two primary synthetic routes would have been dictated by factors such as the cost and availability of starting materials, the desired purity of the final product, and the ability to handle the reaction conditions safely on an industrial scale. The ammonolysis of a dichlorodinitrobenzene precursor, for instance, offers a more direct route from a halogenated benzene derivative, while the nitration of a protected diamine showcases a more nuanced approach to controlling selectivity in electrophilic aromatic substitution.
Over time, advancements in chemical engineering, such as the development of more efficient and selective nitrating agents and improved high-pressure reaction technologies, have likely led to refinements of these historical methods. The increasing emphasis on process safety and environmental concerns has also driven innovation towards milder reaction conditions and the reduction of hazardous byproducts.
Conclusion
The historical synthesis of this compound provides a fascinating case study in the application of fundamental principles of organic chemistry to the production of valuable chemical intermediates. The two primary pathways—electrophilic nitration of a protected diamine and nucleophilic substitution of a dihalogenated nitroaromatic—demonstrate the ingenuity of early industrial chemists in navigating the challenges of selectivity and reactivity. For modern researchers and drug development professionals, an understanding of these foundational methods offers not only a historical perspective but also a solid grounding in the chemical logic that continues to underpin the synthesis of complex aromatic compounds today.
References
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Boyer, J. H.; Buriks, R. S. 2,4,5-triaminonitrobenzene. Org. Synth.1960 , 40, 96. DOI: 10.15227/orgsyn.040.0096. [Link]
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LookChem. Cas 4987-96-6,this compound. [Link]
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PubChem. This compound. [Link]
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ChemBK. 4,6-Dinitro-1,3-phenylenediamine. [Link]
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Wikipedia. m-Phenylenediamine. [Link]
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PrepChem. Preparation of 1,3-phenylenediamine. [Link]
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LookChem. Cas 4987-96-6,this compound. [Link]
- Google Patents. The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
-
LookChem. Cas 4987-96-6,this compound. [Link]
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Methodological & Application
Application and Protocol Guide for the Analytical Determination of 4,6-Dinitrobenzene-1,3-diamine
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the qualitative and quantitative analysis of 4,6-Dinitrobenzene-1,3-diamine. This compound, a key intermediate in various industrial syntheses, including dyes and pharmaceuticals, necessitates precise and reliable detection methods for quality control, safety assessment, and research purposes.[1] This document outlines three primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each section delves into the foundational principles of the methodology, offers step-by-step experimental protocols, and discusses the rationale behind key procedural choices, empowering researchers and professionals to implement these methods effectively.
Introduction to this compound
This compound, with the chemical formula C₆H₆N₄O₄ and a molecular weight of 198.14 g/mol , is a dinitro aromatic amine.[2][3] Its structure, characterized by a benzene ring substituted with two amino groups and two nitro groups, makes it a valuable precursor in the synthesis of various organic compounds.[1] The presence of chromophoric nitro groups and auxochromic amino groups suggests strong ultraviolet (UV) absorbance, a property leveraged in several analytical techniques. Given its potential use in the manufacturing of dyes, pharmaceuticals, and even explosives, and its classification as a potential impurity in other chemical processes, the development of sensitive and selective analytical methods is of paramount importance for ensuring product quality, monitoring environmental samples, and in drug development.[1][2]
Chemical Structure and Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 4987-96-6 | [2][3] |
| Molecular Formula | C₆H₆N₄O₄ | [2][3] |
| Molecular Weight | 198.14 g/mol | [2] |
| Melting Point | 296 °C | [2] |
Sample Preparation: A Critical First Step
The accuracy of any analytical method is fundamentally dependent on proper sample preparation. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
General Sample Preparation Workflow
The following diagram illustrates a generalized workflow for the preparation of samples for the analysis of this compound.
Caption: Generalized workflow for sample preparation.
Protocol for Solid Samples (e.g., Pharmaceutical Powders)
-
Weighing: Accurately weigh approximately 10-20 mg of the homogenized solid sample into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of a suitable organic solvent such as acetonitrile or methanol. The choice of solvent should be based on the solubility of the analyte and compatibility with the subsequent analytical method.
-
Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the analyte.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Dilution: If necessary, dilute the sample with the mobile phase (for HPLC) or an appropriate solvent to bring the analyte concentration within the linear range of the calibration curve.
Protocol for Liquid Samples (e.g., Wastewater)
-
pH Adjustment: Adjust the pH of the water sample to approximately 7.0.
-
Liquid-Liquid Extraction (LLE): Transfer 100 mL of the water sample to a separatory funnel. Add 50 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Collection: Collect the organic layer. Repeat the extraction process two more times with fresh portions of the organic solvent.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[4] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase. For this compound, a reversed-phase C18 column is a logical choice due to the compound's aromatic nature.
Principle of HPLC-UV
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation of this compound is achieved based on its hydrophobicity. The nitro and amino groups on the benzene ring influence its polarity and interaction with the stationary phase. Detection is accomplished by a UV detector, which measures the absorbance of the analyte at a specific wavelength as it elutes from the column. The presence of nitro and amino groups on the aromatic ring results in strong UV absorbance, making this a sensitive detection method.
HPLC-UV Experimental Protocol
Caption: Schematic of the HPLC-UV analytical workflow.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC System | Provides flexibility in mobile phase composition. |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for aromatic compounds. |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | Common mobile phase for reversed-phase HPLC. A starting point could be 50:50 (v/v) isocratic. Gradient elution may be required for complex matrices. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A standard injection volume. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 254 nm and 365 nm | 254 nm is a common wavelength for aromatic compounds. The extended conjugation due to nitro and amino groups may lead to absorbance at longer wavelengths like 365 nm. |
| Run Time | 10-15 minutes | Sufficient for elution of the analyte. |
Procedure:
-
System Preparation: Prepare the mobile phase and degas it thoroughly. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the mobile phase, ranging from approximately 0.1 µg/mL to 50 µg/mL.
-
Injection: Inject the calibration standards, followed by the prepared samples.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.
Principle of GC-MS
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the analyte's boiling point and its interaction with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for identification and quantification.
GC-MS Experimental Protocol
Caption: Schematic of the GC-MS analytical workflow.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Gas Chromatograph coupled to a Mass Spectrometer | Provides both separation and identification capabilities. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.0 mL/min (constant flow) | Typical flow rate for this column dimension. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A starting temperature program that can be optimized based on the retention time of the analyte. |
| Ion Source Temperature | 230 °C | Standard ion source temperature. |
| Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Mass Range | m/z 50-400 | Covers the expected mass of the parent ion and its fragments. |
Procedure:
-
System Preparation: Condition the GC column and tune the mass spectrometer according to the manufacturer's instructions.
-
Calibration Standards: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile or ethyl acetate).
-
Injection: Inject 1 µL of each standard and sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z 198 and characteristic fragment ions. For quantification, use the extracted ion chromatogram (EIC) of a prominent and specific ion.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.
Principle of UV-Vis Spectrophotometry
This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of the dinitrobenzene diamine structure with its conjugated system of double bonds and functional groups leads to characteristic absorption bands in the UV-Vis spectrum.
UV-Vis Spectrophotometry Experimental Protocol
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the absorbance of the solution from 200 to 600 nm to determine the wavelength(s) of maximum absorbance.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare a solution of the sample in the same solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Method Comparison and Selection
The choice of the analytical method depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection | High selectivity, good sensitivity, suitable for non-volatile compounds | Requires more expensive instrumentation than spectrophotometry |
| GC-MS | Chromatographic separation followed by mass spectrometric detection | High selectivity and sensitivity, provides structural information for identification | Requires the analyte to be volatile and thermally stable |
| UV-Vis Spectrophotometry | Measurement of light absorbance | Simple, rapid, and inexpensive | Low selectivity, susceptible to interference from other absorbing compounds in the sample matrix |
digraph "Method Selection Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Analytical Need", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Quantification?"]; Identification [label="Identification?"]; Matrix [label="Complex Matrix?"]; Volatility [label="Volatile Analyte?"];
HPLC [label="HPLC-UV", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="GC-MS", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; UVVis [label="UV-Vis", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Quantification; Quantification -> Matrix [label="Yes"]; Quantification -> UVVis [label="No"]; Matrix -> HPLC [label="Yes"]; Matrix -> UVVis [label="No"]; Start -> Identification; Identification -> Volatility [label="Yes"]; Volatility -> GCMS [label="Yes"]; Volatility -> HPLC [label="No"]; }
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This application guide provides a comprehensive overview and detailed protocols for the analysis of this compound using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. The choice of the most suitable method will depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and whether qualitative or quantitative data is needed. The provided protocols serve as a robust starting point for method development and validation, enabling researchers and professionals to achieve accurate and reliable results in their analyses of this important chemical compound.
References
-
Siri, O., & Braunstein, P. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1540. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Waters Corporation. (2014). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Retrieved from [Link]
-
ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved from [Link]
-
SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Retrieved from [Link]
-
Hindawi. (2015). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]
-
ResearchGate. (2012). UV-Vis spectra series of 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm. Retrieved from [Link]
-
ResearchGate. (2014). Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. Retrieved from [Link]
-
ResearchGate. (2019). UV–vis absorption spectra of reduction of 1,4-dinitrobenzene. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Dinitro-diaminobenzene in High-Performance Polymer Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed exploration of dinitro-diaminobenzene isomers as pivotal monomers in the synthesis of advanced, high-performance polymers. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the structure-property relationships that make these materials indispensable in demanding applications. The focus is on enabling researchers to not only replicate but also innovate upon existing methodologies.
Section 1: Introduction to Dinitro-diaminobenzene Isomers as Monomers
Dinitro-diaminobenzene isomers, such as 1,3-diamino-4,6-dinitrobenzene, are versatile building blocks in polymer chemistry.[1] These molecules are characterized by a benzene ring functionalized with both nucleophilic amino (-NH2) groups and strongly electron-withdrawing nitro (-NO2) groups. This unique combination of functionalities makes them valuable precursors for a range of high-performance polymers. The amino groups can participate in polycondensation reactions to form the polymer backbone, while the nitro groups can be retained for specific applications or chemically modified in post-polymerization steps to introduce new functionalities.[2] The specific positioning of the amino and nitro groups on the benzene ring significantly influences the reactivity of the monomer and the ultimate properties of the resulting polymer, including its thermal stability, mechanical strength, and solubility.
Section 2: Synthesis of High-Performance Polymers
Dinitro-diaminobenzene is a key starting material for various high-performance polymers, primarily through polycondensation reactions where the diamine reacts with monomers like diacid chlorides or dianhydrides.[3]
Aromatic Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of polymers known for their exceptional strength and thermal resistance. The synthesis of aramids from dinitro-diaminobenzene involves a polycondensation reaction with an aromatic diacid chloride. The resulting nitro-functionalized aramid can exhibit unique properties due to the presence of the polar nitro groups and can be further modified.
Experimental Protocol: Synthesis of a Nitro-Functionalized Aromatic Polyamide
This protocol details the synthesis of a polyamide from 1,3-diamino-4,6-dinitrobenzene and terephthaloyl chloride.
Materials:
-
1,3-diamino-4,6-dinitrobenzene
-
Terephthaloyl chloride
-
N,N-dimethylacetamide (DMAc)
-
Pyridine
-
Methanol
-
Anhydrous Calcium Chloride (CaCl2)
Procedure:
-
Reactor Setup: A clean, dry, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is assembled.
-
Monomer Dissolution: The flask is charged with 1,3-diamino-4,6-dinitrobenzene and anhydrous DMAc under a gentle stream of nitrogen. The mixture is stirred until the diamine is completely dissolved.
-
Cooling: The solution is cooled to 0-5 °C in an ice-water bath.
-
Diacid Chloride Addition: Terephthaloyl chloride is added portion-wise to the stirred solution. A small amount of pyridine can be added as an acid scavenger.
-
Polymerization: The reaction mixture is stirred at 0-5 °C for 4 hours and then at room temperature for an additional 20 hours. An increase in viscosity indicates polymer formation.
-
Precipitation: The viscous polymer solution is slowly poured into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: The precipitated polymer is collected by filtration and washed thoroughly with hot water and then with methanol to remove unreacted monomers, solvent, and any salts.
-
Drying: The purified polymer is dried in a vacuum oven at 80 °C for 24 hours.
Workflow Diagram: Synthesis of Nitro-Functionalized Aramid
Caption: Experimental workflow for the synthesis of a nitro-functionalized aramid.
Polyimides
Polyimides are another class of high-performance polymers with exceptional thermal stability, chemical resistance, and mechanical properties.[3] They are typically synthesized by the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, followed by thermal or chemical imidization.
Section 3: Post-Polymerization Modification
A key advantage of using dinitro-diaminobenzene monomers is the ability to perform post-polymerization modifications on the nitro groups. The most common modification is the reduction of the nitro groups to amino groups, which transforms the polymer's properties and opens up further functionalization possibilities.[2]
Protocol: Reduction of Nitro Groups to Amines in a Polymer Backbone
This protocol describes the reduction of a nitro-functionalized polyamide to an amino-functionalized polyamide.
Materials:
-
Nitro-functionalized polyamide
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
N,N-dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Methanol
Procedure:
-
Polymer Dissolution: The nitro-functionalized polyamide is dissolved in DMF in a round-bottom flask.
-
Reductant Addition: A solution of tin(II) chloride dihydrate in concentrated HCl is added dropwise to the polymer solution at room temperature with stirring.
-
Reaction: The mixture is heated to 50-60 °C and stirred for 8-12 hours. The progress of the reduction can be monitored by FTIR spectroscopy.
-
Precipitation and Neutralization: After cooling to room temperature, the reaction mixture is poured into a large volume of distilled water to precipitate the polymer. The pH is adjusted to 8-9 with a sodium hydroxide solution to neutralize the excess acid.
-
Washing: The precipitated amino-functionalized polymer is filtered and washed extensively with distilled water until the filtrate is neutral, and then washed with methanol.
-
Drying: The final polymer is dried in a vacuum oven at 70 °C for 24 hours.
Logical Relationship Diagram: From Monomer to Functionalized Polymer
Caption: Logical progression from monomer to a functionalized high-performance material.
Section 4: Characterization and Properties
The synthesized polymers should be thoroughly characterized to determine their structure and properties.
Typical Characterization Techniques:
-
FTIR Spectroscopy: To confirm the functional groups present in the monomers and polymers and to monitor the conversion of nitro groups to amino groups.
-
NMR Spectroscopy: To elucidate the detailed chemical structure of the polymers.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Mechanical Testing: To measure properties such as tensile strength and modulus.[4]
Data Summary: Expected Properties
| Property | Nitro-Functionalized Polyamide | Amino-Functionalized Polyamide |
| Solubility | Soluble in aprotic polar solvents (e.g., DMAc, NMP)[5] | May exhibit different solubility profiles |
| Glass Transition Temp. (Tg) | 240–300 °C[5] | Potentially higher due to hydrogen bonding |
| 10% Weight Loss Temp. (TGA) | > 450 °C in N2[5] | Dependent on the specific polymer structure |
| Tensile Strength | 77–92 MPa[5] | Expected to be high |
| Tensile Modulus | 1.5–2.5 GPa[5] | Expected to be high |
Section 5: Applications
Polymers derived from dinitro-diaminobenzene have potential applications in areas where high thermal stability and mechanical strength are required. The amino-functionalized polymers can be used as precursors for polybenzimidazoles (PBIs), a class of polymers with exceptional thermal and chemical resistance, by reacting them with dicarboxylic acids followed by cyclization.[6][7][8][9] These materials are suitable for applications in aerospace, electronics, and filtration membranes.
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Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]
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Polybenzimidazoles Based on 3,3'-Diaminobenzidine and Aliphatic Dicarboxylic Acids: Synthesis and Evaluation of Physicochemical Properties Toward Their Applicability as Proton Exchange and Gas Separation Membrane Material. (n.d.). Retrieved from [Link]
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Synthesis of polybenzimidazole using 3,3'-diaminobenzidine and... (n.d.). Retrieved from [Link]
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Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved from [Link]
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- Dinitro monomer, diamine monomer, polyimide and modified polyimide. (2015). U.S.
- Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers. (2021).
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- Poly(1,2-diaminobenzene) and poly(1,3-diaminobenzene): Synthesis, characterization, and properties. (2002). Journal of Applied Polymer Science, 85(12), 2564-2572.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2021). Polymers, 13(21), 3747.
- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. (2020). Polymers, 12(12), 2898.
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Composition and mechanical properties of the different DNB samples prepared. (n.d.). Retrieved from [Link]
- Application Notes and Protocols: Polycondensation of 5,5'-Methylenebis(2-aminophenol) with Aromatic Diacid Chlorides. (n.d.). Benchchem.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2020). RSC Advances, 10(42), 25065-25073.
- Effect of aromatic carboxylic dianhydrides on thermomechanical properties of polybenzoxadine-dianhydride copolymers. (2012). Polymer Engineering & Science, 52(8), 1640-1648.
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Application Notes & Protocols: 4,6-Dinitrobenzene-1,3-diamine as a Versatile Intermediate in Organic Synthesis
Abstract
4,6-Dinitrobenzene-1,3-diamine (also known as 4,6-Dinitro-m-phenylenediamine) is a highly functionalized aromatic compound characterized by a benzene ring substituted with two amino (NH₂) groups and two nitro (NO₂) groups.[1] Its unique electronic and structural properties make it a valuable and versatile intermediate in the synthesis of a diverse range of high-value materials. This guide provides an in-depth exploration of its applications, complete with detailed protocols for its use in the synthesis of high-performance polymers, dyes, energetic materials, and pharmaceutical precursors. The causality behind experimental choices is elucidated to provide researchers with a deeper understanding of the underlying chemistry.
Note on Safety: this compound is recognized for its potential toxic and mutagenic effects.[1] All handling and experimental procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood to mitigate health and environmental risks.
Physicochemical Properties & Specifications
A foundational understanding of the physical and chemical properties of this compound is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 4987-96-6 | [2][3] |
| Molecular Formula | C₆H₆N₄O₄ | [1][2][3] |
| Molecular Weight | 198.14 g/mol | [2][3] |
| Appearance | Data not consistently available; handle as a solid. | [1] |
| Melting Point | >300 °C | [1][4] |
| Density | 1.683 g/cm³ | [1][4] |
| IUPAC Name | This compound | [3] |
Synthesis of the Intermediate: this compound
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. A common route begins with the dinitration of 1,3-dichlorobenzene, followed by nucleophilic aromatic substitution with ammonia.
Protocol 2.1: Two-Step Synthesis from 1,3-Dichlorobenzene
This protocol is adapted from established procedures for the synthesis of substituted dinitroaromatics.[5][6]
Step 1: Synthesis of 1,3-Dinitro-4,6-dichlorobenzene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place 150 mL of oleum (25% SO₃).
-
Addition of Reactant: While stirring, add 29.2 g of 1,3-dichlorobenzene to the oleum.
-
Nitration: Add 80 mL of concentrated nitric acid (HNO₃) dropwise to the mixture. The rate of addition should be controlled to maintain the reaction temperature. Stir the mixture for 30 minutes after the addition is complete.[5]
-
Work-up: Carefully pour the reaction mixture over 2000 g of crushed ice.
-
Neutralization & Isolation: Once the ice has melted, neutralize the solution to pH 7 by adding a 30% sodium hydroxide (NaOH) solution. The precipitate is collected by filtration, washed with water, and dried to yield 1,3-dinitro-4,6-dichlorobenzene.[5]
Step 2: Amination to this compound
-
Reaction Setup: Place 7.2 g of the synthesized 1,3-dinitro-4,6-dichlorobenzene and 50 mL of 30% aqueous ammonia into a 100-mL autoclave.[5]
-
Reaction Conditions: Seal the autoclave and heat it to 170 °C (443 K) for 24 hours.[5] The elevated temperature and pressure are necessary to drive the nucleophilic aromatic substitution of the chloro groups with ammonia.
-
Isolation: After cooling to room temperature, the product is recovered by filtration, yielding colorless blocks of this compound.[5]
Caption: Synthesis of this compound.
Application as a Monomer for High-Performance Polymers
Diamine monomers are crucial building blocks for high-performance polymers like polyimides and polybenzimidazoles (PBIs).[7] The rigid structure and reactive amino groups of this compound (following reduction of the nitro groups) make it an excellent candidate for creating polymers with exceptional thermal stability.
The synthesis of benzimidazole-containing polymers first requires the reduction of the nitro groups in this compound to form 1,2,4,5-tetraaminobenzene. The resulting ortho-diamine functionality is the key to forming the imidazole ring.
Protocol 3.1: Synthesis of a Benzimidazole Derivative
This protocol demonstrates the fundamental condensation reaction that forms the basis of PBI polymers.
Step 1: Reduction to 1,2,4,5-Tetraaminobenzene
-
Catalyst: The reduction of both nitro groups is typically achieved using catalytic hydrogenation (e.g., H₂, Pd/C in an ethanol solvent) or chemical reducing agents like tin(II) chloride or iron in acidic media.[8] The choice of reagent is critical to ensure complete reduction without side reactions.
-
Procedure (Illustrative using Fe/HCl): To a stirred slurry of this compound in an ethanol/water mixture, add iron powder followed by the portion-wise addition of concentrated HCl.[8] The reaction is often exothermic and may require cooling. The reaction proceeds until the starting material is consumed (monitored by TLC).
-
Work-up: The reaction mixture is filtered to remove iron and its oxides. The filtrate is neutralized to precipitate the 1,2,4,5-tetraaminobenzene, which is highly susceptible to air oxidation and should be used immediately.
Step 2: Phillips Condensation to form a Bis-Benzimidazole
-
Reaction Setup: In a flask, dissolve the freshly prepared 1,2,4,5-tetraaminobenzene and two equivalents of a chosen aromatic aldehyde (e.g., benzaldehyde) in ethanol.
-
Catalysis: Add a catalytic amount of ammonium chloride (NH₄Cl).
-
Reaction Conditions: Reflux the mixture at 80-90°C for 2-4 hours. The reaction involves the condensation of the ortho-diamine with the aldehyde, followed by cyclization and oxidative aromatization to form the stable benzimidazole ring.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and purified by recrystallization from ethanol.
Caption: Formation of a benzimidazole unit for polymers.
Intermediate for Azo Dyes
The presence of amino and nitro functionalities makes this compound a valuable precursor for synthesizing azo dyes. The general strategy involves the reduction of a nitro group to an amine, diazotization of this new amine, and subsequent coupling with an electron-rich aromatic compound.
Protocol 4.1: Synthesis of a Monoazo Dye
This protocol outlines a representative synthesis. Selective reduction of one nitro group is key.
Step 1: Selective Reduction to 2,4-Diamino-5-nitroaniline
-
Rationale: Selective reduction can be challenging. A common method is using sodium sulfide or polysulfide, which can preferentially reduce one nitro group in the presence of others.[6]
-
Procedure: Prepare a solution of sodium polysulfide. Heat a slurry of this compound in water to boiling and add the polysulfide solution dropwise over 1.5 hours.[6] The reaction selectively reduces one nitro group.
-
Isolation: The product, 2,4-diamino-5-nitroaniline, is isolated upon cooling and filtration.
Step 2: Diazotization
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of concentrated hydrochloric acid and water, then cool to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). The reaction must be kept cold to prevent the decomposition of the resulting diazonium salt. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.
Step 3: Azo Coupling
-
Coupling Component: Prepare a solution of a coupling component, such as 2-naphthol, dissolved in an aqueous sodium hydroxide solution. This solution should also be cooled to 0-5 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. An intensely colored azo dye will precipitate immediately.
-
Isolation: After the addition is complete, continue stirring for 30 minutes. The solid dye is then collected by filtration, washed with water until neutral, and dried.
Caption: General workflow for azo dye synthesis.
Precursor for Energetic Materials
The high density of nitro groups makes this molecule and its derivatives candidates for energetic materials.[1] Further nitration can increase the nitrogen and oxygen content, which is a key characteristic of many explosives.
Protocol 5.1: Further Nitration (Conceptual)
This protocol describes a general method for the nitration of highly deactivated aromatic rings, which is necessary due to the electron-withdrawing nature of the existing nitro and amino groups.
-
Rationale: Nitrating an already heavily nitrated and aminated ring requires potent nitrating agents and harsh conditions. A mixture of a nitrate salt (e.g., KNO₃) in concentrated sulfuric acid is often employed.[9]
-
Reaction Setup: Dissolve the this compound in concentrated sulfuric acid (98%) and cool the mixture to 0 °C.
-
Nitrating Agent: Add potassium nitrate (KNO₃) in small portions, ensuring the temperature does not exceed 10 °C. The strong acid protonates the nitro groups, further activating the nitronium ion from KNO₃.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours.
-
Work-up: Pour the reaction mixture over crushed ice. The nitrated product will precipitate and can be collected by filtration, followed by thorough washing with cold water to remove residual acid.
Caption: Conceptual pathway to energetic derivatives.
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LookChem. Cas 4987-96-6, this compound. [Link]
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Kathirvelan, D., et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, Vol. 52B, pp 1152-1156. [Link]
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Al-Masoudi, N. A., et al. (2023). Regiospecific Reduction of 4,6-Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation. Chemistry & Biodiversity. [Link]
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Organic Chemistry Portal. Synthesis of benzimidazoles. [Link]
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Al-Masoudi, N. A. (2013). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activiti. Journal of Applicable Chemistry. [Link]
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Zhang, J., et al. (2017). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. ChemistryOpen. [Link]
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PubChem. This compound. [Link]
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ScienceMadness Discussion Board. One pot reduction of dinitro compounds to diamines. [Link]
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MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]
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PubMed. di-n-octylbenzene-1,3-diamine, 4,6-dinitro-N,N'. [Link]
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NIH. This compound. [Link]
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ChemBK. 4,6-Dinitro-1,3-phenylenediamine. [Link]
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ResearchGate. Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers. [Link]
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ResearchGate. 2-Fluoro-1,3-diamino-4,6-dinitrobenzene (ZXC-7) and 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene (ZXC-8): Thermally Stable Explosives with Outstanding Properties. [Link]
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ResearchGate. Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. [Link]
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ResearchGate. The reaction of o-phenylenediamines 3–5 was studied with 4,5-difluoro-1,2-dinitrobenzene 6. [Link]
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NIH. Investigation into the Synthesis of Several TATB-Inspired Energetic Materials. [Link]
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Organic Syntheses. 2,4,5-triaminonitrobenzene. [Link]
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Organic Syntheses. 1,2-diamino-4-nitrobenzene. [Link]
-
Wikipedia. 1,3-Dinitrobenzene. [Link]
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IOSR Journal. Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4- Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester. [Link]
-
ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. [Link]
-
Scribd. 1,4-Diaminobenzene and Azo Dye Synthesis. [Link]
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NIST WebBook. 1,3-Diamino-2,4,6-trinitrobenzene. [Link]
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Understanding Dinitroaromatic Compounds: A Safety and Theoretical Overview
I am unable to provide a detailed experimental protocol for the synthesis of 4,6-Dinitrobenzene-1,3-diamine. My safety guidelines prohibit generating instructions for the creation of potentially harmful or explosive compounds. Providing a step-by-step guide for the synthesis of a dinitroaromatic compound would violate this core principle.
However, I can provide information on the chemical principles, safety considerations, and general properties of such compounds from a defensive and educational perspective, which is crucial for researchers and scientists working in relevant fields.
Dinitroaromatic compounds are a class of chemicals characterized by an aromatic ring substituted with two nitro groups (-NO2). These compounds are often highly energetic and can be sensitive to shock, friction, and heat, posing significant explosion hazards. They are also frequently associated with toxicological risks.
General Principles of Aromatic Nitration
The synthesis of nitroaromatic compounds typically involves an electrophilic aromatic substitution reaction known as nitration.
-
Reaction Mechanism: In a typical nitration, a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is used. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This ion is the active agent that attacks the electron-rich benzene ring.
-
Directing Effects: The position of the incoming nitro group is directed by the substituents already present on the aromatic ring.
-
Activating Groups: Electron-donating groups (like amino, -NH₂, or hydroxyl, -OH) are ortho-, para-directing and activate the ring, making the reaction faster.
-
Deactivating Groups: Electron-withdrawing groups (like the nitro group, -NO₂) are meta-directing and deactivate the ring, making further substitution slower and requiring harsher conditions.
-
In the case of a phenylenediamine (a benzene ring with two amino groups), the amino groups are powerful activating and ortho-, para-directing substituents. This makes the molecule highly reactive towards electrophilic substitution. However, the introduction of a deactivating nitro group will influence the position of subsequent substitutions.
Hazard Profile and Safety Protocols
Working with dinitroaromatic compounds requires stringent safety measures due to their inherent risks.
Table 1: General Hazard Profile of Dinitroaromatic Compounds
| Hazard Type | Description |
| Explosive | Many dinitroaromatics are explosive and can be initiated by impact, friction, heat, or static discharge. They must be handled in small quantities with appropriate shielding. |
| Toxicity | Can be toxic upon inhalation, ingestion, or skin contact. Potential for methemoglobinemia, liver damage, and skin irritation or sensitization. |
| Flammability | Generally combustible materials that can burn rapidly, especially in the presence of an oxidizer. |
| Instability | Can decompose exothermically when heated, potentially leading to a runaway reaction or explosion. |
Essential Safety Protocols:
-
Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Required PPE includes:
-
Flame-resistant lab coat.
-
Blast shield.
-
Chemical splash goggles and a face shield.
-
Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).
-
-
Handling and Storage:
-
Handle only small quantities.
-
Use non-sparking tools (e.g., made of brass or bronze).
-
Avoid friction, grinding, and impact.
-
Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials (e.g., oxidizing and reducing agents).
-
Store in a designated explosives magazine if quantities exceed laboratory scale.
-
-
Waste Disposal: All waste, including contaminated equipment and solvents, must be treated as hazardous and potentially explosive. Follow all institutional and regulatory guidelines for the disposal of energetic materials. Never mix with incompatible waste streams.
Conceptual Workflow for Handling Energetic Materials
The following diagram illustrates a logical workflow for safely managing research involving potentially energetic materials, emphasizing points of control and safety review.
Caption: A conceptual workflow for safely managing research with hazardous materials.
This information is provided for educational and safety awareness purposes only. The synthesis of energetic or toxic materials should only be undertaken by trained professionals in a properly equipped laboratory and with strict adherence to all applicable safety regulations.
The Strategic Application of 4,6-Dinitrobenzene-1,3-diamine in Modern R&D: A Guide for Synthetic and Medicinal Chemists
In the landscape of contemporary research and development, particularly within the pharmaceutical and materials science sectors, the judicious selection of chemical reagents is paramount to innovation. Among the vast arsenal of available building blocks, 4,6-Dinitrobenzene-1,3-diamine emerges as a highly versatile and reactive intermediate. Its unique electronic and structural characteristics, defined by the presence of two nucleophilic amino groups and two powerful electron-withdrawing nitro groups on a benzene scaffold, render it a valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.
Understanding the Reagent: Physicochemical Properties and Reactivity Profile
Before delving into specific applications, a foundational understanding of this compound's properties is essential. These characteristics govern its behavior in chemical reactions and inform the necessary handling and safety precautions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄O₄ | [2] |
| Molecular Weight | 198.14 g/mol | [2] |
| Appearance | Crystalline solid | General knowledge |
| Melting Point | >300 °C | [1] |
| Boiling Point | 535.4 °C at 760 mmHg | [1] |
| Density | 1.683 g/cm³ | [1] |
| CAS Number | 4987-96-6 | [2] |
The core of this compound's utility lies in its reactivity, which is a direct consequence of its functional groups. The two amino groups, positioned ortho and para to each other, can act as nucleophiles, making the molecule an excellent substrate for cyclocondensation reactions. However, the strongly electron-withdrawing nitro groups significantly reduce the electron density of the benzene ring and, consequently, the nucleophilicity of the amino groups.[3] This deactivation means that reactions often require more forcing conditions, such as elevated temperatures or acidic catalysis, compared to analogous reactions with unsubstituted o-phenylenediamines.[3] This nuanced reactivity allows for a degree of control and selectivity in synthetic design.
Core Applications in Heterocyclic Synthesis
The primary application of this compound in R&D is as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. These scaffolds are of immense interest in drug discovery and materials science due to their diverse biological activities and unique photophysical properties.
Synthesis of Dinitro-Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in a wide range of pharmacologically active molecules, including anthelmintics, proton pump inhibitors, and anticancer agents. The general synthesis involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid (or its derivative).
The use of this compound as the starting material allows for the direct incorporation of two nitro groups onto the benzimidazole core, yielding 5,7-dinitrobenzimidazoles. These nitro groups can serve as handles for further functionalization, for instance, through reduction to amino groups, which can then be derivatized to explore structure-activity relationships.
Protocol 1: General Procedure for the Synthesis of 2-Substituted-5,7-dinitrobenzimidazoles
This protocol outlines the Phillips condensation method, adapted for the reduced reactivity of this compound.
Materials:
-
This compound
-
Aldehyde (R-CHO) or Carboxylic Acid (R-COOH)
-
4M Hydrochloric Acid or Glacial Acetic Acid
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard workup and purification equipment (filtration apparatus, rotary evaporator, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: Add the aldehyde or carboxylic acid (1.1 equivalents) to the solution.
-
Acid Catalysis: Slowly add the acid catalyst (e.g., 4M HCl or glacial acetic acid) to the reaction mixture. The amount of acid can be catalytic or stoichiometric, depending on the specific substrate and desired reaction rate.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reduced nucleophilicity of the dinitro-substituted diamine may necessitate longer reaction times or higher temperatures compared to unsubstituted o-phenylenediamines.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the reaction mixture into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize the acid and precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Causality of Experimental Choices:
-
Elevated Temperature: The application of heat is crucial to overcome the activation energy barrier for the initial nucleophilic attack of the deactivated amino group on the carbonyl carbon of the aldehyde or carboxylic acid.[3]
-
Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic amino groups of the dinitro-diamine.
-
Choice of Solvent: Polar protic solvents like ethanol can participate in hydrogen bonding and help to stabilize intermediates, while polar aprotic solvents like DMF are excellent for dissolving a wide range of reactants and can facilitate reactions at higher temperatures.
Synthesis of Dinitro-Substituted Quinoxalines
Quinoxalines are another important class of N-heterocycles with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties. They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Utilizing this compound in this synthesis directly yields 6,8-dinitroquinoxalines. These compounds are valuable intermediates for further chemical elaboration and have been used in the synthesis of more complex, fused heterocyclic systems.[4]
Protocol 2: Synthesis of 6,8-Dinitroquinoxalines from 1,2-Dicarbonyl Compounds
This protocol is based on the established reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, with modifications to account for the properties of this compound. A specific example is the synthesis of 6,8-dinitro-11H-indeno[1,2-b]quinoxalin-11-one.[4]
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., benzil, glyoxal, ninhydrin, isatin)
-
Glacial Acetic Acid or Ethanol
-
Round-bottom flask
-
Reflux condenser or heating in a water bath
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.
-
Addition of Dicarbonyl Compound: Add the 1,2-dicarbonyl compound (1 equivalent) to the suspension.
-
Reaction Conditions: Heat the reaction mixture. For example, heating in a boiling water bath for several hours (e.g., 6-9 hours) has been shown to be effective for the synthesis of complex dinitro-quinoxalines.[4] The reaction should be monitored by TLC for the disappearance of the starting materials.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the reaction mixture upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a suitable solvent, such as cold isopropanol, followed by recrystallization from a solvent like ethanol to obtain the purified dinitro-quinoxaline derivative.[4]
Causality of Experimental Choices:
-
Glacial Acetic Acid: This solvent can act as both the reaction medium and a catalyst. Its acidic nature protonates the carbonyl groups of the 1,2-dicarbonyl compound, activating them for nucleophilic attack. It is also an effective solvent for the reactants at elevated temperatures.
-
Prolonged Heating: The deactivating effect of the two nitro groups on the amino functionalities necessitates a significant energy input over an extended period to drive the condensation and subsequent cyclization to completion.[3][4]
Visualization of Synthetic Pathways
To further clarify the synthetic utility of this compound, the following diagrams illustrate the core reaction workflows.
Caption: Workflow for the synthesis of 5,7-dinitrobenzimidazoles.
Caption: Workflow for the synthesis of 6,8-dinitroquinoxalines.
Safety, Handling, and Disposal: A Commitment to Laboratory Safety
The potent reactivity of this compound is accompanied by significant health and safety considerations. Dinitrobenzene derivatives are classified as highly toxic and require meticulous handling to mitigate risks.[1]
Table 2: GHS Hazard Information for Dinitrobenzene Compounds
| Hazard Statement | Description | Precautionary Statement Examples |
| H300 + H310 + H330 | Fatal if swallowed, in contact with skin or if inhaled. | P260, P262, P264, P270, P271, P280, P284 |
| H373 | May cause damage to organs through prolonged or repeated exposure. | P314 |
| H410 | Very toxic to aquatic life with long lasting effects. | P273, P391 |
Source: , [5]
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal:
-
Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways due to its high toxicity to aquatic life.[5]
Conclusion: A Powerful Tool for Chemical Innovation
This compound stands as a testament to the principle that a single, well-designed molecule can unlock a multitude of synthetic possibilities. Its unique combination of activating and deactivating functional groups provides a platform for the construction of complex heterocyclic systems that are central to the advancement of medicinal chemistry and materials science. By understanding its reactivity and adhering to stringent safety protocols, researchers can effectively harness the power of this versatile reagent to drive innovation and discovery in their respective fields.
References
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ResearchGate. (2025). SYNTHESIS OF 6,8-DINITRO-11H-INDENO[1,2-b]QUINOXALIN-11-ONE AND 1,3-DINITRO-6H-INDOLO[2,3-b]QUINOXALINE BASED ON 4,6-DINITRO-o- PHENYLENEDIAMINE. [Link]
-
LookChem. (n.d.). Cas 4987-96-6,this compound. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1369-1387.
- Semantic Scholar. (2023).
- ResearchGate. (2015). What is the best synthetic procedure for the reaction of 4-nitro-o-phenylenediamine with salicylic acid for the synthesis of benzimidazole?.
-
PubChem. (n.d.). This compound. [Link]
- Wan, J. P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2014(1), 1-24.
- ResearchGate. (2021). Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione.
- MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities.
- Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
- International Journal of Advance Research, Ideas and Innovations in Technology. (2024).
- BenchChem. (2025). Synthesis and Characterization of 2-Amino-6-nitroquinoxaline: A Technical Guide.
- ResearchGate. (2025). Synthesis and properties of 5,7-disubstituted 5,7-dihydropyrido[2,3- b :6,5- b ′]diindoles.
- Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene.
- ResearchGate. (2018). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene.
- ResearchGate. (2025).
- Sciencemadness Discussion Board. (2025). One pot reduction of dinitro compounds to diamines.
- PubMed. (2012). Diastereoselective intermolecular ene reactions: synthesis of 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles.
- National Institutes of Health. (2012). Synthesis of a Series of Diaminoindoles.
- Royal Society of Chemistry. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines.
Sources
Application Notes & Protocols: The Pivotal Role of Dinitrobenzene Diamines in Modern Dye Manufacturing
Abstract
Dinitrobenzene diamines, more systematically known as diaminobenzenes or phenylenediamines, represent a cornerstone class of intermediates in the synthesis of a vast array of synthetic colorants. Derived from the reduction of dinitrobenzenes, these aromatic diamines are indispensable precursors for major dye classes including azo, sulfur, oxidation, and disperse dyes. This guide provides an in-depth exploration of the synthesis of these pivotal intermediates and their subsequent application in various dye manufacturing processes. We will elucidate the underlying chemical principles, provide detailed, field-proven laboratory protocols, and discuss critical safety and handling considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.
The Gateway Intermediate: From Dinitrobenzene to Diaminobenzene
The journey from a simple benzene ring to a vibrant dye molecule often begins with nitration. The dinitration of benzene yields dinitrobenzene isomers, which, while not dyes themselves, are the direct precursors to the far more reactive and useful diaminobenzene intermediates.[1][2] The critical transformation is a chemical reduction, which converts the two nitro (-NO₂) groups into amino (-NH₂) groups.[3] This conversion is fundamental because the resulting primary aromatic amine functionalities are the reactive handles used to build the final dye structures.[4][5]
The choice of the starting dinitrobenzene isomer (ortho, meta, or para) is crucial as it dictates the final arrangement of the amino groups on the benzene ring, which in turn influences the structure, color, and properties of the resulting dye.
Table 1: Common Dinitrobenzene Precursors and their Diamine Products
| Precursor Compound | CAS No. | Formula | Product Compound | CAS No. | Key Applications |
| 1,3-Dinitrobenzene (m-Dinitrobenzene) | 99-65-0 | C₆H₄N₂O₄ | 1,3-Diaminobenzene (m-Phenylenediamine) | 108-45-2 | Azo Dyes, Sulfur Dyes, Hair Dyes, Polymers[1][6] |
| 1,4-Dinitrobenzene (p-Dinitrobenzene) | 100-25-4 | C₆H₄N₂O₄ | 1,4-Diaminobenzene (p-Phenylenediamine) | 106-50-3 | Azo Dyes, Sulfur Dyes (Vidal Black), Hair Dyes[3][7] |
| 1,2-Dinitrobenzene (o-Dinitrobenzene) | 528-29-0 | C₆H₄N₂O₄ | 1,2-Diaminobenzene (o-Phenylenediamine) | 95-54-5 | Fungicides, Corrosion Inhibitors, Pigments |
Protocol 1: General Laboratory Synthesis of 1,4-Diaminobenzene
This protocol describes the classic reduction of 1,4-dinitrobenzene using tin and concentrated hydrochloric acid.[3]
Causality: The mechanism involves the transfer of electrons from the metal (tin) to the nitro groups in a highly acidic environment. The acid protonates the nitro group, making it more susceptible to reduction, and also dissolves the tin. The reaction is typically performed under reflux to increase the reaction rate.
Materials:
-
1,4-Dinitrobenzene
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Set up the reflux apparatus in a fume hood.
-
To the round-bottom flask, add 1,4-dinitrobenzene and granulated tin. For every 1 mole of dinitrobenzene, approximately 3 moles of tin are required.
-
Slowly and carefully add concentrated HCl to the flask. The reaction is exothermic and will generate hydrogen gas.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 1-2 hours until the reaction is complete (the yellow color of dinitrobenzene disappears).
-
Cool the reaction mixture. A precipitate of the tin salt of the diamine may form.
-
Carefully add NaOH solution to the cooled mixture until it is strongly alkaline. This neutralizes the excess acid and precipitates tin as tin hydroxide, liberating the free 1,4-diaminobenzene.
-
Isolate the crude product by filtration or steam distillation.
-
Recrystallize the crude product from hot water or an appropriate solvent to purify it.
Caption: General workflow for the synthesis of Diaminobenzene.
Application in Azo Dye Synthesis
Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (-N=N-).[8] Diaminobenzenes are critical components in this process, serving as the initial aromatic amine for diazotization.[4][9]
The synthesis is a two-stage process:
-
Diazotization: A primary aromatic amine (the diazo component, e.g., a diaminobenzene derivative) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[10] The low temperature is critical because diazonium salts are unstable and can decompose at higher temperatures.
-
Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[5][9] This electrophilic aromatic substitution reaction forms the stable azo linkage and creates the final colored dye molecule.
Protocol 2: Synthesis of an Azo Dye from a Diamine Precursor
This protocol outlines the synthesis of a simple bis-azo dye using m-phenylenediamine as both the diazo and coupling component in a stepwise reaction.
Causality: The first diazotization targets one amino group. The resulting diazonium salt is then coupled to another molecule of m-phenylenediamine. The remaining free amino group on the coupled product can then be diazotized and coupled again, extending the conjugated system and deepening the color.
Materials:
-
m-Phenylenediamine (1,3-diaminobenzene)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Carbonate (Na₂CO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure: Step A: Mono-diazotization
-
Dissolve a measured amount of m-phenylenediamine in dilute HCl in a beaker.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, keeping the temperature below 5 °C. Stir for 10-15 minutes after addition is complete to ensure full formation of the mono-diazonium salt.
Step B: First Coupling Reaction
-
Prepare a separate solution of m-phenylenediamine in water.
-
Slowly add the cold diazonium salt solution from Step A to the m-phenylenediamine solution with vigorous stirring. Maintain a low temperature.
-
A colored precipitate of the mono-azo compound will form.
Step C: Second Diazotization and Coupling (to form a bis-azo dye)
-
The mono-azo product from Step B, which still contains a free amino group, can be isolated and re-subjected to the diazotization process described in Step A.
-
The resulting diazonium salt can then be coupled with another aromatic compound (e.g., a naphthol derivative) to produce a more complex bis-azo dye.
-
Isolate the final dye product by vacuum filtration, wash with cold water, and allow it to dry.[10]
Caption: Workflow for the synthesis of Azo Dyes.
Application in Sulfur Dye Manufacturing
Sulfur dyes are a class of cost-effective colorants used primarily for dyeing cellulosic fibers like cotton, producing predominantly black, brown, and dark blue shades.[7][11] They are complex, polymeric molecules of uncertain structure, characterized by sulfur linkages (sulfide, disulfide, and polysulfide) within heterocyclic rings.[11]
Diaminobenzenes, particularly p-phenylenediamine and its derivatives, are key starting materials.[7] The synthesis, often termed "sulfur bake," involves heating the aromatic amine or dinitro compound with sulfur and/or sodium polysulfide at high temperatures.
Dyeing Mechanism: Sulfur dyes are insoluble in water and must be converted to a water-soluble "leuco" form before they can be applied to fabric.[7][12]
-
Reduction: The insoluble dye is treated with a reducing agent, typically sodium sulfide (Na₂S), in an alkaline bath. This breaks the disulfide linkages (-S-S-) in the dye polymer, forming soluble thiol groups (-SNa).[11][12]
-
Dyeing: The cellulosic material is immersed in the leuco dye solution, where the soluble dye is absorbed by the fibers.
-
Oxidation: After dyeing, the fabric is exposed to an oxidizing agent (often atmospheric oxygen or a chemical oxidant like sodium bromate) which reforms the insoluble disulfide linkages, trapping the large dye molecule inside the fiber.[7][11] This process results in excellent wash fastness.[7]
Protocol 3: Conceptual Synthesis and Application of a Sulfur Dye
Causality: High-temperature fusion of the aromatic diamine with sulfur creates large, complex polymeric structures. The subsequent reduction/oxidation cycle is a classic example of vat dyeing, enabling the application of an insoluble pigment to a substrate.
Part A: Synthesis (Conceptual)
-
Fusion: An aromatic diamine (e.g., p-phenylenediamine) is mixed with sulfur and sodium sulfide.
-
Heating: The mixture is heated (fused) in a reactor at temperatures exceeding 200 °C. During this process, complex reactions occur, forming thiazole rings and polysulfide cross-links, resulting in the large, insoluble dye polymer.[11] The first sulfur dye, Vidal Black, was produced by fusing p-phenylenediamine with sodium sulfide and sulfur.[7]
Part B: Dyeing Application
-
Vat Preparation: The synthesized sulfur dye powder is pasted with a small amount of water, sodium sulfide (reducing agent), and soda ash (for alkalinity).[12]
-
Reduction/Dissolution: Hot water is added, and the mixture is boiled to reduce the dye to its soluble leuco form.
-
Dyeing: The cotton fabric is introduced into the dye bath at a high temperature (e.g., 90-95 °C). An electrolyte like common salt can be added to facilitate dye exhaustion onto the fiber.[11]
-
Oxidation: The dyed fabric is removed, rinsed, and exposed to air or treated with a chemical oxidizing agent to convert the leuco dye back to its original insoluble form within the fibers.
-
Soaping: A final wash with soap at a high temperature removes any loosely adhering surface dye.
Caption: Application process for Sulfur Dyes.
Role in Disperse and Oxidation Dyes
Oxidation Dyes (Hair Dyes)
In permanent hair coloring, color is not applied but rather formed in situ within the hair shaft through an oxidative chemical reaction.[5][13] Diaminobenzenes are fundamental to this process.
-
Primary Intermediates: Compounds like p-phenylenediamine are oxidized by an agent like hydrogen peroxide to form a reactive species.
-
Couplers: This reactive intermediate then combines with a "coupler" molecule (m-phenylenediamine is often used as a coupler to produce blue colors) to form the final, larger dye molecule that is trapped within the hair.[1][5] 1,4-Diamino-2-nitrobenzene is used to produce light-brown and reddish shades in hair dyes.[14]
Disperse Dyes
Disperse dyes are non-ionic, sparingly water-soluble colorants designed to dye hydrophobic synthetic fibers like polyester and nylon.[12][15] The dyeing process involves dispersing the fine dye particles in water and applying them at high temperatures, allowing the dye to diffuse into the fiber and form a solid-solid solution.[5] Dinitrobenzene derivatives and their corresponding arylamines are used as precursors in the synthesis of many azo-based disperse dyes.[16][17] The presence of nitro groups can be advantageous in the final dye structure, often improving light fastness.[18]
Safety and Environmental Considerations
Dinitrobenzenes and their diamine derivatives must be handled with extreme caution. They are toxic and pose significant health and environmental risks.[19][20]
-
Toxicity: Dinitrobenzenes are highly toxic if swallowed, inhaled, or in contact with skin.[19] They can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[20] They are also suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[21]
-
Explosion Hazard: Dinitrobenzenes are reactive and can be an explosion hazard when shocked or heated, especially under uncontrolled nitration conditions.[22]
-
Environmental Hazard: These compounds are very toxic to aquatic life with long-lasting effects.[21][23] Release into the environment must be strictly avoided.
Table 2: Hazard Information for Key Intermediates
| Compound | GHS Pictograms | Key Hazard Statements |
| m-Dinitrobenzene | GHS06, GHS08, GHS09 | Fatal if swallowed, in contact with skin or if inhaled; May cause damage to organs through prolonged exposure; Very toxic to aquatic life with long lasting effects.[19] |
| m-Phenylenediamine | GHS06, GHS07, GHS08, GHS09 | Toxic if swallowed, in contact with skin or if inhaled; May cause an allergic skin reaction; Causes serious eye irritation; Suspected of causing genetic defects; Very toxic to aquatic life with long lasting effects.[1] |
Best Practices for Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[21]
-
Avoid creating dust.
-
Store chemicals in tightly closed containers in a dry, cool, and well-ventilated area, away from heat and incompatible materials.[23]
-
Dispose of all waste according to institutional and local environmental regulations.
Conclusion
Dinitrobenzene diamines are not merely reagents; they are foundational building blocks in the synthesis of color. Through a straightforward but potent reduction reaction, dinitrobenzenes are transformed into versatile diamine intermediates that unlock access to a broad spectrum of dye classes. From the vibrant hues of azo dyes to the robust shades of sulfur dyes and the intricate chemistry of oxidation hair colors, these compounds are central to the processes that color our world. A thorough understanding of their synthesis, reactivity, and associated hazards is essential for any scientist working in the field of synthetic color chemistry.
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Scribd. (n.d.). 1,4-Diaminobenzene and Azo Dye Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). m-Phenylenediamine. Retrieved from [Link]
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Cosmetics Info. (n.d.). m-Phenylenediamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-DIAMINO-2-NITROBENZENE (2-Nitro-para-phenylenediamine). Retrieved from [Link]
-
Lund, M., et al. (n.d.). Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from [Link]
-
Ataman Kimya. (n.d.). SULFUR DYE. Retrieved from [Link]
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ResearchWap. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. Retrieved from [Link]
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Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal. Retrieved from [Link]
-
IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfur dye. Retrieved from [Link]
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YouTube. (2021). 1,2-dinitrobenzene synthesis. Retrieved from [Link]
-
Unknown. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
- Google Patents. (n.d.). EP0314162A2 - Sulfur-containing nitroamino-benzene dyes, process and hair dye compositions.
-
International Journal of Current Microbiology and Applied Sciences. (2015). Part 1. Antimicrobial activity and dyeing performance of some disperse dyes. Retrieved from [Link]
-
Textile Learner. (2021). Sulphur Dyes: Properties, Classification, Mechanism, Stripping & Defects. Retrieved from [Link]
-
uclmail.net. (2008). Synthesis and Use of Fabric Dyes. Retrieved from [Link]
-
Wikipedia. (n.d.). Disperse dye. Retrieved from [Link]
-
ResearchGate. (2025). Disperse azo dyes, arylamines and halogenated dinitrobenzene compounds in synthetic garments on the Swedish market. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). DINITROBENZENE (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]
-
Unknown. (n.d.). Disperse and Sulphur dyes – Textile colouration and finishes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). GENERAL INTRODUCTION TO THE CHEMISTRY OF DYES. Retrieved from [Link]
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YouTube. (2021). Synthesis of an azo dye. Retrieved from [Link]
-
YouTube. (2018). META - DINITROBENZENE SYNTHESIS | ORGANIC CHEMISTRY. Retrieved from [Link]
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- 23. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dinitrobenzene-1,3-diamine
Introduction: Welcome to the technical support center for the synthesis of 4,6-Dinitrobenzene-1,3-diamine (also known as 4,6-dinitro-m-phenylenediamine or 1,5-diamino-2,4-dinitrobenzene). This molecule is a valuable building block in the development of various materials, including dyes and specialized polymers, and serves as a key intermediate in pharmaceutical synthesis.[1] However, its preparation can be challenging, often plagued by issues of low yield, impurity formation, and difficult purification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you optimize your synthesis and achieve higher yields of pure product. We will delve into the causality behind experimental choices, ensuring you understand not just the "how," but the "why" of each step.
Part 1: Core Scientific Principles & Mechanistic Insights
Understanding the underlying chemistry is critical to troubleshooting the synthesis. The preparation of this compound typically involves electrophilic aromatic substitution (nitration) on a benzene ring already substituted with two amino groups.
The Challenge of Direct Dinitration: The two amino groups on the m-phenylenediamine starting material are powerful activating groups, making the aromatic ring highly susceptible to electrophilic attack. They direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions. This high reactivity presents several challenges:
-
Over-nitration: The activated ring can easily be nitrated more than twice, leading to the formation of trinitro-byproducts.[2]
-
Oxidation: The strong oxidizing conditions of nitration (concentrated nitric and sulfuric acids) can oxidize the amino groups, leading to decomposition and a complex mixture of byproducts.
-
Runaway Reactions: The high exothermicity of the reaction can lead to a loss of temperature control, significantly reducing yield and posing a serious safety risk.
To circumvent these issues, a common and more reliable strategy involves the nitration of m-bis-acetamidobenzene, where the amino groups are protected as amides. The acetyl group is electron-withdrawing, which deactivates the ring, moderates the reaction, prevents oxidation, and ensures the desired dinitration occurs before the protecting groups are removed by hydrolysis.[3]
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My overall yield is consistently low (<30%). What are the most likely causes?
A1: Low yield is the most frequent complaint and can stem from several factors throughout the process. Here is a checklist to diagnose the issue:
-
Inefficient Nitration:
-
Inadequate Temperature Control: The nitration step is highly exothermic. If the temperature rises above the recommended range (typically 0-10°C), side reactions like over-nitration and oxidation will dominate. Ensure your cooling bath is robust and monitor the internal reaction temperature closely.
-
Improper Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) must be added slowly and portion-wise to the substrate solution. A rapid addition will cause a sudden temperature spike, leading to the issues mentioned above.
-
Moisture Contamination: Water in the reaction mixture will dilute the nitrating agent and reduce its efficacy. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Loss During Workup:
-
Premature Precipitation: When quenching the reaction mixture by pouring it onto ice, the product should precipitate as a solid. If the quench is performed too quickly or with insufficient stirring, the product can form large, impure clumps that trap acid and byproducts.
-
Incomplete Hydrolysis: If you are using the protected diamine route, the final hydrolysis step to remove the acetyl groups must be driven to completion. Incomplete hydrolysis will result in a mixture of the desired product and mono- or di-acetylated intermediates, complicating purification and reducing the isolated yield of the final product. Check the pH and temperature to ensure conditions are optimal for hydrolysis.
-
-
Loss During Purification:
-
Inappropriate Recrystallization Solvent: The choice of solvent is critical for effective purification. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Excessive Washing: While washing the filtered product is necessary to remove residual acid and soluble impurities, using excessive amounts of solvent can lead to significant product loss. Use cold solvent for washing and apply it in small portions.
-
Q2: My final product is a dark, tarry substance instead of a crystalline solid. What went wrong?
A2: The formation of tar or dark, resinous material is a clear indication of decomposition, most likely due to oxidation of the amino groups or a runaway nitration reaction.
-
Primary Cause: The most common reason is a loss of temperature control during the addition of the nitrating agent. The reaction temperature likely exceeded the safe limit, causing uncontrolled oxidation and polymerization of the aromatic species.
-
Corrective Action: Re-attempt the synthesis with a more efficient cooling system (e.g., an ice-salt or dry ice-acetone bath). Add the nitrating mixture much more slowly, ensuring the internal temperature never rises above 10°C. For larger-scale reactions, a mechanical stirrer is essential for efficient heat dissipation.
Q3: I am seeing multiple spots on my TLC plate after the reaction. How can I identify and minimize these impurities?
A3: The presence of multiple spots indicates a mixture of products. The most common impurities are:
-
Over-nitrated products: Such as 1,3-diamino-2,4,6-trinitrobenzene. These are often more polar than the desired product. Minimizing their formation requires strict control over reaction time and temperature. Do not let the reaction run for longer than necessary.
-
Positional Isomers: While the directing effects of the substituents strongly favor the 4,6-dinitro product, small amounts of other isomers can form.
-
Unreacted Starting Material or Intermediates: If the reaction is incomplete, you will see the starting material. In the protected route, you might see mono-nitro or partially hydrolyzed intermediates.
Minimization & Purification Strategy:
-
Reaction Control: Strict adherence to temperature, addition rate, and reaction time is the best way to minimize byproduct formation.
-
Purification: Careful recrystallization is the most effective method for removing these impurities. You may need to perform multiple recrystallizations to achieve high purity. Column chromatography can also be used but may be less practical for larger quantities.
Part 3: Validated Experimental Protocols
Safety First: The synthesis of nitroaromatic compounds involves the use of strong acids and potentially energetic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. Be prepared for exothermic reactions with an adequate cooling bath.
Protocol A: Synthesis via Nitration of m-Bis-acetamidobenzene
This two-step method is reliable and offers better control over the reaction compared to direct nitration of m-phenylenediamine.[3]
Step 1: Dinitration of 1,3-Diacetamidobenzene
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 1,3-Diacetamidobenzene (1 mole) to concentrated sulfuric acid (5 moles). Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Cool the flask in an ice-salt bath to 0-5°C.
-
Nitration: Slowly add a pre-cooled nitrating mixture of concentrated nitric acid (2.2 moles) and concentrated sulfuric acid (2.2 moles) via the dropping funnel. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 5-10°C for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The dinitro-protected product will precipitate as a yellowish solid.
-
Isolation: Filter the solid, wash it thoroughly with cold water until the washings are neutral (pH 7), and then dry the product.
Step 2: Hydrolysis of 4,6-Dinitro-1,3-diacetamidobenzene
-
Setup: Place the dried dinitro-protected intermediate into a round-bottom flask with a reflux condenser.
-
Hydrolysis: Add a solution of 70% sulfuric acid and heat the mixture to reflux (approximately 120°C) for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Precipitation: Cool the reaction mixture and carefully pour it into ice water. The desired this compound will precipitate.
-
Neutralization & Isolation: Neutralize the solution with a base (e.g., aqueous ammonia) to complete the precipitation. Filter the product, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol B: Synthesis via Ammonolysis of 1,5-Dichloro-2,4-dinitrobenzene
This method avoids the direct nitration of a highly activated ring by introducing the amino groups in a final step via nucleophilic aromatic substitution.[4]
-
Setup: Place 1,5-dichloro-2,4-dinitrobenzene (1 mole) and a 30% aqueous ammonia solution (excess) into a high-pressure autoclave.
-
Reaction: Seal the autoclave and heat it to approximately 170°C for 24 hours. The internal pressure will increase significantly.
-
Cooling & Isolation: After the reaction period, cool the autoclave to room temperature. Carefully vent any excess pressure. The product will have precipitated inside the vessel.
-
Purification: Collect the solid product by filtration. Wash it with water to remove any remaining ammonia and salts. Recrystallize the crude product from a suitable solvent to yield pure this compound.[4]
Part 4: Data Summary & Visualization
Table 1: Key Reaction Parameter Summary
| Parameter | Protocol A (Nitration) | Protocol B (Ammonolysis) | Rationale & Key Insight |
| Starting Material | 1,3-Diacetamidobenzene | 1,5-Dichloro-2,4-dinitrobenzene | Protocol A uses a protected, activated ring. Protocol B uses a deactivated ring and adds functionality later. |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | 30% Aqueous Ammonia | Nitration requires a strong acid catalyst and nitrating agent. Ammonolysis is a nucleophilic substitution. |
| Temperature | Nitration: 0-10°C; Hydrolysis: ~120°C | ~170°C | Strict low-temperature control is critical for nitration. Ammonolysis requires high temperature and pressure. |
| Pressure | Atmospheric | High Pressure (Autoclave) | The use of a sealed autoclave is mandatory for Protocol B to reach the required temperature with aqueous ammonia. |
| Key Advantage | Better control, avoids oxidation | Avoids direct nitration of an activated ring | Protocol A is generally safer and more scalable for standard lab equipment. |
| Key Disadvantage | Two-step process | Requires specialized high-pressure equipment | Protocol B can be more hazardous due to high pressure and temperature. |
Diagrams
Caption: Synthesis Pathway via Protected Diamine (Protocol A).
Caption: Troubleshooting Workflow for Low Synthesis Yield.
References
Technical Support Center: Purification of Crude 4,6-Dinitrobenzene-1,3-diamine
Welcome to the technical support guide for the purification of 4,6-Dinitrobenzene-1,3-diamine (DNBD). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining high-purity DNBD. As a key intermediate in the synthesis of dyes, pharmaceuticals, and high-performance polymers, its purity is paramount for downstream applications.[1] This guide provides field-proven insights and troubleshooting protocols in a direct question-and-answer format.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before selecting a purification strategy, a preliminary analysis of your crude material is essential. This initial assessment will inform the most effective and efficient path to achieving high purity.
FAQ 1: What are the common impurities I should expect in crude this compound?
The impurity profile of your crude product is highly dependent on its synthetic route. Common routes involve the nitration of a diaminobenzene precursor or the amination of a dinitrodihalobenzene.[2]
Expected Impurities May Include:
-
Starting Materials: Unreacted 1,3-diaminobenzene or 1,3-dihalo-4,6-dinitrobenzene.
-
Intermediates: Partially nitrated species such as 4-Nitro-1,3-benzenediamine.
-
Isomeric Byproducts: Other dinitro-diamino isomers formed during synthesis.
-
Reaction Solvents & Reagents: Residual acids (sulfuric, nitric) or organic solvents.[3]
-
Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
FAQ 2: What is the first step I should take to analyze my crude product?
Your first step should be a simple Thin-Layer Chromatography (TLC) analysis.
-
Action: Dissolve a small sample of your crude material in a suitable solvent (e.g., acetone or ethyl acetate) and spot it on a silica gel TLC plate.
-
Rationale: TLC provides a rapid, qualitative assessment of the complexity of your mixture. You can visualize the number of components, estimate the relative polarity of the target compound versus impurities, and select a suitable solvent system for column chromatography. A single, clean spot suggests high purity, while multiple spots indicate the presence of impurities.
FAQ 3: My crude product is a dark, discolored solid. What does this indicate?
Dark coloration, often brown or deep red, typically points to the presence of oxidized species or highly conjugated impurities. While DNBD itself is a colored solid (often orange-brown), intense, dark colors suggest contamination.[2] These impurities can sometimes be removed by treatment with activated carbon (charcoal) during recrystallization.
Part 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most effective method for purifying solid organic compounds, leveraging differences in solubility.[3] The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures.[3][4]
Recrystallization Troubleshooting Guide
Question: I am unsure which solvent to use for recrystallization. Where do I start?
Answer: Solvent selection is critical. Given the high melting point (>300°C) and polar nature of DNBD (two amino and two nitro groups), polar solvents are the best starting point.[1]
Recommended Solvent Screening Protocol:
-
Place a small amount (10-20 mg) of your crude solid into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good candidate solvent will not dissolve the compound.
-
Heat the tubes that showed poor room-temperature solubility. A good solvent will now fully dissolve the compound at or near its boiling point.[3]
-
Allow the hot solutions to cool slowly to room temperature, then in an ice bath. The formation of crystals indicates a promising solvent.
| Solvent | Boiling Point (°C) | Suitability & Rationale |
| Ethanol | 78 | Often effective for dinitrobenzene derivatives.[3][4] Its polarity is suitable for dissolving DNBD when hot. |
| Water | 100 | DNBD is generally poorly soluble in water, but this can be exploited in acid/base purification protocols.[5] |
| Ethyl Acetate | 77 | A moderately polar solvent that can be effective. |
| Acetic Acid | 118 | A polar, protic solvent that can be effective for dissolving highly polar aromatic amines. |
| Dimethylformamide (DMF) | 153 | A highly polar aprotic solvent. Use with caution, as its high boiling point can make removal difficult. Often used as a last resort. |
Question: I've added a hot solvent, but my compound won't fully dissolve. What should I do?
Answer: This indicates one of two issues: either you haven't added enough solvent, or you have an insoluble impurity.
-
Troubleshooting Steps:
-
Add More Solvent: Add small aliquots of the hot solvent, bringing the solution back to a boil after each addition.[3] If the solid continues to dissolve, you were likely just short on solvent.
-
Perform a Hot Filtration: If a portion of the solid refuses to dissolve even with a significant amount of hot solvent, it is likely an insoluble impurity. You must perform a hot filtration to remove it.
-
Causality: Failing to remove insoluble impurities will result in them being incorporated into your final crystalline product, compromising its purity.
-
-
Question: My solution has cooled, but no crystals have formed. What went wrong?
Answer: Crystal formation (nucleation) can sometimes be slow to initiate.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.
-
Seed the Solution: If you have a small crystal of pure DNBD, add it to the solution. This "seed crystal" provides a template for further crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of your compound, then allow it to cool again.
-
Cool Further: Ensure the flask has spent adequate time in an ice-water bath.
-
Question: My product "oiled out" instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute becomes supersaturated at a temperature above its melting point. Given DNBD's very high melting point, this is more likely due to impurities depressing the melting point of the mixture or an inappropriate solvent choice.
-
Troubleshooting Steps:
-
Reheat the solution to re-dissolve the oil.
-
Add a larger volume of the hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. A slower cooling rate encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Part 3: Troubleshooting Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[6] It is particularly useful for separating compounds with different polarities.
Workflow for Column Chromatography Purification
Caption: Standard workflow for column chromatography purification.
Column Chromatography Troubleshooting Guide
Question: My compound is not moving from the origin (Rf = 0) on the TLC plate, even in pure ethyl acetate. What does this mean?
Answer: An Rf value of 0 indicates that your compound is highly polar and adsorbs very strongly to the silica gel.
-
Causality: The two amino groups and two nitro groups make DNBD a very polar molecule. Silica gel is also very polar, leading to strong interactions.
-
Troubleshooting Steps:
-
Increase Eluent Polarity: Add a more polar solvent to your mobile phase. A common choice is methanol. Start with a small percentage (e.g., 95:5 Ethyl Acetate:Methanol) and gradually increase it.
-
Add a Basic Modifier: Aromatic amines can sometimes interact too strongly with the acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to your eluent can help by neutralizing the acidic sites on the silica, allowing your compound to elute more effectively.[7]
-
Question: My compound appears as a long streak rather than a tight spot on the TLC plate. Why?
Answer: Streaking is usually caused by overloading the TLC plate or poor solubility in the eluent. In the case of basic compounds like DNBD, it can also be due to strong, non-ideal interactions with the acidic silica gel.
-
Troubleshooting Steps:
-
Spot a More Dilute Solution: Ensure you are not overloading the TLC plate.
-
Add Triethylamine: As with the Rf=0 problem, adding a small amount of triethylamine to the eluent can often resolve streaking by preventing the protonation of the amine groups on the silica surface.[7]
-
Consider an Alternative Stationary Phase: If the problem persists, your compound may be unstable on silica gel. Consider using a different stationary phase, such as alumina (neutral or basic).[8]
-
Question: I ran my column, but the yield is very low. Where did my compound go?
Answer: Low recovery can be due to several factors.
-
Possible Causes & Solutions:
-
Compound Still on the Column: Your eluent system may not have been polar enough to elute all of the compound. Try flushing the column with a very polar solvent (like 10-20% methanol in ethyl acetate) to see if more product comes off.
-
Decomposition on the Column: The compound may have degraded on the acidic silica. This is a known issue for some aromatic amines.[8] A 2D TLC experiment can help diagnose this: run a TLC in one direction, then turn the plate 90 degrees and run it in a second solvent system. If a new spot appears that is not on the diagonal, it indicates decomposition.[8] The solution is to use deactivated silica (e.g., with triethylamine) or switch to alumina.
-
Fractions are Too Dilute: Your compound may have eluted, but the fractions are so dilute that it's hard to detect. Try combining and concentrating the fractions where you expected to find your product.[8]
-
Part 4: Protocol for Acid-Base Purification
This technique leverages the basicity of the amino groups on DNBD to separate it from neutral or acidic impurities. A similar principle is used in the purification of related compounds like 1,2-diamino-4-nitrobenzene.[5]
Troubleshooting Logic for Acid-Base Extraction
Caption: Troubleshooting flowchart for acid-base purification of DNBD.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude DNBD in a suitable organic solvent like ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract it one or more times with dilute aqueous hydrochloric acid (e.g., 1M HCl). The basic DNBD will be protonated and move into the aqueous layer. Neutral impurities will remain in the organic layer.
-
Charcoal Treatment (Optional): If the aqueous layer is highly colored, you can heat it gently and add a small amount of activated carbon. Filter the hot solution to remove the carbon and adsorbed impurities.[5]
-
Reprecipitation: Cool the aqueous layer and slowly add a base (e.g., concentrated ammonium hydroxide or 10% NaOH) with stirring until the solution is strongly basic.[5] The purified DNBD will precipitate out of the solution.
-
Isolation: Collect the solid product by suction filtration, wash it thoroughly with cold water to remove any residual salts, and dry it under vacuum.
References
-
How do I purify the resulting compound after a nitro- to amine-group reduction? . Chemistry Stack Exchange. [Link]
-
Experiment 10 Preparation of Dinitrobenzene . ResearchGate. [Link]
- High purity process for the preparation of 4,6-diamino-1,3-benzenediol.
-
1,3 Dinitrobenzene (Metadinitrobenzene) Synthesis . YouTube. [Link]
-
Struggling with the purification of a nitroaldol product . Reddit. [Link]
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
- Method for m-dinitrobenzene refinement and effective byproduct utilization.
-
High purity process for the preparation of 4,6-diamino-1,3-benzenediol . European Patent Office. [Link]
-
High purity process for the preparation of 4,6-diamino-1,3-benzenediol . Googleapis. [Link]
- Process for the purification of nitro aliphatic compounds.
-
Synthesis of M- Dinitrobenzene . YouTube. [Link]
-
This compound . LookChem. [Link]
-
1,2-diamino-4-nitrobenzene . Organic Syntheses Procedure. [Link]
-
This compound . PubChem. [Link]
-
4-Nitro-1,3-benzenediamine . PubChem. [Link]
-
2,4,5-triaminonitrobenzene . Organic Syntheses Procedure. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Partial Reduction of Dinitroaniline Compounds
Welcome to the technical support center for the partial reduction of dinitroaniline compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of selectively reducing one nitro group in the presence of another. This process is crucial for synthesizing valuable intermediates like nitroaminoanilines, which are precursors for various dyes, pharmaceuticals, and other specialty chemicals.[1][2][3]
This resource will delve into the causality behind experimental choices, offering field-proven insights to ensure your synthetic protocols are both robust and reproducible.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My reaction is producing the fully reduced diamino product instead of the desired mono-reduced nitroaminoaniline. How can I improve selectivity?
Answer:
Over-reduction is a common challenge, often stemming from a reducing agent that is too reactive or reaction conditions that are too harsh. To enhance selectivity for the mono-reduced product, a systematic approach to modulating the reaction's kinetic and thermodynamic profile is necessary.
Core Causality: The two nitro groups on the aniline ring have different electronic environments, which influences their reduction potential. However, with powerful reducing agents like catalytic hydrogenation with Pd/C under high hydrogen pressure, the energy barrier to reduce the second nitro group is easily overcome, leading to the diamine.[2][4]
Troubleshooting Workflow:
-
Re-evaluate Your Choice of Reducing Agent: The choice of reductant is the most critical factor.
-
For High Selectivity: Consider milder, chemoselective reagents. Sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solutions are classic reagents for this transformation, often referred to as the Zinin reduction.[1][5][6] These reagents are particularly effective for selectively reducing one nitro group in dinitroanilines.[1]
-
Metal-Based Systems: If catalytic hydrogenation is preferred, switching from palladium (Pd) to other metals or using catalyst poisons can increase selectivity. For instance, Raney nickel can sometimes offer better selectivity than Pd/C.[7] Additionally, modifying ruthenium catalysts with tin oxide (SnOₓ) has been shown to significantly enhance selectivity for m-nitroaniline from m-dinitrobenzene.[2][8]
-
Acidic Metal Reductions: Iron (Fe) or tin(II) chloride (SnCl₂) in acidic media (like acetic acid or HCl) are also effective and mild methods for nitro group reduction and can often be controlled to favor partial reduction.[4][9]
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature will decrease the overall reaction rate and can enhance selectivity by favoring the kinetically controlled product.
-
Stoichiometry of the Reducing Agent: Carefully controlling the molar equivalents of your reducing agent is crucial. Using a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of a milder reducing agent can prevent over-reduction. For catalytic hydrogenations, reducing the hydrogen pressure can also improve selectivity.[2]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant formation of the diamino product occurs.[10]
-
Question 2: I'm observing poor or no conversion of my dinitroaniline starting material. What are the likely causes?
Answer:
Low reactivity can be attributed to several factors, including the inherent stability of the starting material, insufficient activation of the reducing agent, or poor solubility.
Core Causality: The strong electron-withdrawing nature of the two nitro groups deactivates the aromatic ring, which can sometimes make the reduction more challenging, especially with very mild reducing agents.
Troubleshooting Workflow:
-
Assess the Reducing System's Activity:
-
Catalyst Activity: If using catalytic hydrogenation, ensure your catalyst is not poisoned or deactivated. Use fresh catalyst or consider a pre-activation step if applicable.
-
Metal Surface Activation: For reductions with metals like iron or zinc, pre-treatment with a dilute acid (e.g., HCl) can remove passivating oxide layers and increase reactivity.[9]
-
Hydrazine-Based Systems: When using hydrazine hydrate, the presence of a catalyst like Raney nickel is often essential for efficient reduction.[7]
-
-
Improve Solubility: Dinitroaniline compounds can have limited solubility in common solvents.[7]
-
Solvent Screening: Experiment with different solvent systems. A mixture of solvents, such as ethanol/1,2-dichloroethane, can be effective for dissolving dinitroarenes for reduction with hydrazine hydrate and Raney nickel.[7]
-
Temperature: Gently increasing the reaction temperature can improve both solubility and reaction rate. However, be mindful of the potential for reduced selectivity.
-
-
Check pH Conditions: The pH of the reaction medium can significantly influence the reduction potential of both the substrate and the reducing agent.[11]
-
Acidic vs. Basic Conditions: Some reductions, like those with Na₂S, are performed under basic conditions, while metal/acid reductions are, by definition, acidic.[7] Ensure your reaction conditions are appropriate for the chosen reducing agent.
-
Question 3: The regioselectivity of the reduction is incorrect. The "wrong" nitro group is being reduced. How can I control which nitro group is reduced?
Answer:
Controlling regioselectivity is a nuanced challenge governed by steric and electronic effects within the dinitroaniline substrate.
Core Causality: The nitro group that is preferentially reduced is often the one that is either less sterically hindered or more electronically activated. For example, in 2,4-dinitroaniline, the nitro group at the 2-position (ortho to the amino group) is often more susceptible to reduction than the one at the 4-position (para to the amino group), especially with sulfide reagents.[6][7] This is due to the electronic influence of the amino group.
Troubleshooting Workflow:
-
Analyze Steric Hindrance: The less sterically hindered nitro group is generally more accessible to the reducing agent. If your substrate has bulky substituents near one of the nitro groups, the other nitro group is more likely to be reduced.
-
Consider Electronic Effects: The electronic environment of the nitro groups plays a crucial role. Electron-donating groups (like the amino group) can influence the electron density at the different nitro positions, affecting their reduction potential.
-
Choice of Reducing Agent: The choice of reducing agent can influence regioselectivity.
-
Protecting Groups: In complex molecules, it may be necessary to use a protecting group strategy to temporarily block one of the nitro groups from reduction, although this adds extra steps to the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of my partial reduction reaction?
A1: Thin Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with a UV detector is highly recommended.[10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for volatile dinitroaniline derivatives.[10][12]
Q2: My desired nitroaminoaniline product is difficult to purify. What are some effective purification strategies?
A2: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method. A careful selection of the eluent system is critical to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Acid-Base Extraction: The basicity of the newly formed amino group can be exploited. The product can be selectively extracted into an acidic aqueous solution, leaving the unreacted dinitroaniline in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
Q3: Are there any safety concerns I should be aware of when working with dinitroaniline compounds and their reduction reactions?
A3: Yes, several safety precautions are essential.
-
Toxicity: Dinitroanilines can be toxic and may be absorbed through the skin.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: Many organic solvents used in these reactions are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Reactive Reagents: Some reducing agents, like hydrazine, are highly toxic and potentially explosive. Handle them with extreme care and follow all safety guidelines. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate equipment and safety measures.
Q4: Can I use catalytic transfer hydrogenation for the partial reduction of dinitroanilines?
A4: Yes, catalytic transfer hydrogenation can be a good option. This method uses a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a catalyst like Pd/C. It can be a milder and experimentally simpler alternative to using hydrogen gas directly. However, careful optimization of the hydrogen donor, catalyst, and reaction conditions is necessary to achieve high selectivity for the mono-reduced product.[13]
III. Experimental Protocols & Data
Protocol 1: Selective Reduction of 2,4-Dinitroaniline using Sodium Sulfide (Zinin Reduction)
This protocol describes a classic method for the selective reduction of the ortho-nitro group in 2,4-dinitroaniline.
Materials:
-
2,4-Dinitroaniline
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Saturated sodium chloride solution (brine)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitroaniline (1 equivalent) in a mixture of ethanol and water.
-
In a separate beaker, dissolve sodium sulfide nonahydrate (1.1 equivalents) in water.
-
Add the sodium sulfide solution dropwise to the dinitroaniline solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Summary Table: Common Reducing Agents and Their Selectivity
| Reducing Agent System | Typical Conditions | Selectivity for Mono-reduction | Key Considerations |
| Na₂S or (NH₄)₂S | Aqueous/alcoholic solution, reflux | High | Classic Zinin reduction; often selective for ortho-nitro groups.[1][6] |
| SnCl₂ / HCl | Ethanol, reflux | Good to High | Mild conditions; tends to reduce the less hindered nitro group.[4][7] |
| Fe / Acetic Acid | Acetic acid, moderate heat | Good | Inexpensive and effective; requires acidic conditions.[4] |
| H₂ / Raney Ni | Ethanol, room temp, H₂ balloon | Moderate | Can be more selective than Pd/C; catalyst activity is key.[7] |
| H₂ / Pd/C | Methanol, room temp, H₂ pressure | Low to Moderate | Highly active; prone to over-reduction to the diamine.[4] |
| Hydrazine Hydrate / Ru-catalyst | Ethanol, reflux | High | Ruthenium catalysts can offer high selectivity.[7] |
IV. Visualizing the Workflow
Logical Workflow for Troubleshooting Partial Reduction
The following diagram illustrates a decision-making process for troubleshooting common issues in the partial reduction of dinitroanilines.
Caption: Dinitroaniline Reduction Pathway.
V. References
-
Wikipedia. Dinitroaniline. [Link]
-
ResearchGate. What is the best reagent for the selective reduction of a nitro group to amine? [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Weber, E. J. (1997). Abiotic reduction of dinitroaniline herbicides. PubMed. [Link]
-
Ayyangar, N. R., et al. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
-
Sciencemadness Discussion Board. (2009). Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. [Link]
-
Google Patents. (2009). Method for preparing m-nitroaniline by selective reduction of m-dinitrobenzene.
-
Wang, H., et al. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. [Link]
-
Wikipedia. 2,4-Dinitroaniline. [Link]
-
CORESTA. (2019). Dinitroanilines. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
-
ResearchGate. (2014). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. [Link]
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Abiotic reduction of dinitroaniline herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. coresta.org [coresta.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Dinitrobenzene Amination
Welcome to the technical support center for dinitrobenzene amination. This guide is designed for researchers, scientists, and drug development professionals who are working with nucleophilic aromatic substitution (SNAr) on dinitrobenzene substrates. Whether you are establishing a new synthetic route or troubleshooting an existing one, this resource provides in-depth, field-proven insights to help you achieve optimal results. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your work.
Part 1: Foundational Principles & Baseline Protocol
Understanding the fundamentals of the reaction is critical before troubleshooting. This section covers the core mechanism and provides a robust starting point for your experiments.
Q1: What is the reaction mechanism for the amination of an activated aryl halide like 1-fluoro-2,4-dinitrobenzene?
The amination of dinitrobenzene derivatives, particularly those with a good leaving group (like a halogen), proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The amine (nucleophile) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. The two nitro groups are powerful electron-withdrawing groups that activate the ring for this attack by stabilizing the resulting intermediate.
-
Formation of a Meisenheimer Intermediate: The attack forms a resonance-stabilized anionic sigma complex, known as a Meisenheimer intermediate.[1] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F⁻, Cl⁻). This step is typically fast when a good leaving group is present.
The formation of the Meisenheimer intermediate is often the rate-determining step.[2]
Caption: The SNAr mechanism for dinitrobenzene amination.
Q2: Can a nitro group itself act as the leaving group?
Yes, under certain conditions, a nitro group can be displaced by a nucleophile, although it is a poorer leaving group than halogens.[3] This is more common in substrates that are highly activated, such as 1,2,4-trinitrobenzene, or at higher temperatures.[3] For standard dinitrobenzenes, displacement of a halogen is the more conventional and efficient route.
Q3: What is a reliable baseline protocol to start with for the amination of 1-chloro-2,4-dinitrobenzene (CDNB)?
This protocol provides a solid, self-validating starting point for your experiments.
Experimental Protocol: General Procedure for Amination of CDNB
-
Reagent Preparation:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (CDNB) (1.0 eq.) in a suitable polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile, ~5-10 mL per mmol of CDNB).
-
Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
-
Reaction Execution:
-
To the stirred solution, add the primary or secondary amine (1.1-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into cold water. The product, a dinitroaniline derivative, is often a brightly colored solid (typically yellow or orange) and will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove the base and solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-substituted-2,4-dinitroaniline.
-
Part 2: Troubleshooting Guide
This section addresses the most common issues encountered during dinitrobenzene amination experiments in a direct Q&A format.
Sources
Technical Support Center: Addressing Low Accuracy in GC Analysis of Dinitrobenzene Compounds
Welcome to the technical support center for the gas chromatography (GC) analysis of dinitrobenzene (DNB) compounds. As a class of nitroaromatic compounds, DNB isomers present unique challenges during GC analysis, often leading to issues with accuracy, reproducibility, and sensitivity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common problems encountered during their experiments. We will move beyond simple checklists to explain the underlying chemical and physical principles, empowering you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of a problem in my dinitrobenzene analysis?
A1: The most common indicators of analytical issues with DNB compounds include reduced peak area for your target analyte, poor peak shape (typically tailing), inconsistent results between injections, and the appearance of new, smaller peaks in your chromatogram.[1][2] These symptoms often point to either thermal degradation of the analyte or unwanted interactions within the GC system.
Q2: Why are dinitrobenzene compounds so difficult to analyze with GC?
A2: Dinitrobenzenes are thermally labile, meaning they are susceptible to chemical breakdown at the high temperatures commonly used in GC inlets.[1][2] Furthermore, the polar nitro groups on the molecule can interact with "active sites" within the GC inlet or on the column, leading to adsorption, peak tailing, and loss of signal.[2][3] These active sites are often exposed silanol groups or metallic impurities on glass surfaces.[4]
Q3: I see my dinitrobenzene peak, but the area is much lower than expected. What's the most likely cause?
A3: A significantly reduced peak area is a classic sign of either thermal degradation in the hot injector or irreversible adsorption of the analyte onto active sites in the inlet liner or the head of the column.[2][5] When the compound degrades, less of the intact molecule reaches the detector, leading to a lower response.[2]
Q4: What is a good starting point for my GC inlet temperature?
A4: While a default temperature of 250°C is common for many GC methods, this is often too high for thermally sensitive compounds like DNBs.[6] A more conservative starting point is recommended, for example, in the range of 150-200°C.[1] From there, a systematic temperature optimization study should be performed to find the ideal balance between efficient sample vaporization and minimal degradation.[1][2]
Q5: Can my sample matrix affect the accuracy of my results?
A5: Absolutely. Co-extracted components from your sample matrix can have a significant impact. In GC-MS, this often manifests as a "matrix-induced enhancement effect," where matrix components coat active sites in the inlet, protecting the DNB from degradation or adsorption and leading to an artificially high signal.[7][8][9][10] Conversely, matrix components can also cause signal suppression or compete for derivatizing agents if used.[10] It is crucial to evaluate matrix effects, often by comparing calibration curves prepared in pure solvent versus those prepared in a sample matrix extract.[10]
Systematic Troubleshooting Guide
When encountering low accuracy, a systematic approach is key. The following table outlines common symptoms, their probable causes, and recommended corrective actions.
| Symptom Observed | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Poor Peak Shape (Tailing) | 1. Active Sites: Polar nitro groups are adsorbing to active silanol groups in the inlet liner, glass wool, or at the column head.[2][3] 2. Improper Column Installation: A poor column cut or incorrect installation depth can create turbulence and active sites.[3][11] | 1. Use a Deactivated Liner: Replace the current liner with a new, high-quality, deactivated liner. Consider liners with wool to aid vaporization, but ensure it is also deactivated.[2][4] 2. Perform Inlet Maintenance: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites.[3][11] Re-cut the column end to ensure a clean, 90° break and reinstall it according to the manufacturer's specifications.[11] |
| Low or Irreproducible Peak Area | 1. Thermal Degradation: The inlet temperature is too high, causing the DNB molecules to break down before reaching the column.[1][2] 2. Inlet Activity: Irreversible adsorption is occurring, permanently removing a fraction of the analyte in each injection.[2][12] 3. Injector Leaks: A leak at the septum or fittings can cause sample loss.[13] | 1. Optimize Inlet Temperature: Perform an inlet temperature study to find the optimal temperature that maximizes response before degradation begins. (See Experimental Protocol 1). 2. Enhance Inlet Inertness: Use a highly deactivated liner and gold-plated seals.[2] Ensure all components in the flow path are inert. 3. Check for Leaks: Replace the septum and perform a leak check on the inlet fittings. |
| Appearance of Extra Peaks | 1. Thermal Degradation Products: The new peaks are fragments of the parent DNB molecule, which often elute earlier than the main analyte.[1][2] 2. Sample Contamination: The sample or solvent may be contaminated.[14][15] 3. Carryover: Residue from a previous injection is eluting in the current run. | 1. Lower Inlet Temperature: This is the primary solution to mitigate thermal breakdown.[16] 2. Analyze a Blank: Inject a solvent blank to rule out contamination of the solvent or syringe. 3. Clean the Injector: If carryover is suspected, clean the injector port and replace the liner and septum.[17] |
| Poor Resolution Between Isomers | 1. Incorrect Stationary Phase: The column phase does not provide sufficient selectivity for the DNB isomers. 2. Suboptimal Oven Program: The temperature ramp rate is too fast, preventing adequate separation. 3. Column Overload: Injecting too much sample can cause broad, fronting peaks that merge.[13] | 1. Select an Appropriate Column: A mid-polarity phase, such as one containing phenyl and/or cyanopropyl groups (e.g., a '1701' or '35' type phase), is often required to separate isomers based on differences in dipole moments, not just boiling points.[18] 2. Optimize Oven Program: Decrease the ramp rate (e.g., from 15°C/min to 5-10°C/min) to improve resolution. 3. Reduce Injection Volume/Concentration: Lower the amount of analyte introduced to the column. |
Visualizing the Troubleshooting Process
A logical workflow can help diagnose issues efficiently. The diagram below outlines a typical troubleshooting path starting from the observation of poor analytical results.
Caption: A workflow for troubleshooting DNB analysis.
The Core Problem: Analyte Degradation and Adsorption
The central challenge in DNB analysis is preventing the analyte from degrading or adsorbing before it reaches the detector. High temperatures and active surfaces in the GC inlet are the primary culprits.
Caption: The impact of inlet conditions on DNB analysis.
Experimental Protocols
Protocol 1: Systematic Inlet Temperature Optimization
This protocol systematically evaluates the effect of inlet temperature to identify the point where thermal degradation begins, allowing you to select the optimal temperature for your analysis.
Objective: To find the highest possible inlet temperature that provides efficient analyte transfer without causing significant thermal degradation.
Materials:
-
A standard solution of your dinitrobenzene analyte at a known concentration.
-
A new, clean, deactivated inlet liner.[1]
-
Your established GC system and column.
Procedure:
-
Initial Setup: Install the new, deactivated inlet liner. Set the GC oven program and carrier gas flow rate as per your method.[1]
-
Set Conservative Start Temperature: Set the initial injector temperature to a low, conservative value (e.g., 180°C).[1]
-
Equilibrate: Allow the system to fully equilibrate at this temperature.
-
Replicate Injections: Perform three replicate injections (n=3) of the DNB standard solution. Record the peak area and observe the peak shape for each injection.[1]
-
Incremental Temperature Increase: Increase the injector temperature by 20°C increments (e.g., to 200°C, 220°C, 240°C, 260°C, etc.).[1]
-
Repeat Injections: At each new temperature setting, repeat steps 3 and 4.
-
Data Analysis:
-
Calculate the average peak area for the DNB analyte at each temperature.
-
Plot the average peak area as a function of the injector temperature.
-
Carefully examine the chromatograms at higher temperatures for the appearance of new, small peaks or a significant increase in peak tailing.[1]
-
-
Determine Optimal Temperature: The optimal temperature is the one that yields the highest peak area before a sharp drop-off occurs. A significant decrease in peak area at higher temperatures is a strong indicator of the onset of thermal degradation.[1]
Hypothetical Data Example:
| Injector Temp (°C) | Avg. DNB Peak Area | % Relative Response | Chromatographic Observations |
| 180 | 1,150,000 | 95.8% | Sharp, symmetrical peak. |
| 200 | 1,200,000 | 100% | Sharp, symmetrical peak. |
| 220 | 1,180,000 | 98.3% | Slight peak tailing may be observed. |
| 240 | 840,000 | 70.0% | Increased peak tailing, small degradation peak appears. |
| 260 | 550,000 | 45.8% | Significant peak tailing, multiple degradation peaks visible. |
Based on this hypothetical data, the optimal injector temperature would be approximately 200°C, as it provides the maximum response before degradation becomes evident.[2]
Protocol 2: Inlet Maintenance and Deactivation
Regular inlet maintenance is critical for maintaining an inert flow path and achieving reproducible results.
Objective: To clean the GC inlet and replace active components to prevent analyte adsorption and degradation.
Procedure:
-
Cool Down: Cool the GC inlet and oven to a safe temperature (below 50°C). Turn off carrier gas flow at the instrument (but not at the tank).
-
Disassemble Inlet: Carefully remove the autosampler (if present) and open the injector port. Remove the septum nut, septum, and the inlet liner.
-
Inspect and Clean: Inspect the injector port for any visible contamination or septum debris. If necessary, gently clean the metal surfaces with appropriate solvents (e.g., methanol, acetone) and a lint-free swab.
-
Replace Consumables:
-
Liner: Discard the old liner. Always replace it with a new, high-quality, factory-deactivated liner. [2][3] Attempting to clean and re-silanize liners in the lab is often inconsistent and can introduce more problems. Using pre-packed deactivated liners with quartz wool is recommended for many applications.[4][19]
-
Septum: Always use a new septum to ensure a leak-free seal.
-
Gold Seal (if applicable): Inspect the gold-plated seal at the bottom of the inlet. If it is discolored or scratched, replace it.
-
-
Column Maintenance: Trim 10-20 cm from the front of the GC column to remove any non-volatile residue or damaged stationary phase.[11] Use a ceramic scoring wafer to make a clean, perpendicular cut.
-
Reassemble: Reinstall the column to the correct depth specified by the instrument manufacturer.[3] Place the new liner in the inlet, followed by the new septum and septum nut.
-
Leak Check: Restore carrier gas flow and perform an electronic leak check around all fittings.
-
Conditioning: Heat the system to your method conditions and allow it to stabilize before running samples.
Parameter Interdependency and Method Optimization
Achieving high accuracy is not about optimizing one parameter in isolation. Inlet temperature, column choice, and oven programming are all interconnected.
Caption: Key GC parameters influencing analytical accuracy.
-
Column Selection: The choice of stationary phase is the most critical factor for achieving separation (selectivity).[20] For DNB isomers, a non-polar '5-type' phase may separate by boiling point, but a mid-polarity phase with phenyl or cyanopropyl content will provide selectivity based on polarity differences, which is often necessary to resolve isomers.[18][21]
-
Column Dimensions: A longer column or smaller internal diameter will increase efficiency and resolution but also increase analysis time and backpressure.[18][22] A thicker film is suitable for more volatile compounds, as it increases retention.[22]
References
- Technical Support Center: Optimizing GC Injector Temperature for 2,3-Dinitrotoluene Analysis. Benchchem.
- analytical methods.
- Preventing thermal degradation of 3,4-Dinitrotoluene in the GC injector. Benchchem.
- TROUBLESHOOTING GUIDE. Phenomenex.
- method 8091 nitroaromatics and cyclic ketones by gas chromatography. U.S. Environmental Protection Agency (EPA).
- Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent.
- Selecting a GC Inlet Liner.
- Troubleshooting GC peak shapes. Element Lab Solutions.
- Troubleshooting Real GC Problems.
- GC peak shape troubleshooting.
- Optimizing Splitless Injections: Inlet Temper
- Inlet liner geometry – impacting results. Trajan Scientific and Medical.
- Matrix enhancement effect: A blessing or curse for gas chrom
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food M
- Selection Guide - GC columns. Trajan Scientific and Medical.
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Guide to Choosing a GC Column. Phenomenex.
- GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex.
- Guide to Selection of a Capillary Column for GC. FUJIFILM Wako Chemicals.
- Zebron PLUS GC Inlet Liners. NET.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. ScienceDirect.
- GC Column Selection Guide. Sigma-Aldrich.
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY HEADSPAVE GAS CHROMATOGRAPHY FOR RESIDUAL SOLVENTS IN IGURATIMOD. Journal of Harmonized Research in Pharmacy.
- Guide to GC Column Selection and Optimizing Separ
- Purity assessment of synthesized compounds using 1-Bromo-5-methoxy-2,4-dinitrobenzene. Benchchem.
- Overcoming matrix effects in the GC-MS analysis of environmental samples. Benchchem.
- (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry.
- Polarographic behavior of 2,4-dinitrochlorobenzene and products of its reduction. Royal Society of Chemistry.
- Diurnal variations of gaseous and particulate nitrophenol isomers in the atmosphere monitored by using wet scrubbing online preconcentr
- Optimizing Splitless Injections in Gas Chromatography, Part III: Setting Up and Optimizing the Inlet.
- Inlet Activity.
- 10 Common Mistakes in Gas Chrom
- Common Sources Of Error in Gas Chrom
- A Review on GC-MS and Method Development and Valid
- GC Inlets An Introduction. Agilent.
- Activity and Decomposition.
- Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed.
- Which standard method can be used for quantification of nitrobenzene in aqueous phase?.
- Analysis of degradation products in thermally treated T
- Derivatization Method for Determination of Nitrosamines by GC–MS.
- M-Dinitrobenzene From Nitrobenzene by Substitution Reaction. Scribd.
- Advanced GC Troubleshooting.pdf. Agilent.
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Technical Support Center: Stability of 4,6-Dinitrobenzene-1,3-diamine
Introduction
4,6-Dinitrobenzene-1,3-diamine (CAS No. 4987-96-6) is a key chemical intermediate utilized in the synthesis of dyes, pharmaceuticals, and certain high-performance materials.[1] Its molecular structure, featuring two electron-donating amino groups and two strongly electron-withdrawing nitro groups on a benzene ring, imparts unique reactivity but also introduces potential stability challenges.[2] This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and troubleshooting the stability of this compound in common laboratory solvents. Our goal is to equip you with the technical insights and practical protocols needed to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and properties of this compound.
Q1: What are the basic physical properties of this compound?
A1: The compound is typically a solid at room temperature with a very high melting point. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 4987-96-6 | [3][4][5] |
| Molecular Formula | C₆H₆N₄O₄ | [2][3][4] |
| Molecular Weight | 198.14 g/mol | [3][4] |
| Melting Point | >296 °C | [3] |
| Appearance | Typically colorless to yellow blocks or powder | [2] |
Q2: What are the primary safety hazards associated with this compound?
A2: this compound is classified as a hazardous substance and must be handled with extreme care. It is fatal if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[6] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, protective clothing, and respiratory protection, and avoid generating dust.[7] Store the compound in a tightly closed, dry container in a locked, well-ventilated area.[6]
Q3: Is this compound generally considered stable?
A3: In its pure, solid form and when stored correctly (cool, dry, dark), the compound exhibits good thermal stability.[8][9] However, its stability in solution is highly dependent on the choice of solvent and environmental conditions such as light, temperature, and the presence of contaminants.[10] The functional groups on the molecule present potential pathways for degradation.
Part 2: Troubleshooting Guide for Stability Issues
This section provides a question-and-answer framework to diagnose and resolve common stability-related problems encountered during experiments.
Q4: My solution of this compound has changed color (e.g., darkened to orange, red, or brown). What does this indicate?
A4: A visible color change is a primary indicator of chemical degradation. Nitroaromatic compounds are susceptible to reduction and other side reactions. The likely causes include:
-
Photodegradation: Exposure to UV or ambient light can initiate decomposition.
-
Solvent-Mediated Degradation: Reactive solvents or impurities within the solvent (e.g., water, peroxides) can react with the compound. Protic solvents, in particular, can facilitate proton transfer reactions that may lead to degradation.
-
Reduction of Nitro Groups: The nitro groups (-NO₂) can be reduced to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups.[11][12] This process often yields highly colored byproducts.
-
Oxidation of Amino Groups: The amino groups (-NH₂) can be susceptible to oxidation, leading to complex polymerization reactions.
Q5: I am observing poor or inconsistent solubility. Which solvents are best?
A5: Due to its polar functional groups and aromatic backbone, this compound has limited solubility in nonpolar solvents. Its solubility is generally better in polar aprotic solvents.
| Solvent Class | Examples | Interaction with this compound | Recommendation |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | Good solvating power for polar molecules without donating protons. This minimizes H-bonding that can "cage" the nucleophilic amino groups, preserving reactivity and enhancing stability.[13][14] | Highly Recommended |
| Polar Protic | Water, Methanol, Ethanol | Can dissolve the compound through hydrogen bonding, but this interaction can also facilitate degradation pathways and suppress the reactivity of the amino groups in subsequent reactions.[13][15] | Use with Caution; Not Ideal for Long-Term Storage |
| Nonpolar | Toluene, Hexanes | Very poor solubility. | Not Recommended |
Q6: My reaction is failing or giving low yields. Could the stability of my this compound stock solution be the problem?
A6: Absolutely. If the starting material has degraded in solution, the concentration of the active compound is lower than expected, and the degradation products may interfere with your reaction. This is a critical issue, especially in sensitive synthetic applications.
Troubleshooting Workflow: Diagnosing Solution Instability
Below is a systematic workflow to determine if solution instability is the root cause of your experimental issues.
Caption: Recommended workflow for preparing and storing a stable stock solution.
Protocol 2: Monitoring Solution Stability via HPLC-UV
This method allows for the quantitative assessment of the compound's purity and the detection of degradation products.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
-
Example Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., determined by a UV scan, typically in the 254-350 nm range).
-
Sample Preparation: Dilute a small aliquot of your stock solution in the initial mobile phase to an appropriate concentration for analysis.
-
Analysis:
-
Inject a freshly prepared standard solution of this compound to establish the retention time and peak area of the pure compound.
-
Inject your aged stock solution.
-
Interpretation: Compare the chromatograms. A decrease in the peak area of the parent compound and/or the appearance of new peaks (especially at earlier retention times, indicating more polar byproducts) confirms degradation. [16]
-
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link].
-
LookChem. (n.d.). This compound. Retrieved from [Link].
- Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. PMC - PubMed Central.
- Zhang, Y. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o840.
-
ResearchGate. (n.d.). 2‐Fluoro‐1,3‐diamino‐4,6‐dinitrobenzene (ZXC‐7) and 2‐Fluoro‐1,3,5‐triamino‐4,6‐dinitrobenzene (ZXC‐8): Thermally Stable Explosives with Outstanding Properties. Retrieved from [Link].
-
Loba Chemie. (n.d.). m-DINITROBENZENE AR. Retrieved from [Link].
- Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene.
-
PubChem. (n.d.). This compound. Retrieved from [Link].
- Chen, J. R., et al. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
-
PubChem. (n.d.). 1,4-Dinitrobenzene. Retrieved from [Link].
-
ResearchGate. (n.d.). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Retrieved from [Link].
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. Retrieved from [Link].
- Dinitro compounds and their corresponding diamines used for the synthesis of the copolymers.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link].
-
PubChem. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link].
-
ResearchGate. (n.d.). Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene (b). Retrieved from [Link].
-
ChemSynthesis. (n.d.). 4,6-dinitro-1,3-benzenediamine. Retrieved from [Link].
- Liang, C., et al. (2016). 1,3-Dinitrobenzene reductive degradation by alkaline ascorbic acid. Chemosphere, 163, 246-252.
-
ResearchGate. (n.d.). Effects of solvent and structure on the reactivity of 6-substituted nicotinic acids with diazodiphenylmethane in aprotic solvents. Retrieved from [Link].
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- 3. This compound | 4987-96-6 | EAA98796 [biosynth.com]
- 4. This compound | C6H6N4O4 | CID 291796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up 4,6-Dinitrobenzene-1,3-diamine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4,6-Dinitrobenzene-1,3-diamine (4,6-DNBD). This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the safe and efficient production of high-purity 4,6-DNBD.
Introduction: The Synthesis Challenge
This compound is a critical intermediate in the synthesis of various dyes, pharmaceuticals, and high-performance polymers.[1] Its production, typically involving a two-step nitration and amination process, presents significant challenges when scaling from the laboratory bench to pilot or industrial scale. These challenges include controlling highly exothermic reactions, minimizing hazardous impurity formation, ensuring personnel safety, and achieving the high purity required for downstream applications.
This guide provides a systematic approach to navigating these complexities, grounded in established chemical principles and safety protocols.
Core Synthesis Pathway: A Scalable Approach
The most common and scalable route to 4,6-DNBD involves the dinitration of a di-substituted benzene, followed by nucleophilic aromatic substitution (amination). A well-documented example starts with 1,3-dichlorobenzene.
Troubleshooting Guide: From Theory to Practice
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Issue 1: Low Yield of 1,5-Dichloro-2,4-dinitrobenzene (Nitration Step)
Question: My nitration of 1,3-dichlorobenzene is resulting in a low yield of the desired dinitro-intermediate. What are the likely causes and how can I fix it?
Answer: Low yield in this step is typically traced back to three factors: incomplete reaction, side reactions, or mechanical loss during workup.
Causality & Solutions:
-
Insufficient Nitrating Strength: The nitrating agent, a mixture of nitric and sulfuric acid ("mixed acid"), must be potent enough.
-
Why it happens: Water content in the sulfuric acid or using a suboptimal ratio of HNO₃ to H₂SO₄ can weaken the nitronium ion (NO₂⁺) concentration, slowing down the reaction.
-
Solution: Use concentrated (98%) sulfuric acid. A process for a related compound specifies using anhydrous sulfuric acid with a mixture of nitric acid, sulfuric acid, and SO₃ to ensure an anhydrous environment, which maximizes nitrating strength.[2] Ensure the molar ratio of nitric acid to the dichlorobenzene substrate is sufficient, typically between 2 to 3 moles per mole of substrate.[2]
-
-
Suboptimal Reaction Temperature: Temperature control is the most critical parameter in nitration.
-
Why it happens: If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete conversion. If it's too high, you risk the formation of unwanted isomers and dangerous, shock-sensitive trinitro compounds.[2][3] A procedure for dinitrating m-dichlorobenzene notes a rapid temperature rise to 135-140°C, which must be carefully managed.[4]
-
Solution: Implement robust temperature control. For scale-up, this means using a reactor with an efficient cooling jacket and a reliable temperature probe. Add the substrate or nitrating agent portion-wise to manage the exotherm. A documented process maintains the temperature between 120-135°C for one hour to drive the reaction to completion.[4]
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" and concentration gradients.
-
Why it happens: As the reaction is heterogeneous, efficient mixing is required to ensure the organic substrate intimately contacts the acidic phase.
-
Solution: Use an overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine) to ensure good top-to-bottom mixing in the reactor. Baffles within the reactor can also prevent vortexing and improve agitation efficiency.
-
-
Loss During Workup: The product is precipitated by quenching the reaction mixture in ice water.
-
Why it happens: If the product has some solubility in the aqueous acidic filtrate, it can be lost. Inefficient filtration or washing can also contribute to yield loss.
-
Solution: Ensure the quench is performed on a large volume of ice to keep the temperature low and maximize precipitation.[4] Use a filter press or a large Büchner funnel for efficient solid-liquid separation. Wash the collected solid with cold water to remove residual acid without dissolving the product.
-
Issue 2: Impurity Detected in Final Product
Question: After amination and purification, analytical tests (HPLC, GC-MS) show an unknown impurity in my 4,6-DNBD. What could it be and how do I prevent it?
Answer: Impurities in the final product often originate from the nitration step or are formed during amination. Achieving high purity (e.g., >99%) is critical for many applications and often requires multiple recrystallizations.[3][5]
Common Impurities & Prevention:
| Impurity Name | Origin | Prevention & Mitigation | Analytical Method |
| Isomeric Dinitrobenzenes | Formed during the nitration of the starting material due to competing directive effects of the substituents. | Strictly control nitration temperature and reagent stoichiometry. Purify the dinitro-intermediate by recrystallization before proceeding to the amination step.[3][4] | HPLC, GC-MS[6] |
| Trinitro Compounds | Over-nitration due to excessively harsh conditions (high temperature, excess nitric acid). These can be shock-sensitive and pose a significant safety risk.[2] | Maintain strict temperature control. Avoid "hot spots" through efficient mixing. Use the minimum required molar ratio of nitric acid.[2] | HPLC |
| Partially Aminated Intermediates | Incomplete reaction during the amination step (e.g., 5-chloro-2,4-dinitroaniline). | Ensure sufficient reaction time and temperature during amination. A typical procedure involves heating at 140°C for several hours.[4] Ensure ammonia is supplied in sufficient excess. | HPLC, LC-MS |
| TACDNB (1,3,5-triamino-2-chloro-4,6-dinitrobenzene) | Formed from impurities in the nitrated starting material that are subsequently aminated. It is a known sensitive impurity in related syntheses.[7] | The key is high purity of the 1,5-dichloro-2,4-dinitrobenzene intermediate. Thorough purification of this intermediate is the best preventative measure. | HPLC, Single-Crystal XRD[7] |
Issue 3: Runaway Reaction or Poor Exotherm Control
Question: During scale-up, I'm struggling to control the temperature of the nitration reaction. What are the risks and best practices?
Answer: Loss of thermal control is the single most significant safety risk in this process. A runaway nitration reaction can lead to rapid gas generation, over-pressurization of the reactor, and the formation of unstable, explosive polynitrated compounds.
Best Practices for Thermal Management:
-
Reactor & Equipment:
-
Use a glass-lined or appropriately corrosion-resistant reactor with a high-efficiency cooling jacket.
-
Ensure the heat transfer fluid in the jacket is circulating at the optimal rate and lowest possible temperature.
-
Install a pressure relief valve and a rupture disc rated for the maximum allowable working pressure of the vessel.
-
-
Process Control (The "Why"):
-
Reverse Addition: Instead of adding mixed acid to the organic substrate, consider adding the 1,3-dichlorobenzene slowly to the full volume of mixed acid. This ensures the reacting material is always in an environment with high heat capacity, which helps absorb the energy released.
-
Controlled Feed Rate: Use a high-quality metering pump to control the addition rate. Link the pump to a temperature probe in the reactor so that the addition automatically stops if the temperature exceeds a set safety limit (e.g., T_set + 5°C).
-
Dilution: While it can impact throughput, performing the reaction in a suitable co-solvent (if compatible with the chemistry) can increase the thermal mass of the reaction mixture, making it easier to control the temperature.
-
-
Emergency Preparedness:
-
Have a quench plan. Identify a suitable quenching agent (e.g., a large volume of ice water) that can be rapidly introduced to the reactor to halt the reaction in an emergency.
-
Ensure all personnel are trained on emergency shutdown procedures.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling these materials? A1: All dinitrobenzene derivatives should be treated as toxic and potentially explosive.[1][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles at all times.[9][10] These compounds can be absorbed through the skin.[11]
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a fume hood or a ventilated enclosure for larger scale work.[9][11]
-
Handling: Avoid grinding, impact, or friction, especially with the nitrated intermediates and final product. Use compatible tools (e.g., plastic or wood scoops instead of metal).
-
Disposal: All waste, including contaminated PPE and glassware, is considered hazardous waste and must be disposed of according to institutional and governmental regulations, often requiring incineration.[8][12]
Q2: What is the best solvent for the amination of 1,5-dichloro-2,4-dinitrobenzene? A2: High-boiling polar aprotic solvents are preferred. Technical grade ethylene glycol is a well-documented and effective solvent for this reaction.[4] Its high boiling point (~197°C) allows the reaction to be conducted at the necessary high temperatures (e.g., 140°C) to facilitate the nucleophilic aromatic substitution. It also has good solubility for both the substrate and ammonia.
Q3: How do I purify the final this compound product? A3: The crude product from the amination reaction is typically a finely divided solid.[4] Purification focuses on removing unreacted intermediates, side products, and residual solvent.
-
Washing: The crude product should be washed sequentially with boiling water and then boiling ethanol to remove inorganic salts and soluble organic impurities.[4]
-
Recrystallization: For achieving high purity, recrystallization is necessary. The choice of solvent depends on the specific impurity profile but often involves polar solvents. Due to the product's high melting point (>300°C) and poor solubility, finding an ideal recrystallization solvent can be challenging and may require experimentation with solvents like DMF, DMSO, or NMP, followed by an anti-solvent precipitation.[1]
Q4: What are the best practices for waste disposal? A4: The waste streams are hazardous.
-
Spent Acid: The acidic filtrate from the nitration workup is highly corrosive and contains dissolved organic compounds. It must be neutralized carefully (e.g., with a base like NaOH or Ca(OH)₂) under cooling before being collected for disposal by a certified hazardous waste handler.
-
Organic Waste: The solvent (e.g., ethylene glycol) and washing filtrates (e.g., ethanol) contain dissolved nitroaromatic compounds and are considered toxic and potentially ignitable hazardous waste.[8] These streams must be segregated, properly labeled, and disposed of via high-temperature incineration.[8][12] Never pour this waste down the drain.
Validated Experimental Protocol (Lab-Scale Example)
This protocol is adapted from established procedures and is intended as a starting point for process development.[4] All work must be performed in a certified fume hood.
Part A: Synthesis of 1,5-Dichloro-2,4-dinitrobenzene
-
Preparation: In a 1 L three-necked flask equipped with an overhead stirrer, thermometer, and addition funnel, carefully add 500 mL of concentrated sulfuric acid.
-
Nitrating Agent: To the stirred sulfuric acid, add 140 g (1.386 moles) of potassium nitrate. Stir until dissolved.
-
Reaction: To this well-stirred solution, add 100.0 g (0.680 mole) of 1,3-dichlorobenzene in one portion.
-
Thermal Control: The temperature will rise rapidly to 135–140°C and then slowly drop. Maintain the temperature at 120–135°C with external heating/cooling for one hour.
-
Workup: Cool the mixture to ~90°C and then carefully pour it over 1.5 kg of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated yellow solid by suction filtration. Wash the cake with cold water until the filtrate is neutral.
-
Purification: Dissolve the crude product in approximately 1 L of boiling 95% ethanol, filter hot to remove any insoluble impurities, and allow the filtrate to crystallize at 0°C.
-
Drying: Collect the yellow needles by filtration and dry under vacuum. Expect a yield of 112–115 g (70–71.5%).[4]
Part B: Synthesis of this compound
-
Preparation: In a 1 L flask equipped with an overhead stirrer, thermometer, and gas inlet tube, dissolve 60.0 g (0.253 mole) of 1,5-dichloro-2,4-dinitrobenzene in 400 mL of ethylene glycol. Heat the solution to 140°C.
-
Reaction: Bubble ammonia gas from a cylinder through the stirred solution at a rate where it is readily absorbed. The solution will turn from yellow to orange to deep red.
-
Precipitation: After approximately one hour, an orange crystalline precipitate will begin to form. Continue heating and bubbling a slow stream of ammonia for an additional two hours.
-
Isolation: Cool the reaction mixture to room temperature. Collect the product by suction filtration.
-
Washing: Wash the collected orange-brown crystals thoroughly with boiling water, followed by boiling ethanol, to remove residual solvent and impurities.
-
Drying: Dry the final product under vacuum. Expect a yield of 44–48 g (88–95.5%). The product has a melting point of over 300°C.[4]
References
-
LookChem. (n.d.). Cas 4987-96-6, this compound. Retrieved from [Link]
- Lysenko, Z. (1988). U.S. Patent No. 4,766,244: High purity process for the preparation of 4,6-diamino-1,3-benzenediol. U.S. Patent and Trademark Office.
-
Zhang, J., et al. (2017). Synthesis and Detonation Properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene. ResearchGate. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. NCBI. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. NCBI. Retrieved from [Link]
- Lysenko, Z. (1988). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Google Patents.
-
Chemical Synthesis Database. (2025, May 20). 4,6-dinitro-1,3-benzenediamine. Retrieved from [Link]
-
Zhang, C., et al. (2019). 2‐Fluoro‐1,3‐diamino‐4,6‐dinitrobenzene (ZXC‐7) and 2‐Fluoro‐1,3,5‐triamino‐4,6‐dinitrobenzene (ZXC‐8): Thermally Stable Explosives with Outstanding Properties. ResearchGate. Retrieved from [Link]
- Braden, R., et al. (1996). German Patent No. DE4439194C2: Process for the preparation of 1,3-dichloro-4,6-dinitrobenzene. Google Patents.
-
European Patent Office. (1991, July 24). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, J., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PMC. Retrieved from [Link]
-
Plater, M. J., & Harrison, W. (2007). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ARKIVOC. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Boyer, J. H., & Buriks, R. S. (1963). 2,4,5-triaminonitrobenzene. Organic Syntheses, 43, 96. Retrieved from [Link]
-
Nandi, A. K., et al. (2013). Formation of the Sensitive Impurity 1,3,5-Triamino-2-chloro-4,6-dinitrobenzene in Pilot Plant TATB Production. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Dinitrobenzene Isomers Using ¹H NMR Spectroscopy
For researchers, synthetic chemists, and quality control analysts, the unambiguous identification of constitutional isomers is a frequent and critical challenge. The dinitrobenzenes—ortho (1,2-), meta (1,3-), and para (1,4-)—serve as a classic case study. While they share the same molecular formula (C₆H₄N₂O₄), their distinct substitution patterns create unique electronic and magnetic environments for their aromatic protons. This guide provides an in-depth comparison of how ¹H Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to differentiate these isomers, grounded in the fundamental principles of molecular symmetry, chemical shift, and spin-spin coupling.
The Foundational Principles: Why ¹H NMR Excels at Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, such as hydrogen-1 (protons).[1] The ability to distinguish isomers like the dinitrobenzenes hinges on three core NMR concepts:
-
Molecular Symmetry and Chemical Equivalence: The symmetry of a molecule dictates the number of unique proton environments. Protons in identical chemical environments are termed "chemically equivalent" and will produce a single signal in the ¹H NMR spectrum.[2] As we will see, the three dinitrobenzene isomers possess different degrees of symmetry, leading to a different number of signals for each.
-
Chemical Shift (δ): The position of a signal on the NMR spectrum (its chemical shift, measured in parts per million or ppm) is highly sensitive to the local electronic environment of the proton.[3] The nitro group (-NO₂) is a potent electron-withdrawing group. This property pulls electron density away from the benzene ring, "deshielding" the attached protons from the external magnetic field and causing their signals to appear further downfield (at higher ppm values) compared to unsubstituted benzene (δ ≈ 7.26 ppm).[4][5]
-
Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbon atoms interact through the intervening chemical bonds, a phenomenon known as spin-spin coupling.[6] This interaction splits a single peak into a multiplet (e.g., a doublet, triplet, etc.). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the spatial relationship between the coupled protons:
-
Ortho-coupling (³J_HH): Coupling between protons on adjacent carbons (a three-bond separation). Typically the largest, around 7–10 Hz.
-
Meta-coupling (⁴J_HH): Coupling between protons separated by one carbon (a four-bond separation). This is significantly smaller, around 2–3 Hz.[6]
-
Para-coupling (⁵J_HH): Coupling between protons on opposite sides of the ring (a five-bond separation). This is usually very small (0–1 Hz) and often not resolved.
-
By systematically analyzing these three parameters, a definitive identification of each dinitrobenzene isomer can be achieved.
Spectral Analysis: A Head-to-Head Comparison
The key to distinguishing the isomers lies in recognizing their unique spectral "fingerprints." The number of signals directly reflects the molecule's symmetry.
1,4-Dinitrobenzene (para-isomer): The Signature of Symmetry
Due to its high degree of symmetry, with two perpendicular planes of symmetry, all four aromatic protons in 1,4-dinitrobenzene are chemically and magnetically equivalent.[7]
-
Number of Signals: One.
-
Expected Spectrum: A single, sharp peak (singlet).
-
Observed Data: The spectrum shows a singlet at approximately 8.46 ppm .[8] This simplicity makes it the most readily identifiable isomer. The strong downfield shift is due to all protons being ortho to an electron-withdrawing nitro group.
1,2-Dinitrobenzene (ortho-isomer): A Complex Pair
This isomer has a single plane of symmetry that renders the two protons adjacent to the nitro groups (H3/H6) equivalent to each other, and the other two protons (H4/H5) also equivalent to each other.
-
Number of Signals: Two.[7]
-
Expected Spectrum: Two signals, each integrating to two protons. Because the protons within each set are not magnetically equivalent (i.e., their coupling to other protons is different), the spectrum is a complex, non-first-order system (an AA'BB' system). This often appears as two complex multiplets.
-
Observed Data: The spectrum displays two distinct signal regions. One multiplet is centered around 8.16 ppm and the other around 8.01 ppm .[9] The key identifier is the presence of only two signal groups in the aromatic region.
1,3-Dinitrobenzene (meta-isomer): The Most Informative Spectrum
A plane of symmetry through C2 and C5 results in three distinct sets of protons: the single proton at C2, the two equivalent protons at C4 and C6, and the single proton at C5.
-
Number of Signals: Three.[7]
-
Expected Spectrum: Three signals with an integration ratio of 1H:2H:1H.
-
Observed Data & Interpretation:
-
H2 (δ ≈ 9.08 ppm): This proton is positioned between two nitro groups, making it the most deshielded and causing its signal to appear furthest downfield.[10][11] It is coupled to both H4 and H6 via a small meta-coupling (J ≈ 2.2 Hz), resulting in a narrow triplet (t) .
-
H4, H6 (δ ≈ 8.62 ppm): These two equivalent protons are deshielded by the adjacent nitro group at C3 and the para nitro group at C1. Each is split by the adjacent H5 proton (ortho-coupling, J ≈ 8.2 Hz) and the H2 proton (meta-coupling, J ≈ 2.2 Hz), giving rise to a doublet of doublets (dd) .[10]
-
H5 (δ ≈ 7.87 ppm): This proton is the least deshielded as it is meta to both nitro groups. It is coupled to two equivalent adjacent protons (H4 and H6), resulting in a triplet (t) with a larger ortho-coupling constant (J ≈ 8.2 Hz).[10]
-
Summary and Data Comparison
The following table consolidates the key distinguishing features for each isomer, providing a quick reference guide for laboratory analysis.
| Isomer | Structure | Number of Signals | Integration Ratio | Approx. Chemical Shifts (δ, ppm) & Splitting Patterns |
| 1,4-Dinitrobenzene | 1 | 4H | ~8.46 ppm (singlet)[8] | |
| 1,2-Dinitrobenzene | 2 | 2H : 2H | ~8.16 ppm (multiplet)~8.01 ppm (multiplet)[9] | |
| 1,3-Dinitrobenzene | 3 | 1H : 2H : 1H | ~9.08 ppm (triplet, J ≈ 2.2 Hz)~8.62 ppm (doublet of doublets, J ≈ 8.2, 2.2 Hz)~7.87 ppm (triplet, J ≈ 8.2 Hz)[10] |
Experimental Workflow and Protocol
To ensure high-quality, reproducible data, adherence to a standardized protocol is essential.
Workflow for Isomer Identification
Caption: Workflow for identifying dinitrobenzene isomers via ¹H NMR.
Step-by-Step Experimental Protocol
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the dinitrobenzene isomer into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous peaks. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0 ppm. Many modern deuterated solvents come with TMS already added. d. Gently agitate the vial until the sample is completely dissolved. e. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. f. Cap the NMR tube securely.
-
NMR Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth is set using the instrument's depth gauge. b. Place the sample into the NMR magnet. c. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity and high resolution. Poor shimming can distort peak shapes and obscure coupling patterns. d. Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters (e.g., 30-45° pulse angle, 1-2 second relaxation delay, 8-16 scans for good signal-to-noise). e. Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. f. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. g. Integrate the signals to determine the relative number of protons for each peak. h. Analyze the chemical shifts, integration, and splitting patterns to identify the isomer based on the criteria outlined in this guide.
Conclusion
The differentiation of dinitrobenzene isomers by ¹H NMR spectroscopy is a clear demonstration of the technique's structural elucidation power. By moving from a simple peak count to a detailed analysis of chemical shifts and coupling constants, a researcher can confidently and unequivocally identify the ortho, meta, and para isomers. The high symmetry of the para isomer yields a simple singlet, the twofold symmetry of the ortho isomer produces two complex multiplets, and the lower symmetry of the meta isomer results in a highly informative three-signal pattern with characteristic splitting. This guide provides the foundational knowledge and practical data necessary for any scientist to apply this method with expertise and accuracy.
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A Comparative Guide for the Advanced Researcher: 4,6-Dinitrobenzene-1,3-diamine vs. 1,3,5-Triamino-2,4,6-trinitrobenzene
In the specialized fields of energetic materials, pharmaceuticals, and polymer synthesis, the judicious selection of nitroaromatic compounds is paramount. This guide offers a detailed, data-supported comparison between 4,6-Dinitrobenzene-1,3-diamine and the highly stable 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). We will delve into the fundamental chemical and physical properties that differentiate these two molecules, providing the experimental context and causality essential for informed decision-making by researchers, scientists, and drug development professionals.
At a Glance: Structural and Physicochemical Distinctions
The core differences between this compound and TATB originate from their molecular architecture. The former possesses a benzene ring with two amino (-NH2) and two nitro (-NO2) groups, while the latter has a symmetrical arrangement of three of each group.[1] This seemingly subtle distinction has profound implications for their physical and chemical behavior.
Caption: Molecular structures of this compound and TATB.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) |
| Molecular Formula | C6H6N4O4[2] | C6H6N6O6[1] |
| Molecular Weight | 198.14 g/mol [2] | 258.15 g/mol [1] |
| Appearance | Yellow Solid[3] | Yellow or brown powdered crystals[1] |
| Melting Point | >300 °C[2][4] | 350 °C (decomposes)[1] |
| Density | 1.683 g/cm³[2] | 1.93 g/cm³[1] |
| Detonation Velocity | Not typically used as an explosive | 7,350 m/s (at 1.80 g/cm³)[1] |
| Shock & Friction Sensitivity | Requires careful handling[2] | Extremely insensitive[1] |
| Solubility | Insoluble in most organic solvents[5] | Sparingly soluble in DMSO[5] |
Deep Dive into Stability and Reactivity: The "Why" Behind the "What"
The exceptional stability of TATB is a direct result of its molecular symmetry and extensive intramolecular and intermolecular hydrogen bonding. This creates a highly stable, planar, graphite-like crystal structure that is remarkably resistant to external stimuli.[6]
Thermal Stability: TATB exhibits remarkable thermal stability, remaining stable at temperatures up to 250°C for extended periods.[1] Its decomposition temperature is approximately 350°C.[1] This robustness makes it a preferred material for applications involving extreme temperatures.[7] In contrast, while this compound has a high melting point, its overall thermal stability is lower, limiting its use in high-temperature environments.
Impact and Friction Sensitivity: TATB is renowned for its extreme insensitivity to shock, vibration, and friction, making it exceptionally difficult to detonate accidentally.[1][8] This property is critical for its use in applications where safety is paramount, such as in nuclear weapons and other military munitions.[1] While not a primary explosive, this compound is more sensitive and requires careful handling.[2]
Caption: Causality of stability differences.
Applications: From Synthesis Intermediate to High-Performance Explosive
The distinct properties of these two compounds lead to vastly different applications.
This compound: This compound is primarily used as a chemical intermediate in the synthesis of a variety of industrial products.[2] Its reactive amino and nitro groups make it a valuable precursor for:
-
Dyes and Pigments: Its structure is a key component in the creation of various colorants.[2]
-
Pharmaceuticals: It serves as a building block for synthesizing certain drugs.[2]
-
Organic Compounds: It is a versatile precursor for a range of other organic molecules.[2]
-
Explosives Production: It can be used in the formulation of certain types of explosives.[2]
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB): TATB's extreme insensitivity and thermal stability make it an invaluable material in applications where safety and reliability are non-negotiable.[1] Its primary uses include:
-
Insensitive High Explosives (IHEs): TATB is a critical component of plastic-bonded explosives (PBXs) used in military applications.[1]
-
Nuclear Weapons: Its safety profile makes it a preferred explosive in nuclear warheads to prevent accidental detonation.[1]
-
Space Exploration: Its stability makes it suitable for propellant components.[9]
Experimental Protocols: A Glimpse into Synthesis
The synthesis of these compounds requires specialized knowledge and equipment. Below is a simplified overview of a common laboratory-scale synthesis for TATB.
Synthesis of TATB via Amination of TCTNB: One established method for producing TATB involves the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (TCTNB).[10]
-
Nitration: 1,3,5-trichlorobenzene is nitrated using a mixed acid (nitric and sulfuric acids) at elevated temperatures to produce TCTNB.[10]
-
Amination: The TCTNB is then reacted with ammonia gas in a solvent like toluene under pressure and heat.[11]
-
Purification: The resulting crude TATB is purified by washing with hot water to remove impurities such as ammonium chloride.[10]
Caption: Simplified synthesis workflow for TATB.
Safety Considerations: Both this compound and TATB are energetic materials and should be handled with extreme caution by trained professionals in a controlled environment.[2][12] Nitroaromatic compounds, in general, can be toxic and mutagenic.[13]
Conclusion: A Clear Choice Based on Application
The comparison between this compound and 1,3,5-triamino-2,4,6-trinitrobenzene highlights the profound impact of molecular structure on material properties. For researchers and developers, the choice is dictated by the intended application. This compound serves as a versatile chemical building block where its reactivity is an asset.[2] Conversely, TATB's hallmark is its extreme stability and insensitivity, making it the gold standard for high-performance, safety-critical applications.[1][7]
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A Senior Application Scientist's Comparative Guide to Mutagenicity Studies of Nitro-Group-Containing Aromatic Amines
For Researchers, Scientists, and Drug Development Professionals
The presence of a nitro group on an aromatic amine fundamentally alters its electronic properties and metabolic fate, often conferring mutagenic and carcinogenic potential.[1] Understanding and accurately assessing this risk is a critical checkpoint in drug development and chemical safety assessment. This guide provides an in-depth comparison of key methodologies for evaluating the mutagenicity of these compounds, grounded in scientific principles and practical application.
The Central Role of Metabolic Activation
The mutagenicity of most nitroaromatic compounds is not an intrinsic property of the parent molecule. Instead, it is the result of metabolic activation, primarily through the reduction of the nitro group to form reactive intermediates that can bind to DNA.[2][3] This process, often mediated by bacterial nitroreductases or mammalian enzymes like cytochrome P450, is a critical consideration in the design and interpretation of mutagenicity studies.[2][4] The key steps in this activation pathway are the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamine, and finally to an amine.[5] The N-hydroxylamine metabolite is a key player, as it can be further esterified to form a highly reactive nitrenium ion that readily adducts with DNA, leading to mutations.[5][6]
Therefore, any robust mutagenicity testing strategy for this class of compounds must incorporate a metabolic activation system, typically a rat liver homogenate fraction (S9), to mimic the metabolic processes that would occur in vivo.[6][7]
Comparative Analysis of Key Mutagenicity Assays
A battery of tests is typically employed to comprehensively assess the mutagenic potential of a compound. Here, we compare the most relevant assays for nitro-group-containing aromatic amines.
| Assay | Principle | Endpoint Measured | Strengths | Limitations |
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations (point mutations and frameshifts) in histidine-dependent strains of Salmonella typhimurium.[8][9] | Reversion to histidine independence (colony growth on histidine-deficient media).[10] | High throughput, cost-effective, well-validated, and sensitive to many nitroaromatics.[11] | Bacterial metabolism may not fully replicate mammalian metabolism; does not detect chromosomal aberrations. |
| In Vitro Micronucleus Assay | Detects chromosomal damage (clastogenicity) and errors in chromosome segregation (aneugenicity) in mammalian cells.[12][13] | Presence of micronuclei (small, membrane-bound DNA fragments) in the cytoplasm of daughter cells.[14] | Detects both chromosomal breakage and loss; uses mammalian cells, which can be more relevant to human health.[15] | Can be more time-consuming and expensive than the Ames test. |
| Comet Assay (Single Cell Gel Electrophoresis) | Measures DNA strand breaks in individual eukaryotic cells.[16] | Migration of fragmented DNA from the nucleus, forming a "comet tail."[17] | Highly sensitive for detecting a broad range of DNA damage; can be used in vitro and in vivo.[18][19] | Does not directly measure mutation; can be influenced by factors other than direct genotoxicity (e.g., cytotoxicity). |
Experimental Methodologies: A Step-by-Step Guide
The Ames Test: A First-Line Screening Tool
The Ames test is the most widely used short-term assay for identifying substances that can produce genetic damage.[9][20]
Workflow Diagram:
Ames Test Workflow. This diagram illustrates the key steps from preparation to analysis.
Detailed Protocol:
-
Strain Selection: Utilize Salmonella typhimurium strains such as TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens), which are known to be sensitive to nitroaromatic compounds.[21]
-
Metabolic Activation: Prepare a liver S9 fraction from Aroclor-1254 induced rats to provide the necessary enzymes for metabolic activation.[20]
-
Exposure: In the pre-incubation method, the bacterial culture, test compound, and S9 mix are incubated together at 37°C for a short period (e.g., 20-30 minutes) before being mixed with top agar and poured onto minimal glucose agar plates.[10] The plate incorporation method involves directly mixing all components in the molten top agar.[20] The pre-incubation method is often more sensitive for detecting mutagens.[10]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[22]
-
Data Analysis: Count the number of revertant colonies on the test plates and compare this to the number on the negative (vehicle) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.
In Vitro Micronucleus Assay: Assessing Chromosomal Damage
This assay is a crucial follow-up to the Ames test, providing information on a different, yet equally important, type of genetic damage.[12][15]
Workflow Diagram:
In Vitro Micronucleus Assay Workflow. This diagram outlines the process from cell treatment to data analysis.
Detailed Protocol:
-
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or human lymphoblastoid TK6 cells.[12][23]
-
Treatment: Expose the proliferating cells to the test compound for a short period (e.g., 3-6 hours) in the presence and absence of an S9 metabolic activation system.[24]
-
Cytokinesis Block: After treatment, add cytochalasin B to the culture medium. This inhibits cytokinesis (the division of the cytoplasm) but allows nuclear division to proceed, resulting in binucleated cells.[12] This ensures that only cells that have undergone mitosis are scored.[14]
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[12] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
The Comet Assay: A Sensitive Measure of DNA Damage
The comet assay provides a direct visualization of DNA damage in individual cells.[16]
Workflow Diagram:
Comet Assay Workflow. This diagram shows the steps from cell exposure to quantification of DNA damage.
Detailed Protocol:
-
Cell Exposure: Treat the cells in suspension or directly on a slide with the test compound.
-
Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA as "nucleoids."[16]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Apply an electric field, which will cause the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."[17]
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope. The amount of DNA in the comet tail relative to the head is proportional to the amount of DNA damage.[16]
Structure-Activity Relationships and Predictive Toxicology
The mutagenicity of nitroaromatic amines is strongly influenced by their chemical structure.[25] Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the mutagenic potential of these compounds based on molecular descriptors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (LUMO).[21][26][27] These models can be valuable tools for prioritizing compounds for testing and for designing safer chemicals.[28][29] Generally, compounds with three or more fused rings exhibit greater mutagenic potency.[21][26]
Conclusion
A comprehensive assessment of the mutagenicity of nitro-group-containing aromatic amines requires a multi-pronged approach. The Ames test serves as an excellent initial screen for gene mutations, while the in vitro micronucleus assay provides crucial information on chromosomal damage. The comet assay offers a sensitive method for detecting primary DNA damage. By understanding the principles and methodologies of these key assays, and by considering the critical role of metabolic activation, researchers can effectively evaluate the genotoxic risks associated with this important class of compounds.
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A Comparative Guide to the Structural Validation of 4,6-Dinitrobenzene-1,3-diamine via Mass Spectrometry
Introduction
4,6-Dinitrobenzene-1,3-diamine (4,6-DNBA), also known as 4,6-Dinitro-m-phenylenediamine, is a significant chemical intermediate in the synthesis of various industrial products, including specialized dyes and energetic materials.[1] Its molecular structure, featuring a benzene ring substituted with two amino groups and two nitro groups, dictates its chemical reactivity and suitability for these applications.[1] The precise arrangement of these functional groups is critical; isomeric impurities, such as 2,4-Dinitrobenzene-1,3-diamine, can possess different chemical and physical properties, potentially impacting the performance and safety of the final product.
Therefore, unambiguous structural validation is a non-negotiable step in quality control and research settings. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity and the ability to probe molecular structure through controlled fragmentation.[2][3] This guide provides an in-depth comparison of two primary mass spectrometry workflows for the structural validation of 4,6-DNBA: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The focus is on the causality behind experimental choices, ensuring a self-validating and robust analytical strategy for researchers, scientists, and drug development professionals.
The Analytical Challenge: Differentiating Isomers
The fundamental challenge in analyzing geometric or positional isomers with mass spectrometry is that they share the same molecular formula (for 4,6-DNBA, C₆H₆N₄O₄) and therefore the same exact mass (198.0389 g/mol ).[2][4][5] A standard full-scan mass spectrum will show a molecular ion at the identical mass-to-charge ratio (m/z) for all isomers. Consequently, differentiation relies entirely on generating and interpreting unique fragmentation patterns that act as structural fingerprints for each specific isomer. This is where the choice of ionization and analysis technique becomes paramount.
Approach 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
GC-EI-MS is a classic and robust technique for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the analyte from the sample matrix before it enters the ion source, providing analytical clarity.
Expertise & Rationale: Why Choose EI?
Electron Ionization (EI) is a high-energy, "hard" ionization technique.[6] It bombards the analyte molecule with a beam of 70 eV electrons, causing reproducible and extensive fragmentation. This extensive fragmentation is invaluable for structural elucidation because it creates a rich, detailed mass spectrum that can be compared against established spectral libraries like the NIST Mass Spectral Library for confident identification. For a molecule like 4,6-DNBA, EI provides the energetic input needed to break the aromatic ring system and its substituent bonds, revealing its specific substitution pattern.
Expected Fragmentation Pathway
Upon ionization, the 4,6-DNBA molecule (MW: 198.14) will form a molecular ion (M⁺˙) at m/z 198. The subsequent fragmentation is driven by the presence of the nitro and amino groups. A plausible fragmentation pathway involves characteristic losses of nitro-group-related fragments.
Caption: Predicted EI fragmentation pathway for 4,6-DNBA (m/z 198).
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the 4,6-DNBA standard or sample in 1 mL of a suitable solvent like acetonitrile or ethyl acetate.
-
GC System Configuration:
-
Column: Use a non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), suitable for separating aromatic compounds.
-
Inlet: Set to 250°C in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. This program is designed to ensure the elution of the semi-volatile analyte without thermal degradation.
-
-
MS System Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan from m/z 40 to 300.
-
Approach 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
For compounds that are thermally labile or less volatile, LC-MS is the method of choice.[7] Coupling LC with the "soft" ionization technique of Electrospray Ionization (ESI) allows for the analysis of intact molecular ions with minimal fragmentation in the source.[2]
Expertise & Rationale: Why Choose ESI-MS/MS?
ESI generates ions by applying a high voltage to a liquid stream, creating an aerosol. This process is gentle and typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[8][9] For 4,6-DNBA, the two basic amino groups make it an excellent candidate for positive-ion ESI, forming a stable [M+H]⁺ ion at m/z 199.
While ESI is excellent for determining molecular weight, it provides little structural information on its own. This is why Tandem Mass Spectrometry (MS/MS) is essential.[10][11] In an MS/MS experiment, the [M+H]⁺ precursor ion is selectively isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas, and the resulting product ions are analyzed.[2] This controlled fragmentation process generates a unique structural fingerprint, allowing for definitive identification and differentiation from isomers.[3]
Expected Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ (m/z 199) will differ significantly from the radical cation produced by EI. The fragmentation will be directed by the protonated amine sites.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 4,6-DNBA (m/z 199).
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve 1 mg of the 4,6-DNBA standard or sample in 10 mL of 50:50 acetonitrile:water, then dilute 100-fold for a working concentration of 1 µg/mL.
-
LC System Configuration:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS System Configuration (Triple Quadrupole or Q-TOF):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode:
-
Full Scan (MS1): Scan from m/z 50 to 300 to confirm the presence of the [M+H]⁺ ion at m/z 199.
-
Product Ion Scan (MS/MS): Isolate the precursor ion at m/z 199 and apply collision energy (e.g., 15-30 eV) to generate a product ion spectrum.
-
-
Performance Comparison
To aid in selecting the appropriate methodology, the two approaches are compared below based on key performance metrics relevant to structural validation.
| Feature | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Principle | Hard Ionization (70 eV electrons)[6] | Soft Ionization (High-voltage spray)[2] |
| Typical Ions Observed | Molecular radical cation (M⁺˙) | Protonated [M+H]⁺ or deprotonated [M-H]⁻ |
| Fragmentation Detail | Extensive, in-source, library-searchable | Controlled, in-collision cell, specific to precursor |
| Suitability for Isomers | Good, if fragmentation patterns are distinct | Excellent, targeted fragmentation of specific precursors |
| Sample Requirement | Volatile and thermally stable | Broad applicability, including non-volatile samples[7] |
| Confidence in ID | High (with library match) | Very High (based on precursor-product relationship) |
| Key Advantage | Universal fragmentation, established libraries | High specificity and sensitivity for complex matrices |
Decision Workflow for Method Selection
The choice between GC-MS and LC-MS/MS is dictated by the sample's nature and the analytical question. The following workflow provides a logical decision-making process for a researcher tasked with validating the structure of 4,6-DNBA.
Caption: Decision workflow for selecting the optimal MS technique.
Conclusion and Recommendation
Both GC-EI-MS and LC-ESI-MS/MS are powerful techniques capable of providing structural information for this compound.
-
GC-EI-MS serves as an excellent screening tool, particularly when analyzing relatively pure, volatile samples where its extensive, reproducible fragmentation can be matched against spectral libraries for rapid confirmation.
-
LC-ESI-MS/MS , however, emerges as the superior and more robust methodology for unambiguous structural validation. Its soft ionization preserves the intact molecule for selection, and the controlled, specific fragmentation generated by tandem MS provides a higher degree of confidence. This is especially true when differentiating the target analyte from positional isomers or when analyzing samples in complex matrices where the chromatographic separation and the specificity of MS/MS are critical.
For researchers in pharmaceutical development, quality control, and forensic or environmental analysis, the LC-ESI-MS/MS approach is the recommended gold standard . It offers a self-validating system where the precursor-product ion relationship serves as definitive proof of the molecular structure of this compound.
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A Comparative Guide to the Vibrational Characterization of 4,6-Dinitrobenzene-1,3-diamine using FTIR and Raman Spectroscopy
For researchers and professionals in drug development and materials science, the precise structural elucidation of aromatic nitro compounds is paramount. 4,6-Dinitrobenzene-1,3-diamine (also known as 4,6-dinitro-1,3-phenylenediamine) is a key structural motif found in various functional materials, from dyes to energetic compounds.[1] Its characterization is crucial for quality control, stability studies, and understanding its chemical behavior. This guide provides an in-depth comparison of Fourier Transform Infrared (FTIR) and Raman spectroscopy for the analysis of this molecule, offering insights into the expected spectral signatures based on established data from analogous compounds.
The Complementary Nature of FTIR and Raman Spectroscopy
FTIR and Raman spectroscopy are both forms of vibrational spectroscopy, providing a "molecular fingerprint" by probing the vibrations of chemical bonds.[3] However, they operate on different principles, making them complementary rather than redundant techniques.[3]
-
FTIR Spectroscopy measures the absorption of infrared light by a molecule. Vibrations that result in a change in the molecule's dipole moment are IR-active. This makes FTIR particularly sensitive to polar functional groups like the amino (-NH₂) and nitro (-NO₂) groups.[3]
-
Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Vibrations that cause a change in the polarizability of the electron cloud around the molecule are Raman-active. This technique is often more sensitive to non-polar, symmetric bonds and aromatic ring structures.[3]
For a molecule like this compound, which possesses both polar functional groups and a symmetric benzene core, employing both techniques provides a more complete vibrational profile.
Comparative Analysis: FTIR vs. Raman for this compound
| Feature | FTIR Spectroscopy | Raman Spectroscopy | Rationale for this compound |
| -NO₂ Group Detection | Strong. The highly polar N-O bonds lead to strong absorption bands for symmetric and asymmetric stretching. | Strong. The N-O bonds are highly polarizable, resulting in strong Raman scattering. | Both techniques are excellent for identifying the crucial nitro functional groups. |
| -NH₂ Group Detection | Strong. The N-H stretching and bending vibrations produce distinct, strong to medium intensity bands. | Medium to Weak. N-H vibrations are typically less intense in Raman spectra compared to FTIR. | FTIR is generally superior for the unambiguous identification of amino group vibrations. |
| Aromatic Ring Vibrations | Medium. C-H and C=C stretching and bending modes are visible but can be complex. | Strong. The symmetric "ring breathing" mode of the benzene ring is often a very strong and characteristic Raman peak. | Raman is highly effective for confirming the integrity and substitution pattern of the benzene ring. |
| Sample Preparation | Often requires sample preparation (e.g., KBr pellet) to avoid IR absorption from solvents like water. ATR is a common, minimal-prep alternative. | Minimal to no sample preparation needed. Can analyze samples through glass or plastic containers. Insensitive to water. | Raman offers more flexibility for in-situ or high-throughput analysis. FTIR with an ATR accessory provides a simple solid-state alternative. |
| Fluorescence Interference | Not susceptible to fluorescence. | Can be susceptible to fluorescence from the sample or impurities, which may obscure the Raman signal. | For potentially impure or colored samples, FTIR may provide a cleaner spectrum without interference. |
Predicted Vibrational Mode Assignments
Based on extensive studies of related molecules such as 2-nitroaniline, 4-nitroaniline, and other dinitrated aromatics, the following table outlines the expected key vibrational frequencies for this compound.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Active Technique | Notes |
| N-H Asymmetric Stretch | 3450 - 3550 | FTIR (Strong) | The presence of two amino groups may lead to complex or broadened peaks in this region. |
| N-H Symmetric Stretch | 3350 - 3450 | FTIR (Strong) | Intramolecular hydrogen bonding between -NH₂ and -NO₂ groups, as confirmed by crystal structure data, will likely shift these peaks to lower wavenumbers.[4] |
| Aromatic C-H Stretch | 3050 - 3150 | Raman (Strong), FTIR (Medium) | Typically appears as a sharp peak just above 3000 cm⁻¹. |
| -NO₂ Asymmetric Stretch | 1500 - 1570 | FTIR (Very Strong), Raman (Strong) | This is a highly characteristic and intense band for nitroaromatic compounds. |
| -NH₂ Scissoring (Bending) | 1590 - 1650 | FTIR (Strong) | This band may overlap with the aromatic C=C stretching region. |
| Aromatic C=C Stretch | 1450 - 1600 | Raman (Strong), FTIR (Medium) | Multiple bands are expected in this region due to the substituted benzene ring. |
| -NO₂ Symmetric Stretch | 1300 - 1370 | FTIR (Very Strong), Raman (Strong) | Another key diagnostic peak for the nitro groups. Its position is sensitive to the electronic environment. |
| Aromatic Ring Breathing | ~1000 | Raman (Very Strong) | A sharp, intense peak characteristic of the benzene ring's symmetric vibration. Often weak or absent in the IR spectrum. |
| -NO₂ Bending/Wagging | 700 - 900 | FTIR (Strong) | Several bands related to the out-of-plane and in-plane bending of the nitro groups appear in this region. |
Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Workflow for sample analysis.
FTIR Spectroscopy using KBr Pellet Method
This method is a standard for acquiring high-quality transmission spectra of solid samples.
-
Preparation: Gently grind ~1-2 mg of the this compound sample with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Collection: Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Causality: The KBr matrix is transparent in the mid-IR region and serves to hold the sample in the IR beam at a low concentration, minimizing scattering and total absorption effects to produce a high-quality spectrum.
Raman Spectroscopy of a Solid Sample
This technique is valued for its speed and lack of sample preparation.
-
Sample Placement: Place a small amount (~5-10 mg) of the this compound powder onto a clean microscope slide or into a glass vial.
-
Instrument Setup: Place the sample on the spectrometer stage. Focus the laser (e.g., 785 nm to minimize fluorescence) onto the sample using the integrated microscope.
-
Data Acquisition: Acquire the Raman spectrum. Typical parameters include a 10-20 second exposure time, 2-3 accumulations, and a spectral range of 200-3600 cm⁻¹.
-
Data Processing: Perform a baseline correction on the resulting spectrum to remove any background fluorescence signal.
Causality: Direct analysis of the solid powder provides a spectrum representative of the material in its native state. The use of a near-infrared laser (785 nm) is a strategic choice to reduce the probability of inducing electronic transitions that lead to fluorescence, a common issue with aromatic compounds.
Conclusion
The combined application of FTIR and Raman spectroscopy offers a powerful and comprehensive approach for the characterization of this compound. FTIR excels in identifying the polar -NH₂ and -NO₂ functional groups, which are critical to the molecule's identity and chemical reactivity. In parallel, Raman spectroscopy provides definitive information on the aromatic backbone and symmetric vibrations, offering a complete structural fingerprint. By leveraging comparative data from well-studied analogous compounds, researchers can confidently assign the key vibrational modes and verify the molecular structure of this important chemical entity, ensuring its suitability for downstream applications in research and development.
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performance comparison of dinitrobenzene derivatives in energetic materials
An In-Depth Guide to the Performance of Dinitrobenzene Derivatives in Energetic Materials
Introduction: The Dinitrobenzene Core in Energetic Materials
Dinitrobenzene (DNB), a benzene ring substituted with two nitro groups (-NO₂), represents a foundational molecule in the field of energetic materials.[1] While not a primary explosive itself, its three isomers—1,2-dinitrobenzene, 1,3-dinitrobenzene, and 1,4-dinitrobenzene—serve as crucial intermediates in the synthesis of more powerful explosives, such as 2,4,6-trinitrotoluene (TNT), and are used in some industrial explosive formulations.[2][3][4] The arrangement of the nitro groups on the benzene ring significantly influences the physical and chemical properties of the isomers, such as melting point and density, due to differences in molecular symmetry and intermolecular forces.[1]
The inherent limitations of basic DNB isomers, particularly in terms of performance and sensitivity, have driven extensive research into their derivatives. By strategically modifying the DNB core with various functional groups (e.g., -F, -NH₂, heterocyclic rings), scientists can engineer novel materials with tailored properties. This guide provides a comparative analysis of the performance of foundational DNB isomers and their advanced derivatives, grounded in experimental data, to elucidate the structure-property relationships that govern their energetic behavior.
Key Performance Metrics in Energetic Materials
To objectively compare energetic materials, a standard set of performance and safety metrics is used. The primary indicators discussed in this guide are:
-
Density (ρ): Measured in g/cm³, higher crystal density is a critical factor that often correlates with superior detonation performance. It allows more energy to be packed into a smaller volume.
-
Detonation Velocity (D) and Pressure (P): Detonation velocity (m/s) is the speed at which the detonation wave travels through the explosive, while detonation pressure (GPa) is the pressure at the detonation front. Both are primary measures of an explosive's power and effectiveness.
-
Thermal Stability (T_d): The decomposition temperature (°C) indicates the material's resistance to heat. Higher thermal stability is crucial for safe storage, handling, and for applications in high-temperature environments. This is typically measured using Differential Scanning Calorimetry (DSC).
-
Sensitivity (Impact and Friction): Impact sensitivity (IS), measured in Joules (J), and friction sensitivity (FS), measured in Newtons (N), quantify the ease of initiation by external stimuli. For safe handling, lower sensitivity (higher J and N values) is highly desirable.[5]
Comparative Analysis of Dinitrobenzene Isomers
The three isomers of dinitrobenzene exhibit distinct physical properties primarily due to their differing molecular symmetry. 1,4-DNB, having the highest symmetry, packs more efficiently in a crystal lattice, resulting in a significantly higher melting point.[1]
| Property | 1,2-Dinitrobenzene | 1,3-Dinitrobenzene | 1,4-Dinitrobenzene |
| Molar Mass ( g/mol ) | 168.11 | 168.11 | 168.11 |
| Appearance | Colorless to yellow solid | Yellow solid | Colorless to yellow solid |
| Melting Point (°C) | 118 | 89.6[6] | 174 |
| Boiling Point (°C) | 319 | 297[6][7] | 299 |
| Density (g/cm³) | 1.565 | 1.575[8] | 1.625 |
Data compiled from various sources.[1][9][10]
While foundational, these isomers are generally considered weak explosives. Their primary role is as precursors; for instance, the nitration of nitrobenzene predominantly yields 1,3-dinitrobenzene (93%), which can then be further nitrated to produce more powerful explosives.[4][6]
Performance Enhancement Through Derivatization
The synthesis of dinitrobenzene derivatives is a key strategy for developing next-generation energetic materials with improved performance, stability, and safety profiles.
Fluorinated Dinitrobenzene Derivatives
The introduction of fluorine atoms onto the benzene ring is a proven method for enhancing the energetic properties of nitroaromatics. Fluorination typically increases the density and oxygen balance of the molecule, which can lead to higher detonation velocities and pressures.[11]
A study on fluorodinitrobenzene compounds, such as 1,2-difluoro-4,5-dinitrobenzene, demonstrated detonation velocities and pressures comparable to or superior to those of TNT.[12] These compounds are considered promising candidates for melt-castable explosives due to their favorable melting points and good thermal stability.[11][12]
Amino-Substituted Dinitrobenzene Derivatives
Inspired by the exceptional insensitivity and thermal stability of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB), researchers have explored the introduction of amino (-NH₂) groups to the dinitrobenzene framework.[13] These groups can form extensive intra- and intermolecular hydrogen bonding networks, which significantly stabilizes the crystal structure and reduces sensitivity to shock and friction.
For example, compounds like 2-fluoro-1,3-diamino-4,6-dinitrobenzene have been synthesized and shown to possess outstanding thermal stability and low sensitivity, positioning them as potential insensitive high explosives.[14][15]
Polycyclic and Heterocyclic Derivatives
Creating larger, polycyclic structures by bridging dinitrobenzene units with other energetic rings (like pyrazole) has led to the development of highly heat-resistant explosives. These complex molecules often exhibit excellent thermal stability with decomposition temperatures well above 300°C.
For instance, 1,4-bis-(3,5-dinitropyrazolyl)-2,5-dinitrobenzene (2c in the cited study) demonstrated a decomposition temperature of 321°C and a calculated detonation velocity of 8304 m/s, significantly outperforming the widely used heat-resistant explosive HNS (D = 7612 m/s).[16] Furthermore, these compounds were found to be insensitive to impact (>40 J) and friction (>360 N), making them highly attractive for specialized applications requiring thermal robustness.[16][17][18]
Quantitative Performance Comparison of DNB Derivatives
The following table summarizes the experimental and calculated performance data for several advanced dinitrobenzene derivatives, compared to the benchmark explosive TNT.
| Compound | Density (ρ) (g/cm³) | T_d (°C) | IS (J) | FS (N) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) |
| TNT (Reference) | 1.65 | 295 | 15 | 353 | 6900 | 19.0 |
| 1,3-Difluoro-2,4-dinitrobenzene | 1.887 | 251.7 | >40 | >360 | 6978 | 23.9 |
| 1,2-Difluoro-4,5-dinitrobenzene | 1.872 | 260.6 | >40 | >360 | 6703 | 21.3 |
| 3,5-bis-(2,4-dinitrophenyl)-4-nitro-1H-pyrazole | 1.70 | 352 | >40 | >360 | - | - |
| 1,4-bis-(3,5-dinitropyrazolyl)-2,5-dinitrobenzene | 1.76 | 321 | >40 | >360 | 8304 | 30.1 |
| 1,3-bis(3,5-dinitro-1H-pyrazol-4-yl)-4,6-dinitrobenzene | 1.81 | 329 | >40 | >360 | >HNS | >HNS |
*Detonation properties calculated using EXPLO5 software.[12][16][17] **Performance reported as higher than the heat-resistant explosive HNS (2,2′,4,4′,6,6′-hexanitrostilbene).[17][18] Data compiled from multiple sources.[12][16][17]
Experimental Protocols for Characterization
The reliable characterization of energetic materials is paramount for both safety and performance assessment. The following are standardized, step-by-step methodologies for key experiments.
Protocol 1: Thermal Stability via Differential Scanning Calorimetry (DSC)
Causality: DSC is employed to determine the thermal stability of an energetic material by measuring the heat flow into or out of a sample as it is heated at a constant rate. An exothermic peak indicates decomposition, and the onset temperature of this peak is a critical measure of the material's thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 mg of the dinitrobenzene derivative into an aluminum crucible.
-
Sealing: Hermetically seal the crucible to contain any gases released during decomposition. An empty, sealed crucible is used as a reference.
-
Instrumentation: Place both the sample and reference crucibles into the DSC cell.
-
Heating Program: Heat the sample from room temperature to a final temperature (e.g., 400°C) at a constant heating rate, typically 5 or 10 °C/min.
-
Data Analysis: The resulting thermogram plots heat flow against temperature. The decomposition temperature (T_d) is determined from the onset or peak of the major exothermic event.
Protocol 2: Impact Sensitivity Testing (Drop Weight Method)
Causality: This test determines a material's sensitivity to initiation by impact. A weight is dropped from varying heights onto a sample, and the height at which there is a 50% probability of causing an explosion (h₅₀) is determined. This value is converted to energy in Joules. A higher value indicates a less sensitive, safer material.
Methodology:
-
Sample Preparation: Prepare a small, precise amount of the energetic material (typically 20-30 mg) and place it on the anvil of the drop weight apparatus.
-
Test Execution: A specified weight (e.g., 2.5 kg) is dropped onto the sample from a set height.
-
Observation: The outcome (explosion or no explosion) is recorded based on audible report, flash, or smoke.
-
Staircase Method: The height is adjusted for the next trial based on the previous result (e.g., if an explosion occurs, the height is lowered; if not, it is raised).
-
Data Analysis: After a series of ~25-30 drops, statistical analysis (often the Bruceton "up-and-down" method) is used to calculate the height (h₅₀) at which there is a 50% probability of initiation. This is then converted to potential energy (Joules).
Visualizing Structure-Performance Relationships
Diagrams created using Graphviz help to visualize the logical connections between molecular structure and desired energetic properties.
Caption: Strategies for enhancing dinitrobenzene energetic materials.
Caption: Experimental workflow for characterizing new energetic materials.
Conclusion
Dinitrobenzene and its isomers are foundational building blocks in the synthesis of energetic materials. While their intrinsic performance is modest, they provide a versatile and cost-effective scaffold for the development of advanced explosives. Through targeted chemical modifications—such as fluorination, amination, and the introduction of complex heterocyclic bridges—researchers can systematically enhance key performance metrics. Fluorination tends to boost density and detonation properties, while amination is a powerful tool for reducing sensitivity and improving thermal stability through hydrogen bonding. The creation of large, polycyclic derivatives has proven to be an effective strategy for producing exceptionally heat-resistant explosives with high performance. The ongoing exploration of novel dinitrobenzene derivatives continues to push the boundaries of energetic materials science, paving the way for safer, more stable, and more powerful explosives tailored for specific applications.
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Synthesis, characterization and properties of new heat resistant energetic materials based on two C–C bridged pyrazole and benzene skeletons. (n.d.). RSC Publishing. Retrieved from [Link]
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Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials. (n.d.). ACS Publications. Retrieved from [Link]
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Synthesis, Characterization, and Properties of Heat-Resistant Energetic Materials Based on C–C Bridged Dinitropyrazole Energetic Materials. (2024). Figshare. Retrieved from [Link]
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Dinitrobenzene. (n.d.). In Wikipedia. Retrieved from [Link]
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1,4-Dinitrobenzene. (n.d.). PubChem. Retrieved from [Link]
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Regulating the melting point by non-covalent interaction toward a promising insensitive melt-castable energetic material: 1,2-difluoro-4,5-dinitrobenzene. (2023). ResearchGate. Retrieved from [Link]
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DINITROBENZENE (mixed isomers) HAZARD SUMMARY. (2006). NJ.gov. Retrieved from [Link]
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Synthesis and Energetic Properties of 4-Diazo-2,6-dinitrophenol and 6-Diazo-3-hydroxy-2,4-dinitrophenol. (2025). ResearchGate. Retrieved from [Link]
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1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). ATSDR. Retrieved from [Link]
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2‐Fluoro‐1,3‐diamino‐4,6‐dinitrobenzene (ZXC‐7) and 2‐Fluoro‐1,3,5‐triamino‐4,6‐dinitrobenzene (ZXC‐8): Thermally Stable Explosives with Outstanding Properties. (2025). ResearchGate. Retrieved from [Link]
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TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB. (1995). NCBI. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Detecting Nitroaromatics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within environmental monitoring, forensic science, and pharmaceutical development, the accurate and reliable detection of nitroaromatic compounds is of paramount importance. These compounds, ranging from industrial pollutants and explosives to intermediates in drug synthesis, demand robust analytical methods to ensure safety, quality, and compliance. This guide provides an in-depth comparison of the primary analytical techniques for nitroaromatic detection, focusing on the critical process of cross-validation to ensure data integrity and method interchangeability.
The Imperative of Cross-Validation in Analytical Science
Method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] It establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Cross-validation, however, takes this a step further. It is the formal process of comparing two or more distinct analytical methods to demonstrate that they provide equivalent, reliable, and accurate results for a specific analyte.[3] This becomes crucial in several scenarios:
-
Method Replacement or Update: When a new or improved analytical method is introduced to replace an existing one.
-
Inter-Laboratory Transfer: When an analytical method is transferred from a research and development setting to a quality control laboratory, or between different testing sites.[4][5][6]
-
Data Correlation: When data from different analytical techniques need to be compared or correlated in a single study or submission.
The core objective of cross-validation is to build confidence in the generated data, ensuring that a change in analytical methodology does not lead to a change in the interpretation of the results.
Core Analytical Techniques for Nitroaromatic Detection
The choice of an analytical method for nitroaromatics is dictated by factors such as the analyte's physicochemical properties (volatility, thermal stability, polarity), the required sensitivity and selectivity, and the complexity of the sample matrix. The most prominent techniques include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and emerging Electrochemical Methods.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile, polar, and thermally labile compounds, making it highly suitable for many nitroaromatics.[7] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. UV detection is particularly effective for nitroaromatics due to the presence of chromophoric nitro and aromatic groups, which absorb light in the UV-visible spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interactions with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering high selectivity. For some less volatile nitroaromatics, derivatization may be necessary to improve their thermal stability and chromatographic behavior.[8]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, cost-effective technique that can be used for the quantitative analysis of nitroaromatics in solution.[9][10] It relies on the principle that these compounds absorb light at specific wavelengths. However, its specificity is lower compared to chromatographic methods and it is more susceptible to interference from other absorbing species in the sample matrix.[9]
Electrochemical Sensors
Electrochemical sensors offer a rapid, sensitive, and often portable solution for the detection of nitroaromatic compounds.[11][12] These sensors typically work by measuring the current generated from the electrochemical reduction of the nitro groups on the analyte at a modified electrode surface. While providing excellent sensitivity, their selectivity can be a challenge in complex matrices.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is a critical decision that should be based on a thorough understanding of its performance characteristics. The following table summarizes the typical performance of the discussed techniques for the analysis of nitroaromatic compounds, with a focus on dinitrotoluene (DNT) isomers as representative examples.[13][14][15]
| Performance Characteristic | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Electrochemical Sensors |
| Linearity (r²) | > 0.99[13] | > 0.99[13] | Typically > 0.99 | Typically > 0.99 |
| Accuracy (Recovery %) | 95-105%[13] | 90-110%[13] | 95-105% (in simple matrices) | 90-110% (matrix dependent) |
| Precision (%RSD) | < 5%[13] | < 10%[13] | < 5% | < 10% |
| Limit of Detection (LOD) | µg/L to ng/mL range[13][16] | ng/mL to pg/mL range[7] | µg/mL range[9] | µM to nM range[11][17] |
| Selectivity | Moderate to Good[14] | Excellent | Low to Moderate[9] | Moderate |
| Suitability for Analytes | Non-volatile, polar, thermally labile | Volatile, semi-volatile, thermally stable | Chromophoric compounds | Electrochemically active compounds |
The Cross-Validation Workflow: A Step-by-Step Approach
A robust cross-validation study is meticulously planned and executed. The following workflow, grounded in the principles of ICH Q2(R1), provides a framework for comparing two analytical methods, for instance, an established HPLC-UV method and a newly developed GC-MS method for a specific nitroaromatic compound.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of any successful validation study. Below are representative methodologies for the primary analytical techniques discussed.
-
Objective: To quantify DNT isomers in a given matrix (e.g., groundwater) using an established HPLC-UV method.[14]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a series of calibration standards of the DNT isomers in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Prepare the sample for analysis (e.g., filtration, solid-phase extraction).
-
Inject the prepared sample and quantify the DNT isomers by comparing their peak areas to the calibration curve.
-
-
Objective: To quantify DNT isomers in the same matrix using a newly developed GC-MS method.[18]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for semi-volatile compounds (e.g., DB-5MS).
-
-
Chromatographic and MS Conditions:
-
Procedure:
-
Prepare calibration standards of the DNT isomers in a suitable solvent (e.g., acetonitrile).
-
Inject the standards to generate a calibration curve based on the peak areas of characteristic ions.
-
Prepare the sample for analysis (e.g., liquid-liquid extraction, concentration).
-
Inject the prepared sample and quantify the DNT isomers using the calibration curve.
-
-
Objective: To determine the concentration of a nitrophenol in an aqueous solution.[9]
-
Instrumentation:
-
UV-Vis spectrophotometer.
-
-
Procedure:
-
Prepare a series of standard solutions of the nitrophenol in a suitable solvent (e.g., deionized water with pH adjustment).
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
Key Validation Parameters in Cross-Validation
The following validation characteristics, as defined by ICH Q2(R1), should be assessed for both methods during a cross-validation study to demonstrate their equivalence.[19][20][21]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[13] This is a critical parameter, especially when comparing a less selective method (like UV-Vis) with a highly selective one (like GC-MS).
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99 for both methods.[13]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. The mean recovery should typically be within 90-110%.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Navigating Challenges: The Reality of Sample Matrices
A significant challenge in the analysis of nitroaromatics is the influence of the sample matrix.[22][23][24][25][26] Matrix effects can cause ion suppression or enhancement in mass spectrometry and can introduce interfering peaks in chromatography. Therefore, cross-validation should ideally be performed using samples in the actual matrix of interest (e.g., groundwater, soil extracts, biological fluids). If significant matrix effects are observed, modifications to the sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) may be necessary to ensure the accuracy and reliability of the results for both methods.
Conclusion: A Foundation of Trust in Analytical Data
Cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that underpins the reliability and interchangeability of analytical data. For researchers, scientists, and drug development professionals working with nitroaromatic compounds, a thorough understanding and implementation of cross-validation principles are essential. By systematically comparing the performance of different analytical techniques, such as HPLC-UV and GC-MS, and by meticulously documenting the validation process, laboratories can ensure the integrity of their results and make confident, data-driven decisions. This guide provides a framework for this critical process, empowering you to navigate the complexities of analytical method validation and contribute to the generation of high-quality, defensible scientific data.
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- Validation & Transfer of Methods for Pharmaceutical Analysis. Accessed December 19, 2023.
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- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Accessed December 19, 2023.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dinitrobenzene-1,3-diamine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4,6-Dinitrobenzene-1,3-diamine. As a compound utilized in dye and pharmaceutical synthesis, and even in the production of certain explosives, its hazardous nature demands meticulous adherence to safety and regulatory procedures.[1] This document is designed for researchers and drug development professionals, offering not just procedural instructions, but also the scientific rationale behind them to ensure a culture of safety and compliance in the laboratory.
Hazard Identification and Inherent Risks
Understanding the intrinsic hazards of this compound is the foundational step for its safe management. While specific toxicity data for this exact isomer is limited in the provided search results, the data for the closely related 1,3-Dinitrobenzene provides a strong basis for a conservative and safe approach. Dinitrobenzenes are classified as highly toxic and environmentally hazardous materials.
Key Hazards Include:
-
High Acute Toxicity: Dinitrobenzene compounds are fatal if swallowed, inhaled, or in contact with skin.[2] Absorption through the skin is a significant route of exposure.[3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2]
-
Explosive Potential: This class of compounds can be explosive, especially when heated.[1][3] Finely dispersed particles can also form explosive mixtures in the air.[3]
-
Environmental Hazard: These substances are very toxic to aquatic life, with long-lasting effects.[2][4] Therefore, release into the environment must be strictly avoided.
Given these risks, this compound must be managed as a hazardous waste, in full compliance with local, state, and federal regulations.[5]
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the proper safety infrastructure must be in place. The primary goal is to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion.
Engineering Controls:
-
Fume Hood: All handling of this compound, including weighing and containerizing waste, must be performed inside a certified chemical fume hood.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of dust or vapors.[4][6]
-
Designated Area: All work and storage involving this chemical should occur in a designated area, clearly labeled with its hazards.[7]
Personal Protective Equipment (PPE):
A multi-layered PPE approach is mandatory. The following table summarizes the required equipment, which should be selected based on a thorough risk assessment of the specific procedure being performed.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-Resistant Gloves | Wear nitrile or other appropriate chemical-resistant gloves. Double-gloving is recommended. Safety equipment suppliers can provide specific material recommendations.[5] |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over the goggles to protect against splashes.[3][4] |
| Body | Laboratory Coat & Apron | A flame-resistant lab coat is essential. A chemically-impervious apron should be worn over the lab coat for added protection during waste handling.[5] |
| Respiratory | Respirator | A NIOSH-approved respirator with particulate filters is necessary if there is a risk of inhaling dust, especially outside of a fume hood.[4] Follow OSHA respirator regulations.[4] |
Step-by-Step Waste Disposal Protocol
The disposal of this compound is a regulated process that requires careful execution to protect both laboratory personnel and the environment.
Step 1: Waste Segregation and Collection
-
Principle: Never mix incompatible waste streams. Dinitrobenzenes are incompatible with strong bases, strong oxidants, and reducing agents.[3][4] Mixing can cause violent reactions.
-
Procedure:
-
Designate a specific, sealed, and clearly labeled waste container for this compound waste.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition with a secure, leak-proof lid.
-
Collect all solid waste (e.g., contaminated filter paper, gloves, weighing boats) and residual powder in this container.
-
For liquid waste (e.g., solutions containing the compound), use a separate, compatible liquid waste container. Do not overfill; leave at least 10% headspace.
-
Step 2: Labeling
-
Principle: Accurate labeling is a regulatory requirement and is critical for safe handling by waste management personnel.
-
Procedure:
-
Label the waste container with a "Hazardous Waste" tag.
-
Clearly write the full chemical name: "this compound".
-
List all constituents of the waste, including solvents and their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Explosive Hazard," "Marine Pollutant").
-
Step 3: Storage
-
Principle: Proper temporary storage minimizes the risk of accidents and exposure.
-
Procedure:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from heat sources and incompatible materials.[7]
-
The container should be kept within secondary containment to control any potential leaks.
-
Step 4: Arrange for Professional Disposal
-
Principle: this compound is a regulated hazardous waste and must be disposed of by a licensed and approved waste disposal contractor.[4]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][6] This is illegal and environmentally catastrophic.
-
The primary approved disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle toxic emissions.[8]
-
The following diagram outlines the logical workflow for the disposal process.
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A Senior Application Scientist's Guide to Handling 4,6-Dinitrobenzene-1,3-diamine: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel compounds often involves handling highly reactive and hazardous materials. 4,6-Dinitrobenzene-1,3-diamine, a key intermediate in the production of various dyes and pharmaceuticals, and a component in the synthesis of certain explosives, is one such chemical that demands meticulous handling and a comprehensive understanding of its safety profile.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Disclaimer: No specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 4987-96-6) was publicly available at the time of this writing. The following guidance is synthesized from information on the broader class of dinitrobenzene compounds and available data for the specific chemical. It is imperative to conduct a thorough, site-specific risk assessment before handling this compound.
Understanding the Hazard: Why Dinitrobenzenes Demand Respect
Dinitrobenzene and its derivatives are recognized for their toxic and mutagenic properties.[2] The primary hazards associated with dinitrobenzenes include high acute toxicity via inhalation, ingestion, and skin contact.[1] A significant health effect of high-level exposure is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like headache, dizziness, cyanosis (blueish skin), and in severe cases, collapse and death.[3] Chronic exposure can lead to liver damage, anemia, and impaired vision.[4][5] Furthermore, dinitrobenzenes are combustible solids and can pose an explosion risk, especially when exposed to heat or fire.[3]
Core Principles of Safe Handling: A Proactive Approach
A self-validating safety protocol is built on the principle of minimizing exposure at every step. This involves a combination of engineering controls, administrative controls, and, as the last line of defense, personal protective equipment (PPE).
Engineering Controls: Your First Line of Defense
The most effective way to control exposure is to contain the hazard at its source.
-
Fume Hoods and Ventilated Enclosures: All handling of this compound powder should be conducted in a certified chemical fume hood or a ventilated balance enclosure to keep airborne concentrations below permissible exposure limits.[6][7]
-
Automated and Closed Systems: For larger scale operations, the use of automated or closed systems for transferring the chemical from storage to process containers is highly recommended to minimize the risk of generating dust.[3]
Personal Protective Equipment (PPE): A Necessary Barrier
While engineering controls are paramount, a robust PPE plan is non-negotiable. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers assess hazards and provide appropriate PPE.[3]
| PPE Category | Specification and Rationale |
| Hand Protection | Butyl rubber or Viton™ gloves are recommended for handling dinitrobenzene compounds due to their high resistance to aromatic nitrocompounds. Nitrile gloves may offer some protection for incidental contact but should be changed immediately upon any splash. Always consult the glove manufacturer's specific chemical resistance data. The thicker the glove, the greater the protection, but this must be balanced with the need for dexterity. |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement. For tasks with a higher risk of splashes or dust generation, a face shield worn over safety goggles is essential. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if exposure limits are exceeded or if there is a risk of inhaling dust.[6] For dinitrobenzene, which can exist as both a particulate and a vapor, a combination cartridge is recommended. A common choice is an organic vapor (OV) cartridge combined with a P100 particulate filter .[8][9] For concentrations up to 10 mg/m³, an air-purifying respirator with an N95, R95, or P95 filter may be sufficient, but a risk assessment is crucial.[10][11] In situations with the potential for high concentrations, a full-facepiece respirator or a powered air-purifying respirator (PAPR) should be used.[10][11] |
| Protective Clothing | A laboratory coat is standard. For tasks with a higher risk of contamination, a chemically resistant apron or full-body suit is necessary to prevent skin contact.[6][7] All protective clothing should be removed before leaving the work area and decontaminated or disposed of properly. |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Detailed Protocol:
-
Don Appropriate PPE: Before entering the laboratory area where the compound will be handled, put on all required PPE as outlined in the table above.
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing the Compound: Use a ventilated balance enclosure or a fume hood for weighing the solid material to prevent the inhalation of fine powders.
-
Dissolving and Reaction: If dissolving the compound, add the solvent to the solid slowly to avoid splashing. All subsequent experimental steps should be carried out within the fume hood.
-
Constant Monitoring: Be vigilant for any spills or potential for exposure throughout the experiment.
-
Decontamination: After the experiment, decontaminate all glassware and surfaces that may have come into contact with the chemical. A suitable decontamination solution should be determined based on your institution's safety protocols.
-
Waste Segregation and Labeling: All waste contaminated with this compound must be collected in a designated, labeled, and sealed hazardous waste container.[1][3]
-
Doffing and Disposal of PPE: Remove PPE in the correct order to avoid cross-contamination. Contaminated disposable PPE must be placed in the hazardous waste container.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[3][6]
Spill and Emergency Procedures
In the event of a spill, immediate and decisive action is critical.
-
Evacuate and Secure: Evacuate all non-essential personnel from the area and secure the entrance.[3]
-
Eliminate Ignition Sources: If the material is combustible, remove all sources of ignition.[3]
-
Cleanup: For small spills, and only if you are trained to do so, carefully collect the powdered material using a method that does not generate dust (e.g., using a dampened absorbent pad) and place it in a sealed container for disposal.[3][6]
-
Ventilate and Decontaminate: After the material has been collected, ventilate the area and decontaminate the spill site.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Hazardous Waste Classification: Dinitrobenzene compounds are classified as hazardous waste.[12]
-
Disposal Method: The preferred method of disposal is high-temperature incineration in a facility with an afterburner and scrubber.[12]
-
Regulatory Compliance: All disposal activities must be carried out in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.[3]
Occupational Exposure Limits
Adherence to established occupational exposure limits is mandatory to protect laboratory personnel.
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 1 mg/m³ over an 8-hour workshift[3] |
| NIOSH (REL) | 1 mg/m³ over a 10-hour workshift[3] |
| ACGIH (TLV) | 1 mg/m³ over an 8-hour workshift[3] |
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
New Jersey Department of Health and Senior Services. (2009). Hazardous Substance Fact Sheet: Dinitrobenzene (mixed isomers). [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 1,3-Dinitrobenzene. [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - 1-Fluoro-2,4-dinitrobenzene. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2010). NIOSH Pocket Guide to Chemical Hazards: p-Dinitrobenzene. Centers for Disease Control and Prevention. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2010). NIOSH Pocket Guide to Chemical Hazards: m-Dinitrobenzene. Centers for Disease Control and Prevention. [Link]
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LookChem. (n.d.). Cas 4987-96-6, this compound. [Link]
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3M. (2019). 3M Respirator Selection Guide. [Link]
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Loba Chemie. (2020). m-DINITROBENZENE AR Safety Data Sheet. [Link]
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Cole-Parmer. (2005). Material Safety Data Sheet - 1,4-Dinitrobenzene. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 291796, this compound. [Link]
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National Institute for Occupational Safety and Health (NIOSH). (2010). NIOSH Pocket Guide to Chemical Hazards: m-Dinitrobenzene. Centers for Disease Control and Prevention. [Link]
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North Safety Products. (n.d.). North Respirator Combination Gas Vapor and Particulate Filter Cartridge. [Link]
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XiXisys. (n.d.). GHS rev.9 SDS Word 下载CAS: 4987-96-6 Name:. [Link]
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Kimberly-Clark. (2012). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide. [Link]
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DC Fine Chemicals. (2024). Safety Data Sheet - Nitrobenzene. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Dinitrobenzenes, All Isomers. [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
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U.S. Environmental Protection Agency (EPA). (2006). Provisional Peer Reviewed Toxicity Values for 1,4-Dinitrobenzene. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). ToxGuide for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services, Public Health Service. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. [Link]
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Duke University. (n.d.). Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves. [Link]
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Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
